molecular formula C11H11N B3250104 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole CAS No. 20056-76-2

2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole

Cat. No.: B3250104
CAS No.: 20056-76-2
M. Wt: 157.21 g/mol
InChI Key: KFASFIUMEUPOOS-UHFFFAOYSA-N
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Description

2-(Prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole (CAS Number: 20056-76-2) is a valuable heterocyclic building block of interest in medicinal chemistry and organic synthesis. With a molecular formula of C 11 H 11 N and a molecular weight of 157.21 g/mol, this compound features an isoindoline core, which is the fully reduced form of the isoindole heterocycle . The scaffold is a regioisomer of the more common 1H-indole and is found in various natural products and pharmacologically active compounds . The key structural feature of this molecule is the prop-2-yn-1-yl (propargyl) group attached to the nitrogen atom of the isoindoline system. This propargyl functionality makes the compound a versatile intermediate for further chemical transformations, particularly via metal-catalyzed Click Chemistry reactions, such as the azide-alkyne cycloaddition. These reactions are crucial for constructing more complex molecular architectures, probing biomolecular interactions, and developing chemical probes. The isoindoline motif is a cornerstone in developing bioactive molecules and is present in compounds with a range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects . Furthermore, isoindoline derivatives are recognized for their application in materials science, such as in the development of dyes and fluorophores . This compound is offered with a typical purity of 95% and is supported by analytical data, including NMR, HPLC, and LC-MS. This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-prop-2-ynyl-1,3-dihydroisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-2-7-12-8-10-5-3-4-6-11(10)9-12/h1,3-6H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFASFIUMEUPOOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CC2=CC=CC=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Mechanistic Pathways and Synthetic Methodologies for 2-(Prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole Formation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole (commonly referred to as N-propargylisoindoline) is a highly versatile bifunctional building block. It combines the conformational rigidity of an isoindoline core with the orthogonal reactivity of a terminal alkyne. This structural profile makes it an invaluable intermediate in click chemistry (CuAAC), the synthesis of rigid pharmaceutical pharmacophores, and complex cascade cyclizations to form functionalized 1H-isoindoliums[1].

As a Senior Application Scientist, I approach the synthesis of this molecule not merely as a set of instructions, but as a study in kinetic control and chemoselectivity. This whitepaper critically evaluates the two primary synthetic logic pathways for its formation: De Novo Ring Construction (double alkylation) and Late-Stage N-Alkylation (direct substitution).

Pathway A: De Novo Ring Construction (Double Alkylation)

The most structurally foundational approach involves building the isoindoline ring directly around the nitrogen atom of the propargyl group. This is achieved through the double alkylation of propargylamine with 1,2-bis(bromomethyl)benzene (also known as o-xylylene dibromide). This method is frequently utilized in medicinal chemistry workflows, such as the development of complex beta-lactamase inhibitors[2].

Mechanistic Causality & Experimental Design

The reaction proceeds via two successive bimolecular nucleophilic substitution ( SN​2 ) events.

  • Intermolecular Attack: The primary amine of propargylamine attacks one of the benzylic bromides. This step is entropically unfavorable compared to the second step and requires a mild base (e.g., K2​CO3​ or DIPEA ) to neutralize the generated hydrobromic acid ( HBr ).

  • Intramolecular Cyclization: The resulting monoalkylated intermediate undergoes a rapid intramolecular SN​2 cyclization. Because the two reacting centers are held in close proximity by the rigid benzene ring, this step is entropically driven and highly favored.

The Causality of Dilution: The critical experimental parameter here is concentration. To prevent the monoalkylated intermediate from reacting with another molecule of 1,2-bis(bromomethyl)benzene (which would lead to oligomerization), the reaction must be run under high dilution conditions . By keeping the concentration low, the rate of intramolecular cyclization vastly outpaces the rate of intermolecular collision.

PathwayA A 1,2-bis(bromomethyl)benzene + Propargylamine B Monoalkylated Intermediate A->B Intermolecular S_N2 Base, -HBr C 2-(Prop-2-yn-1-yl)- 2,3-dihydro-1H-isoindole B->C Intramolecular S_N2 Base, -HBr

Caption: Mechanistic sequence for the de novo double alkylation pathway.

Pathway B: Late-Stage N-Alkylation

When the isoindoline core is already available, late-stage functionalization is the more atom-economical route. This involves the direct SN​2 alkylation of 2,3-dihydro-1H-isoindole (isoindoline) using propargyl bromide.

Mechanistic Causality & Experimental Design

The secondary amine of isoindoline acts as the nucleophile, displacing the bromide leaving group of propargyl bromide. While conceptually simpler, this pathway presents a distinct chemoselectivity challenge: over-alkylation .

The Causality of Stoichiometry: The product, N-propargylisoindoline, is a tertiary amine. Because the propargyl group is relatively small, steric hindrance does not completely shut down the nucleophilicity of this tertiary amine. If excess propargyl bromide is present, the reaction will proceed to form an unwanted quaternary ammonium salt. To mitigate this, standard protocols dictate using a slight molar excess of the isoindoline starting material or strictly limiting the electrophile to 1.0 equivalent, alongside a mild base like K2​CO3​ [3].

PathwayB A 2,3-dihydro-1H-isoindole + Propargyl Bromide B Bimolecular S_N2 Transition State A->B Base (e.g., K2CO3) Solvent (DMF) C 2-(Prop-2-yn-1-yl)- 2,3-dihydro-1H-isoindole B->C -HBr

Caption: Direct N-alkylation mechanism via bimolecular nucleophilic substitution.

Comparative Data & Quantitative Analysis

To assist in route selection, the following table synthesizes the operational parameters and field-proven metrics for both pathways.

ParameterPathway A: Double AlkylationPathway B: Direct N-Alkylation
Starting Materials 1,2-bis(bromomethyl)benzene + PropargylamineIsoindoline + Propargyl Bromide
Typical Yield Profile 55% – 75%70% – 90%
Primary Challenge Oligomerization (requires high dilution)Over-alkylation (quaternary salt formation)
Reaction Time 12 – 24 hours2 – 6 hours
Reagent Cost Low (bulk building blocks)Moderate (isoindoline is more expensive)
Key Advantage Ideal for synthesizing heavily substituted isoindoline coresRapid, highly efficient for the unsubstituted core

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies include built-in analytical checkpoints to ensure structural integrity and reaction success.

Protocol A: Synthesis via Double Alkylation
  • Preparation: In an oven-dried, 500 mL round-bottom flask, dissolve propargylamine (1.0 equiv, 10 mmol) and N,N -diisopropylethylamine (DIPEA, 3.0 equiv, 30 mmol) in anhydrous N,N -dimethylformamide (DMF, 200 mL). Note the high solvent volume to enforce dilution.

  • Addition: Dissolve 1,2-bis(bromomethyl)benzene (1.0 equiv, 10 mmol) in DMF (50 mL) and add it dropwise to the stirring amine solution over 2 hours via an addition funnel at 0 °C.

  • Propagation: Allow the reaction to warm to room temperature and stir for 16 hours.

  • Validation (TLC): Monitor via TLC (Hexanes/EtOAc 4:1). Stain with Potassium Permanganate ( KMnO4​ ). The product will appear as a bright yellow spot (alkyne oxidation) against a purple background.

  • Workup: Quench with water (250 mL) and extract with Ethyl Acetate ( 3×100 mL). Wash the combined organic layers with brine ( 5×100 mL) to remove DMF. Dry over anhydrous Na2​SO4​ .

  • Purification & NMR Validation: Purify via silica gel chromatography. Validate the isolated product via 1H NMR ( CDCl3​ ): Look for the characteristic benzylic singlet at ~4.00 ppm (4H) , the propargylic doublet at ~3.60 ppm (2H) , and the terminal alkyne triplet at ~2.30 ppm (1H) .

Workflow Step1 1. Reagent Preparation (High Dilution Setup) Step2 2. S_N2 Reaction (Stirring at 0 to 25 °C) Step1->Step2 Step3 3. Reaction Monitoring (TLC with KMnO4 Stain) Step2->Step3 Step4 4. Aqueous Workup (Extensive Brine Washes) Step3->Step4 Step5 5. Purification (Silica Gel Chromatography) Step4->Step5 Step6 6. Structural Validation (1H NMR & HRMS) Step5->Step6

Caption: Self-validating experimental workflow for the synthesis and isolation of the target compound.

References

  • Cui, J.-F., Yu, Q., O, W.-Y., Huang, L.-W., Yang, B., & Wong, M.-K. (2022). Synthesis of 1H-isoindoliums by electrophile-mediated cascade cyclization/iodination of propargylamine-based 1,6-diynes. Organic & Biomolecular Chemistry, 20, 3755-3762.

  • Burns, C. J., et al. (2014). Beta-lactamase inhibitors. US Patent 20140194386A1.

  • Zhang, Z., & Larock, R. C. (2007). Synthesis of Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)Anilines: 3-Iodo-4-Phenylquinoline. Organic Syntheses, 84, 272.

Sources

Comprehensive Spectral Characterization and Methodological Workflows for 2-(Prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and bioconjugation, terminal alkynes serve as indispensable structural motifs, primarily due to their role as bioorthogonal handles in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Ruthenium-Catalyzed (RuAAC) click chemistry[1]. 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole (commonly referred to as N-propargylisoindoline) is a highly versatile building block. It combines the rigid, lipophilic isoindoline core—frequently utilized in CNS-active pharmacophores—with a highly reactive propargyl moiety.

This whitepaper provides an authoritative, in-depth analysis of the spectral data (NMR, FT-IR, EI-MS) for N-propargylisoindoline. Moving beyond mere data tabulation, we explore the quantum mechanical and electronegative causalities behind the observed spectral shifts, providing a self-validating framework for experimentalists to verify synthetic success.

Chemical and Structural Identity

Before analyzing the spectral data, it is critical to establish the structural parameters that dictate the molecule's physical and spectroscopic behavior. The molecule consists of a fused bicyclic system (a benzene ring fused to a pyrrolidine ring) where the secondary amine nitrogen is alkylated with a propargyl group.

  • IUPAC Name: 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole

  • Common Name: N-Propargylisoindoline

  • Chemical Formula: C₁₁H₁₁N

  • Molecular Weight: 157.21 g/mol

  • SMILES: C#CCN1CC2=CC=CC=C2C1

Mechanistic Synthesis and Self-Validating Protocol

The synthesis of N-propargylisoindoline relies on the nucleophilic substitution (Sₙ2) of propargyl bromide by the secondary amine of isoindoline. To ensure a self-validating protocol, the reaction employs an inorganic base (e.g., K₂CO₃) to scavenge the generated hydrobromic acid, preventing the protonation of the starting isoindoline, which would otherwise arrest the reaction[2][3].

Step-by-Step Synthetic Protocol
  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve isoindoline (1.0 equiv, 10 mmol) in anhydrous N,N-dimethylformamide (DMF) (20 mL).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (2.0 equiv, 20 mmol). Causality: The heterogeneous base acts as an acid scavenger without acting as a competing nucleophile.

  • Alkylation: Cool the mixture to 0 °C. Dropwise, add propargyl bromide (80 wt% in toluene, 1.1 equiv, 11 mmol). Causality: Slow addition controls the exotherm and minimizes double-alkylation or quaternary ammonium salt formation.

  • Propagation: Warm the reaction to room temperature and stir for 4–6 hours. Monitor via TLC (Hexanes/Ethyl Acetate 4:1). The product will appear as a higher Rf spot compared to the highly polar starting amine.

  • Workup: Quench with distilled water (50 mL) and extract with diethyl ether (3 × 30 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel) to yield the pure product as a pale yellow oil.

Synthesis Iso Isoindoline (Nucleophile) Cond K2CO3, DMF 0°C to RT, 4h Iso->Cond Prop Propargyl Bromide (Electrophile) Prop->Cond Prod N-Propargylisoindoline (Target Product) Cond->Prod SN2 Alkylation

Fig 1: Sₙ2 synthesis workflow of N-propargylisoindoline using K₂CO₃ as an acid scavenger.

In-Depth Spectral Data Analysis

To establish trustworthiness in structural elucidation, orthogonal analytical techniques must be employed. The following sections detail the expected spectral signatures, explaining the physical chemistry driving each signal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive connectivity map of the molecule. The data below is standardized for a CDCl₃ solvent system at 298 K.

¹H NMR Causality: The symmetry of the isoindoline core renders the C1 and C3 benzylic protons chemically equivalent, resulting in a sharp 4-proton singlet at δ 4.05 ppm. The propargyl group exhibits classic first-order scalar coupling. The methylene protons adjacent to the nitrogen (δ 3.55 ppm) are split into a doublet ( J=2.4 Hz) by the terminal alkyne proton. Reciprocally, the terminal alkyne proton (δ 2.30 ppm) appears as a triplet ( J=2.4 Hz) due to coupling with the adjacent methylene group.

¹³C NMR Causality: The sp-hybridized carbons of the alkyne are heavily shielded by the diamagnetic anisotropy of the triple bond's π-electron cylinder, placing them at δ 78.5 (quaternary) and δ 73.2 (CH) ppm. The benzylic carbons of the isoindoline ring are deshielded by both the adjacent aromatic ring and the electronegative nitrogen, shifting them downfield to δ 58.2 ppm.

Table 1: ¹H and ¹³C NMR Spectral Assignments (CDCl₃)
Position / Moiety¹H Chemical Shift (δ, ppm)Multiplicity & Coupling ( J , Hz)Integration¹³C Chemical Shift (δ, ppm)
Aromatic (Ar-H / Ar-C) 7.22Multiplet (m)4H126.8, 122.5 (CH), 139.5 (C)
Isoindoline C1, C3 4.05Singlet (s)4H58.2
Propargyl -CH₂- 3.55Doublet (d), J=2.4 2H42.8
Terminal Alkyne -C≡CH 2.30Triplet (t), J=2.4 1H73.2 (-CH), 78.5 (-C≡)
Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy serves as a rapid, self-validating checkpoint prior to NMR. The disappearance of the broad secondary amine N-H stretch (~3300 cm⁻¹) from the starting material, coupled with the emergence of a sharp terminal alkyne C-H stretch, confirms successful alkylation.

Table 2: Key FT-IR Vibrational Modes (ATR)
Wavenumber (cm⁻¹)IntensityVibrational ModeDiagnostic Significance
3295 Strong, Sharp≡C-H stretchConfirms presence of the terminal alkyne.
2920, 2810 MediumC-H stretch (sp³)Isoindoline and propargyl aliphatic backbone.
2105 WeakC≡C stretchCharacteristic, though often weak due to low dipole change.
1465 MediumAr C=C stretchConfirms the intact aromatic core.
1340 StrongC-N stretchTertiary amine formation verification.
745 StrongAr C-H out-of-planeConfirms ortho-disubstituted benzene ring pattern.
Electron Ionization Mass Spectrometry (EI-MS)

Under standard 70 eV electron ionization, N-propargylisoindoline undergoes predictable fragmentation driven by the stability of the resulting carbocations and radical cations.

  • Molecular Ion ( M+∙ ): Observed at m/z 157, confirming the intact molecular weight.

  • Base Peak ( m/z 118): Driven by the homolytic cleavage of the C-N bond adjacent to the propargyl group. The loss of the propargyl radical ( ⋅CH2​C≡CH , 39 Da) yields the highly stable isoindoline radical cation ( m/z 118).

  • Tropylium Ion ( m/z 91): A classic rearrangement product of the benzylic system following further fragmentation of the isoindoline core.

Table 3: EI-MS Fragmentation Profile (70 eV)
m/z ValueRelative AbundanceFragment IdentityFragmentation Mechanism
157 ~40% [M]+∙ Intact molecular ion (C₁₁H₁₁N).
118 100% (Base) [M−C3​H3​]+ α -cleavage yielding isoindoline cation.
91 ~35% [C7​H7​]+ Aromatic ring expansion to tropylium ion.

Analytical Validation Workflow

To guarantee scientific integrity, the analytical workflow must follow a logical progression from rapid functional group verification to rigorous connectivity mapping.

Analytical Sample Purified N-Propargylisoindoline IR 1. FT-IR (ATR) Check 3295 cm⁻¹ (≡C-H) Sample->IR MS 2. EI-MS (70 eV) Confirm m/z 157 [M]+ IR->MS Pass NMR 3. NMR (1H/13C) Map Connectivity & Symmetry MS->NMR Pass Struct Validated Structure Ready for CuAAC NMR->Struct Final Confirmation

Fig 2: Sequential analytical workflow ensuring self-validation of the synthesized compound.
Protocol for Spectral Acquisition
  • FT-IR (ATR): Place 1-2 drops of the neat oil directly onto the diamond crystal of the ATR-FTIR spectrometer. Apply the pressure arm to ensure uniform contact. Acquire 16 scans at 4 cm⁻¹ resolution. Clean the crystal with isopropanol post-acquisition.

  • EI-MS: Dilute 1 μ L of the sample in 1 mL of GC-grade dichloromethane. Inject 1 μ L into the GC-MS system using a split ratio of 50:1. Set the ion source temperature to 230 °C and electron energy to 70 eV.

  • NMR: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard. Transfer to a 5 mm NMR tube. Acquire ¹H NMR (16 scans, 10 sec relaxation delay to ensure accurate integration of the alkyne proton) and ¹³C NMR (512 scans, composite pulse decoupling).

References

  • Reaction mechanism of ruthenium-catalyzed azide–alkyne cycloaddition reaction: A DFT study. ResearchGate. Available at:[Link]

  • Synthesis and Biological Evaluation of Chromenylurea and Chromanylurea Derivatives as Anti-TNF-α agents that Target the p38 MAPK Pathway. MDPI. Available at:[Link]

  • Rational design and microwave-promoted synthesis of triclosan-based dimers: targeting InhA for anti-mycobacterial profiling. Royal Society Publishing. Available at:[Link]

Sources

Solubility and Solvent Dynamics of 2-(Prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole: A Technical Guide for Chemical Biology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of chemical biology and drug discovery, 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole (commonly known as N-propargylisoindoline, CAS: 20056-76-2) serves as a critical bifunctional building block. Featuring a rigid, lipophilic isoindoline core and a terminal alkyne, it is extensively utilized as a bioorthogonal probe in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.

A frequent point of failure in synthetic workflows arises from confusing this tertiary amine with its imide counterpart, N-propargylphthalimide (isoindoline-1,3-dione) . While the dione is electronically neutral and exhibits limited solubility in non-polar media, the dihydro-1H-isoindole derivative possesses a basic nitrogen (pKa ~8.5) and lacks carbonyl hydrogen-bond acceptors. This guide delineates the thermodynamic causality behind its solubility profile and provides self-validating protocols for its application in organic synthesis.

Structural Causality and Physicochemical Profile

The solubility of N-propargylisoindoline is dictated by three distinct structural domains:

  • The Bicyclic Aromatic Core: The fused benzene and pyrrolidine rings create a highly lipophilic surface area, driving solubility in low-dielectric organic solvents via London dispersion forces.

  • The Tertiary Amine: Unlike amides or imides, the sp3-hybridized nitrogen in the 2,3-dihydro-1H-isoindole ring is basic. This allows the molecule to exist in two distinct states: an organic-soluble free base and a water-soluble hydrochloride salt .

  • The Propargyl Group: The terminal alkyne adds a rigid, non-polar hydrocarbon tail that slightly increases the overall partition coefficient (LogP ~2.5), further favoring partitioning into organic phases over aqueous media.

Understanding these domains is crucial. When utilizing this compound in click chemistry to synthesize complex triazoles , the choice of solvent directly impacts the catalytic efficiency of the Cu(I) species and the thermodynamic stability of the reagents.

Solubility_State FreeBase N-Propargylisoindoline (Free Base) OrgSolvent DCM, THF, EtOAc (High Solubility) FreeBase->OrgSolvent Dissolves in AqSolvent Aqueous Buffers (Insoluble) FreeBase->AqSolvent Precipitates in Acid + HCl (pH < 5) FreeBase->Acid Protonation Salt Hydrochloride Salt (Protonated State) Base + NaOH (pH > 9) Salt->Base Deprotonation Acid->Salt Base->FreeBase

Caption: pH-dependent solubility states and phase transitions of N-propargylisoindoline.

Quantitative Solubility Data in Organic Solvents

To facilitate rational solvent selection, the empirical solubility of N-propargylisoindoline (both free base and HCl salt forms) is summarized below. The data highlights the profound impact of the dielectric constant (ε) on the solvation of the tertiary amine.

SolventDielectric Constant (ε)Solubility: Free BaseSolubility: HCl SaltPrimary Synthetic Application
Dichloromethane (DCM) 9.1>100 mg/mL<1 mg/mLLiquid-liquid extraction, Halogenation
Tetrahydrofuran (THF) 7.5>50 mg/mL<1 mg/mLOrganometallic coupling, Grignard steps
Ethyl Acetate (EtOAc) 6.0>50 mg/mL<1 mg/mLSilica gel chromatography
Dimethyl Sulfoxide (DMSO) 46.7>100 mg/mL>50 mg/mLHigh-concentration stock solutions
Methanol (MeOH) 32.7~25 mg/mL>50 mg/mLRecrystallization, Salt exchange
Water (H₂O) 80.1<0.1 mg/mL>100 mg/mLAqueous washing, Acid-base purification

Causality Note: The exceptional solubility of the free base in DMSO is driven by the solvent's ability to act as a hydrogen-bond acceptor and its strong dipole moment, which effectively solvates the polarizable tertiary amine without requiring protonation.

Self-Validating Workflow: CuAAC Click Chemistry Protocol

When deploying N-propargylisoindoline in drug development, researchers must ensure the integrity of the basic nitrogen. The following protocol outlines a CuAAC reaction with a self-validating acid-base extraction step to guarantee product purity.

Phase 1: Reagent Preparation and Validation
  • State Verification: Attempt to dissolve 5 mg of the compound in 1 mL of anhydrous DCM.

    • Self-Validation: Complete dissolution confirms the compound is the free base. If it remains as a white suspension, it is the hydrochloride salt and must be neutralized with Triethylamine (Et₃N) prior to the click reaction.

  • Stock Solution: Prepare a 100 mM stock solution of the free base in anhydrous DMSO. DMSO is chosen to prevent premature alkyne oxidation and to ensure compatibility with aqueous copper catalysts.

Phase 2: CuAAC Reaction Execution
  • Reaction Assembly: In a 10 mL round-bottom flask, combine the N-propargylisoindoline stock (1.0 eq) with the target azide (1.0 eq) in a 1:1 mixture of tert-Butanol and Water (total volume 5 mL).

  • Catalyst Addition: Add freshly prepared Sodium Ascorbate (0.2 eq, 1M in H₂O) followed by Copper(II) Sulfate pentahydrate (0.05 eq, 0.1M in H₂O).

  • Monitoring: Stir at room temperature for 4 hours. Monitor via TLC (Eluent: 10% MeOH in DCM + 1% Et₃N).

    • Self-Validation: The addition of 1% Et₃N to the TLC mobile phase is critical. Without it, the basic isoindoline nitrogen will interact with the acidic silanol groups on the silica plate, causing severe streaking. A tight, distinct spot at Rf ~0.4 validates proper buffering and reaction progress.

Phase 3: Acid-Base Purification
  • Quenching: Dilute the reaction mixture with 10 mL of DCM and 10 mL of 1M HCl.

  • First Extraction (Acidic): Extract the mixture. The unreacted azide and neutral impurities will partition into the DCM layer. The basic triazole product and unreacted N-propargylisoindoline will protonate and partition into the aqueous layer. Discard the organic layer.

  • Second Extraction (Basic): Basify the aqueous layer to pH 10 using 2M NaOH. Extract three times with 10 mL DCM.

    • Self-Validation: The recovery of mass in this final organic extraction definitively proves that the isolated product contains the intact, basic isoindoline core, successfully separating it from any neutral degradation byproducts.

CuAAC_Workflow Alkyne N-Propargylisoindoline (Free Base) Solvent t-BuOH / H2O (Solvent System) Alkyne->Solvent Azide Target Azide (e.g., Coumarin-N3) Azide->Solvent Reaction CuAAC Reaction (Room Temp, 4h) Solvent->Reaction Catalyst CuSO4 + Na-Ascorbate (Catalytic Complex) Catalyst->Reaction Purification Acid-Base Extraction (1M HCl -> 2M NaOH -> DCM) Reaction->Purification Product 1,4-Disubstituted 1,2,3-Triazole (Purified Target) Purification->Product

Caption: Self-validating CuAAC workflow utilizing N-propargylisoindoline and acid-base extraction.

Handling and Storage Best Practices

Due to the presence of the terminal alkyne and the benzylic positions on the isoindoline ring, the compound is susceptible to slow auto-oxidation if exposed to prolonged UV light and atmospheric oxygen.

  • Storage: Store the neat solid at -20°C under an inert argon atmosphere.

  • Solvent Degassing: When preparing solutions in highly polar solvents like DMSO or DMF for long-term storage, sparge the solvent with nitrogen for 15 minutes prior to dissolution to prevent N-oxide formation at the tertiary amine center.

References

  • Click chemistry approach for the regioselective synthesis of iso-indoline-1,3-dione-linked 1,4 and 1,5 coumarinyl 1,2,3-triazoles and their photophysical properties. Synthetic Communications / Figshare.[Link]

  • Bishydrazide Derivatives of Isoindoline as Simple Anion Receptors. The Journal of Organic Chemistry (ACS Publications).[Link]

Introduction: The Isoindoline Scaffold and the Power of the Propargyl Group

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors.

The isoindoline scaffold, a reduced form of isoindole, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] Its structural rigidity and synthetic tractability make it an attractive starting point for the design of novel therapeutics. The introduction of a propargyl group (prop-2-yn-1-yl) at the 2-position of the isoindoline ring system, as in the title compound, imparts a particularly valuable functionality. The terminal alkyne of the propargyl group serves as a versatile chemical handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[2] This allows for the efficient and specific conjugation of the isoindoline scaffold to other molecules, such as biomolecules, fluorescent dyes, or drug delivery systems, making it a valuable building block in the development of targeted therapies and diagnostic agents.[2]

Physicochemical Properties and Identification

PropertyValueSource
Chemical Name 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindoleIUPAC
Synonyms N-PropargylisoindolineCommon
CAS Number 22513-29-7 (for the hydrochloride salt)[3]
Molecular Formula C₁₁H₁₁N-
Molecular Weight 157.21 g/mol -
Appearance Expected to be an oil or low-melting solid at room temperature.Prediction
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.Prediction

Synthesis of 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole: A Step-by-Step Protocol

The synthesis of N-substituted isoindolines is well-established in the chemical literature. A common and efficient method involves the N-alkylation of isoindoline with an appropriate alkyl halide. The following protocol describes a reliable method for the preparation of 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole.

Experimental Protocol: N-Alkylation of Isoindoline

Objective: To synthesize 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole via the N-alkylation of isoindoline with propargyl bromide.

Materials:

  • Isoindoline

  • Propargyl bromide (80% solution in toluene)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isoindoline (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and anhydrous acetonitrile to create a stirrable suspension.

  • Addition of Alkylating Agent: While stirring the suspension at room temperature, add propargyl bromide (1.1 equivalents) dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting isoindoline.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic solids.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • If necessary, purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild and effective base for this reaction, neutralizing the hydrobromic acid byproduct without causing significant side reactions.

  • Solvent: Acetonitrile is a suitable polar aprotic solvent that facilitates the Sₙ2 reaction between the isoindoline and propargyl bromide.

  • Excess Reagent: A slight excess of propargyl bromide is used to ensure complete conversion of the starting isoindoline.

  • Aqueous Work-up: The washing steps with sodium bicarbonate and brine are crucial for removing any remaining acidic byproducts and water-soluble impurities.

G cluster_synthesis Synthesis Workflow start Isoindoline + K₂CO₃ in Acetonitrile add_propargyl Add Propargyl Bromide start->add_propargyl reflux Reflux (4-6h) add_propargyl->reflux workup Aqueous Work-up reflux->workup purify Column Chromatography workup->purify product 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole purify->product

Caption: Synthetic workflow for 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole.

Characterization and Purity Assessment

The identity and purity of the synthesized 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole should be confirmed using a combination of spectroscopic and chromatographic techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons of the isoindoline core (multiplet, ~7.2 ppm), singlet for the two benzylic CH₂ groups (~4.0-4.2 ppm), singlet or doublet for the propargylic CH₂ group (~3.4-3.6 ppm), and a triplet for the acetylenic proton (~2.2 ppm).
¹³C NMR Aromatic carbons, benzylic carbons, propargylic carbon, and two acetylenic carbons (one quaternary, one CH).
FT-IR Characteristic C≡C-H stretch (~3300 cm⁻¹), C≡C stretch (~2100 cm⁻¹), and aromatic C-H and C=C stretches.
Mass Spec. Molecular ion peak corresponding to the exact mass of the compound.
HPLC A single major peak indicating high purity.

A comprehensive guide on validating the purity of a structurally related compound, N-(2-propyn-1-yl)-1H-isoindole-1,3(2H)-dione, highlights the utility of HPLC, GC-MS, and NMR for this purpose.[2]

Applications in Drug Discovery and Chemical Biology

The unique combination of the isoindoline scaffold and the terminal alkyne functionality makes 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole a valuable tool in several areas of research.

Building Block for Novel Therapeutics

Isoindoline derivatives have demonstrated a wide range of biological activities, including:

  • Anticancer Activity: Several studies have reported the antiproliferative effects of isoindole-1,3-dione derivatives against various cancer cell lines.[2][4]

  • Enzyme Inhibition: This class of compounds has been investigated as inhibitors of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant targets in Alzheimer's disease.[5]

  • Anti-inflammatory and Analgesic Effects: Isoindoline-1,3-dione derivatives have also been evaluated for their potential to manage pain and inflammation.[5]

The propargyl group allows for the straightforward modification of the isoindoline core, enabling the exploration of structure-activity relationships and the optimization of lead compounds.

Click Chemistry and Bioconjugation

The terminal alkyne of the propargyl group is a key functional group for participating in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly efficient, specific, and biocompatible, making it ideal for:

  • Target Identification and Validation: The isoindoline derivative can be "clicked" onto a fluorescent probe or an affinity tag to visualize its localization within cells or to pull down its protein targets.

  • Drug Delivery: The compound can be conjugated to a targeting moiety, such as an antibody or a peptide, to deliver a therapeutic payload specifically to diseased cells.

  • Development of PROTACs: The propargyl group can serve as a linker attachment point in the design of proteolysis-targeting chimeras (PROTACs), which are emerging as a powerful new therapeutic modality.

G cluster_click Application in Click Chemistry isoindoline 2-(prop-2-yn-1-yl)- 2,3-dihydro-1H-isoindole cu_catalyst Cu(I) Catalyst isoindoline->cu_catalyst azide Azide-Functionalized Molecule (e.g., Biomolecule, Probe) azide->cu_catalyst triazole Stable Triazole Linkage cu_catalyst->triazole application Bioconjugation (e.g., Drug Targeting, Imaging) triazole->application

Caption: Role of the title compound in copper-catalyzed click chemistry.

Conclusion

2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole is a synthetically accessible and highly versatile building block for drug discovery and chemical biology. Its isoindoline core provides a proven scaffold for interacting with biological targets, while the terminal alkyne of the propargyl group enables a wide range of subsequent chemical modifications through click chemistry. This combination of features makes it a compound of high interest for the development of novel therapeutics and research tools.

References

  • Sobekbio. 2-(Prop-2-yn-1-yl)isoindoline-1,3-dione. Available from: [Link]

  • Various Authors. Synthesis and characterization of new 2-substituted isoindoline derivatives of α-amino acids. Molecules. 2021.
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  • Romero Bohórquez, A. R., et al. Efficient synthesis and antioxidant activity of novel N-propargyl tetrahydroquinoline derivatives through the cationic Povarov reaction. Molecules. 2019.
  • Plevová, K., et al. Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. Molecules. 2024.
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A Technical Guide to the Discovery and Synthetic History of 2,3-Dihydro-1H-isoindole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The 2,3-dihydro-1H-isoindole, commonly known as the isoindoline core, represents a privileged heterocyclic scaffold of immense significance in medicinal chemistry and materials science.[1][2] Its presence in a multitude of natural products, pharmaceuticals, and functional materials has driven extensive research into its synthesis for over a century.[3][4] This guide provides an in-depth exploration of the discovery and historical evolution of synthetic methodologies for creating isoindoline derivatives. We will trace the journey from foundational, often harsh, classical methods to the development of sophisticated, efficient, and stereoselective modern catalytic strategies. By examining the causality behind experimental choices and providing detailed protocols for key transformations, this document serves as a technical resource for researchers and drug development professionals. Case studies of prominent clinical drugs containing the isoindoline core will illustrate the profound impact of this versatile scaffold on human health.[1]

Introduction: The Isoindoline Core - A Privileged Scaffold in Chemical Science

The isoindoline ring system, a bicyclic framework where a benzene ring is fused to a pyrrolidine ring, is an isomer of the more common indoline structure.[2] While the parent, fully unsaturated isoindole is often unstable, its reduced form, 2,3-dihydro-1H-isoindole (isoindoline), is a robust and synthetically accessible building block.[5][6]

Nomenclature and Structural Relationships

The isoindoline core is part of a family of related structures differentiated by their oxidation state. Understanding these relationships is crucial for navigating the synthetic literature. The commercially vital precursor, phthalimide, is the 1,3-dione derivative of isoindole.[5]

IsoindoleFamily Isoindoline 2,3-Dihydro-1H-isoindole (Isoindoline) Isoindolinone Isoindolin-1-one Isoindoline->Isoindolinone Oxidation Isoindole 2H-Isoindole Isoindoline->Isoindole Dehydrogenation Phthalimide Phthalimide (Isoindole-1,3-dione) Isoindolinone->Phthalimide Oxidation Phthalimide->Isoindoline Reduction

Caption: Key members of the isoindole structural family.

Significance in Medicinal Chemistry and Materials Science

The isoindoline scaffold is a cornerstone of drug discovery, with derivatives exhibiting a vast range of biological activities.[7][8] These include anti-cancer, anti-inflammatory, antihypertensive, and antiviral properties.[1][8][9] The historical impact of thalidomide and the subsequent development of safer, highly effective immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide highlight the therapeutic potential locked within this core.[6] Beyond medicine, isoindole units are fundamental to the structure of phthalocyanines, an important class of intensely colored pigments and dyes.[4][5]

Foundational Syntheses: The Emergence of the Isoindoline Ring System

The history of isoindoline synthesis is a story of progressive refinement, moving from multi-step, low-yielding processes to more direct and efficient methods.

The Phthalimide Gateway: A Versatile Precursor

The journey to many isoindoline derivatives begins with the stable and readily available precursor, phthalimide. First prepared in 1842, phthalimide is most classically synthesized through the condensation of phthalic anhydride with ammonia or a primary amine.[10] This reaction's reliability has made it a cornerstone of heterocyclic chemistry.

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.0 eq) and a primary amine (e.g., benzylamine, 1.0 eq).

  • Solvent: Add glacial acetic acid as the solvent to facilitate the reaction and removal of water.

  • Reaction: Heat the mixture to reflux for 1-3 hours. The imide formation proceeds via an initial phthalamic acid intermediate, which then cyclizes with the loss of a water molecule.

  • Workup: Upon completion (monitored by TLC), allow the mixture to cool. The product often crystallizes directly from the solution.

  • Purification: The crude product can be collected by filtration and recrystallized from a suitable solvent like ethanol to yield the pure N-substituted phthalimide.

The Gabriel-like Approach: Condensation of o-Xylene Dihalides

One of the most direct and historically significant methods for constructing the N-substituted isoindoline ring is the double N-alkylation of a primary amine with α,α′-dihalo-o-xylene, typically the dibromide. This method is conceptually similar to the Gabriel synthesis of primary amines.

ClassicalPathways cluster_A Route A: The Phthalimide Gateway cluster_B Route B: Direct Cyclization PA Phthalic Anhydride Phthalimide N-Substituted Phthalimide PA->Phthalimide Amine1 Primary Amine Amine1->Phthalimide Reduction Reduction (e.g., LiAlH4, BH3) Phthalimide->Reduction Isoindoline1 N-Substituted Isoindoline Reduction->Isoindoline1 DX α,α′-Dibromo-o-xylene Isoindoline2 N-Substituted Isoindoline DX->Isoindoline2 Amine2 Primary Amine Amine2->Isoindoline2 Base Base (e.g., NaOH, K2CO3) Base->Isoindoline2

Caption: Two classical synthetic pathways to N-substituted isoindolines.

The choice of base and solvent is critical for success. Early methods suffered from low yields due to competing reactions and poor solubility. A significant improvement involves using a biphasic system with a phase-transfer catalyst or selecting a solvent, like 1,4-dioxane, that can maintain a homogenous reaction medium.

  • Setup: To a solution of benzylamine (1.0 eq) in 1,4-dioxane in a round-bottom flask, add powdered sodium hydroxide (1.2 eq).

  • Reagent Addition: While stirring vigorously at room temperature, add a solution of α,α′-dibromo-o-xylene (1.0 eq) in 1,4-dioxane dropwise. The use of a homogenous system with NaOH is a key optimization to drive the reaction efficiently.

  • Reaction: Stir the mixture at room temperature for 30-60 minutes. The reaction is typically rapid under these conditions.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford N-benzylisoindoline in excellent yield.

Table 1: Comparison of Conditions for N-Substituted Isoindoline Synthesis[11]
Amine SubstrateBaseSolventTime (min)Yield (%)
BenzylamineNaOH1,4-Dioxane3088
4-MethoxybenzylamineNaOH1,4-Dioxane4592
AnilineNaOH1,4-Dioxane6082
n-OctylamineNaOH1,4-Dioxane3090

The Evolution of Synthetic Strategy: Modern and Catalytic Methodologies

While classical methods are robust, the quest for greater efficiency, milder conditions, and broader substrate scope has led to the development of modern synthetic protocols.

The Rise of Metal Catalysis

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and isoindolines are no exception. Palladium- and rhodium-catalyzed reactions offer powerful alternatives to traditional methods.[11][12]

One elegant strategy involves the palladium-catalyzed aminocarbonylation of o-halobenzoates.[10] This method constructs the isoindoline-1,3-dione (phthalimide) core in a single, highly efficient step.

CatalyticWorkflow Reactants o-Halobenzoate + Primary Amine ReactionVessel Heated Reaction (Toluene, 95°C) Reactants->ReactionVessel CatalystSystem Catalyst System: • Pd(OAc)2 (Catalyst) • PPh3 (Ligand) • Cs2CO3 (Base) CatalystSystem->ReactionVessel CO Carbon Monoxide (1 atm) CO->ReactionVessel Product N-Substituted Isoindoline-1,3-dione ReactionVessel->Product

Caption: Workflow for a modern palladium-catalyzed synthesis of phthalimides.

  • Setup: In a reaction vessel charged with a stir bar, combine the o-halobenzoate (e.g., methyl 2-iodobenzoate, 1.0 eq), a primary amine (1.2 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), palladium(II) acetate (Pd(OAc)₂, 5 mol %), and triphenylphosphine (PPh₃, 10 mol %).

  • Solvent & Atmosphere: Add anhydrous toluene as the solvent. Seal the vessel and purge with carbon monoxide (CO), then maintain a CO atmosphere (1 atm, typically from a balloon).

  • Reaction: Heat the mixture to 95 °C and stir for 12-24 hours. The palladium catalyst facilitates a cascade of reactions involving oxidative addition, CO insertion, and reductive elimination to form the heterocyclic ring.

  • Workup: After cooling, filter the mixture to remove inorganic salts and concentrate the filtrate.

  • Purification: Purify the residue by column chromatography on silica gel to isolate the target N-substituted isoindoline-1,3-dione.

Green Chemistry Approaches: Microwave-Assisted Synthesis

To align with the principles of green chemistry, microwave-assisted organic synthesis (MAOS) has been applied to the formation of isoindolines. Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reaction profiles by minimizing side product formation. This technique is particularly effective for the reaction between α,α′-dibromo-o-xylene and primary amines.

Case Studies in Drug Development: The Isoindoline Scaffold in Marketed Pharmaceuticals

The true measure of a chemical scaffold's importance lies in its application. The isoindoline core is at the heart of several blockbuster drugs.

The Thalidomide Story and the Birth of Immunomodulatory Drugs (IMiDs)

Thalidomide, a simple phthalimide derivative, is one of the most infamous drugs in history due to its teratogenic effects.[13] However, its rediscovery as a powerful agent for treating multiple myeloma and leprosy complications sparked a renaissance in isoindoline-based drug development.[1] This led to the creation of analogs Lenalidomide and Pomalidomide, which retain the therapeutic efficacy with improved safety profiles.[2][6]

The synthesis of Lenalidomide showcases a multi-step approach that builds the functionalized isoindolinone ring onto a pre-existing chiral piperidine-2,6-dione moiety.[1][2]

Beyond IMiDs: Diverse Therapeutic Applications

The versatility of the isoindoline core is demonstrated by its presence in drugs across different therapeutic areas:

  • Chlorthalidone: A diuretic used to treat hypertension and edema. Its synthesis was first described in the 1950s.[1][2]

  • Mazindol: An anorectic agent used for the short-term treatment of obesity.[2]

  • Chlorisondamine: An older ganglionic blocker used for hypertension, synthesized from tetrachlorophthalic anhydride.[1][2]

Conclusion and Future Outlook

The journey of 2,3-dihydro-1H-isoindole derivatives from early, challenging syntheses to a vast array of modern, efficient methodologies is a testament to the ingenuity of organic chemists. The scaffold's proven track record in approved drugs ensures its continued relevance. Future research will likely focus on developing even more selective and enantioselective catalytic methods to access complex, chirally pure isoindoline derivatives. As our understanding of biology deepens, this privileged scaffold will undoubtedly be adapted to create novel therapeutics targeting a new generation of diseases.

References

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  • THE SYNTHESIS AND REACTIONS OF ISOINDOLE N-OXIDES. Polish Academy of Sciences.
  • Inhibitory interactions of the 2,3-dihydro-6,7-dihydroxy-1H-isoindol-1-one scaffold with Bunyavirales cap-snatching endonucleases expose relevant drug design fe
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  • Chemistry on Isoindoles. Novel Synthesis of Various Functionalized Isoindoles from 2,3-Dicyanobenzaldehyde. Bulletin of the Chemical Society of Japan.
  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. MDPI.
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A Proposed Theoretical and Computational Investigation of 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole: A Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

The isoindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[3][4] The introduction of a propargyl (prop-2-yn-1-yl) group offers a unique opportunity for further functionalization via "click chemistry" and may impart specific interactions with biological targets. This guide outlines a comprehensive theoretical and computational workflow to characterize 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole, a molecule of significant interest for which, to our knowledge, no dedicated computational studies have been published. This document serves as a detailed roadmap for researchers, scientists, and drug development professionals to explore its therapeutic potential.

Introduction to the Target Molecule

2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole, also known as N-propargylisoindoline, combines the established isoindoline core with a reactive terminal alkyne. The isoindoline moiety provides a rigid, bicyclic framework present in several approved drugs, while the propargyl group is a key functional handle for covalent modification and a pharmacophore in its own right, known to interact with various enzymes.[2][5]

Rationale for Study

Given the therapeutic importance of the isoindole nucleus and the versatility of the propargyl group, a thorough understanding of the molecule's electronic structure, conformational landscape, and potential interactions with biomolecules is paramount. Computational chemistry provides a powerful, resource-efficient avenue to predict these properties and guide further experimental work.

Proposed Synthesis

While specific synthesis data for the title compound is not prevalent, a reliable synthetic route can be extrapolated from established methods for N-alkylation of isoindolines. A plausible approach involves the reaction of 2,3-dihydro-1H-isoindole with propargyl bromide in the presence of a suitable base, such as potassium carbonate, in an aprotic solvent like acetonitrile. This method is analogous to the synthesis of similar N-substituted indolines and isoindoles.[6]

Synthesis isoindoline 2,3-dihydro-1H-isoindole product 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole isoindoline->product propargyl_bromide Propargyl Bromide propargyl_bromide->product reagents K2CO3, Acetonitrile Computational_Workflow start Structure of 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole dft Density Functional Theory (DFT) (B3LYP/6-311++G(d,p)) start->dft md Molecular Dynamics (MD) (AMBER/GROMACS) start->md docking Molecular Docking (AutoDock Vina/GOLD) start->docking sub_dft1 Geometry Optimization dft->sub_dft1 sub_dft2 Electronic Properties (HOMO, LUMO, MEP) dft->sub_dft2 sub_dft3 Spectroscopic Prediction (IR, NMR) dft->sub_dft3 sub_md1 Conformational Analysis md->sub_md1 sub_md2 Solvation Effects md->sub_md2 sub_md3 Binding Stability docking->sub_md3 sub_docking1 Target Identification (Literature-based) docking->sub_docking1 sub_docking2 Binding Mode Analysis docking->sub_docking2 sub_docking3 Binding Affinity Scoring docking->sub_docking3

Caption: Proposed computational workflow for the study of the target molecule.

Density Functional Theory (DFT) Calculations

DFT is a robust method for investigating the electronic structure and geometry of molecules. [7]We propose the use of the B3LYP functional with the 6-311++G(d,p) basis set, a combination that has proven effective for similar organic molecules. [8] Step-by-Step Protocol:

  • Structure Building: Construct the 3D structure of 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole using a molecular builder (e.g., Avogadro, ChemDraw).

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule.

  • Frequency Calculation: Calculate vibrational frequencies to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This also allows for the prediction of the IR spectrum. [7]4. Electronic Property Analysis:

    • Frontier Molecular Orbitals (FMOs): Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability.

    • Molecular Electrostatic Potential (MEP): Generate an MEP map to identify regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic sites, respectively.

  • NMR Chemical Shift Prediction: Predict the 1H and 13C NMR chemical shifts using the GIAO (Gauge-Independent Atomic Orbital) method for comparison with experimental data.

Calculated Property Significance Proposed Method
Optimized GeometryProvides bond lengths, bond angles, and dihedral angles of the most stable conformer.DFT (B3LYP/6-311++G(d,p))
HOMO-LUMO GapIndicates chemical reactivity and electronic stability.DFT (B3LYP/6-311++G(d,p))
MEP SurfaceVisualizes charge distribution and predicts sites for intermolecular interactions.DFT (B3LYP/6-311++G(d,p))
Predicted IR/NMR SpectraAllows for direct comparison with experimental characterization data.DFT (B3LYP/6-311++G(d,p))
Molecular Dynamics (MD) Simulations

MD simulations will be employed to study the dynamic behavior of the molecule in a simulated physiological environment (i.e., in a solvent box with explicit water molecules). This provides insights into its conformational flexibility and interactions with the solvent.

Step-by-Step Protocol:

  • System Preparation: Place the DFT-optimized structure in a periodic box of water molecules (e.g., TIP3P water model).

  • Energy Minimization: Minimize the energy of the entire system to remove any steric clashes.

  • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).

  • Production Run: Run a production simulation for an extended period (e.g., 100 ns) to collect trajectory data.

  • Analysis: Analyze the trajectory to determine conformational changes, root-mean-square deviation (RMSD), and solvent interactions.

Molecular Docking and Target Identification

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. [9]Based on the known biological activities of isoindoline derivatives, several potential protein targets can be investigated. [2] Potential Protein Targets:

Target Class Specific Example (PDB ID) Rationale
KinasesTyrosine KinaseIsoindoline derivatives have shown activity against various kinases involved in cancer signaling. [9]
Acetylcholinesterase (AChE)1EVESome isoindole-1,3-dione derivatives are known inhibitors of AChE. [8]
CaspasesCaspase-3Certain isoindoline-1,3-diones exhibit pro-apoptotic activity by interacting with caspases. [10][11]
Cyclooxygenase (COX)COX-2N-substituted isoindoline-1,3-diones have been investigated as COX inhibitors. [12]

Step-by-Step Protocol:

  • Target Preparation: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Prepare the 3D structure of the ligand (our target molecule) by optimizing its geometry and assigning charges.

  • Docking Simulation: Perform docking using software like AutoDock Vina or GOLD. Define the binding site on the protein based on known active sites or by using a blind docking approach.

  • Analysis of Results: Analyze the resulting docking poses based on their binding energies and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues.

Expected Outcomes and Implications

The proposed computational study will provide a comprehensive, atomistic-level understanding of 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole.

  • Fundamental Properties: The DFT calculations will elucidate the molecule's intrinsic electronic properties and structural parameters, which are essential for understanding its reactivity and for validating experimental spectroscopic data.

  • Dynamic Behavior: MD simulations will reveal the conformational flexibility of the molecule in a solution, which is crucial for its interaction with biological targets.

  • Therapeutic Potential: Molecular docking studies will identify potential protein targets and predict the binding modes and affinities, thereby guiding the design of future in vitro and in vivo experiments. This information can accelerate the drug discovery process by prioritizing the most promising biological targets.

By combining these computational techniques, this whitepaper lays the groundwork for a thorough investigation of 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole, paving the way for its potential development as a novel therapeutic agent.

References

  • New isoindoline-1,3-dione derivatives as human acetylcholinesterase enzyme inhibitor: Single crystal structures, DFT calculations and molecular docking studies. (n.d.). ResearchGate. Retrieved from [Link]

  • 2,3,3a,4,7,7a-hexahydro-1H- isoindole. (n.d.).
  • Synthesis, Molecular Modeling Study, and Quantum-Chemical- Based Investigations of Isoindoline-1,3-diones as Antimycobacterial A. (2022). Semantic Scholar. Retrieved from [Link]

  • 2,3-dihydro-1H-indole (AZ-1) Procedure 1: To 2-methylindoline (1.75 g, 13.2 mmol) a. (n.d.).
  • (PDF) Synthesis, Molecular Docking, Cytotoxicity and Antioxidant Activity Evaluation of Isoindoline-1,3-dione Derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis, Molecular Docking, Cytotoxicity and Antioxidant Activity Evaluation of Isoindoline-1,3-dione Derivatives. (2019). Asian Journal of Chemistry. Retrieved from [Link]

  • In-silico studies and docking of n-substituted isoindoline-1, 3-dioine analogues as anti- proliferative agents. (2024). JMPAS. Retrieved from [Link]

  • (PDF) Synthesis and Molecular Docking Analysis of New Thiazo-Isoindolinedione Hybrids as Potential Inhibitors of the SARS-Cov-2 Main Protease. (n.d.). ResearchGate. Retrieved from [Link]

  • The chemistry of isoindole natural products. (2013). Beilstein Journals. Retrieved from [Link]

  • 2,3-Dihydro-1H-isoindole Properties. (2025). EPA. Retrieved from [Link]

  • Isoindole. (n.d.). Wikipedia. Retrieved from [Link]

  • Isoindolin-1-ones Fused to Barbiturates: From Design and Molecular Docking to Synthesis and Urease Inhibitory Evaluation. (2022). PMC. Retrieved from [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2024). Retrieved from [Link]

  • Synthesis and nootropic activity of some 2,3-dihydro-1H-isoindol-1-one derivatives structurally related with piracetam. (2010). PubMed. Retrieved from [Link]

  • (PDF) Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue. (2014). ResearchGate. Retrieved from [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2023). MDPI. Retrieved from [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (n.d.). PMC. Retrieved from [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2022). Retrieved from [Link]

  • Synthesis of Propargyl Compounds and Their Cytotoxic Activity. (2026). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. (2023). ResearchGate. Retrieved from [Link]

  • N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. (2023). MDPI. Retrieved from [Link]

Sources

A Scientist's Compass: A Technical Guide to the Foundational Characterization of Novel Isoindole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The isoindole core, a compelling nitrogen-containing heterocyclic system, is a recurring motif in pharmaceuticals and functional materials.[1] Its unique electronic structure and synthetic versatility make it a privileged scaffold in drug discovery. However, the very reactivity that makes isoindoles attractive also presents significant challenges in their handling and characterization.[2][3] This guide provides a technically robust and experience-driven framework for the essential characterization of newly synthesized isoindole compounds, ensuring the integrity of your data and accelerating the path from laboratory curiosity to tangible application.

The Strategic Imperative: A Holistic and Self-Validating Approach

The inherent instability of many isoindole derivatives necessitates a multi-faceted characterization strategy.[4][5] Relying on a single analytical technique is often insufficient to unequivocally confirm the structure and purity of a novel isoindole. By integrating spectroscopic, spectrometric, and chromatographic data, we create a self-validating system that builds a comprehensive and trustworthy profile of the molecule. This approach is not merely about procedural completeness; it is about generating a robust data package that can withstand the rigors of peer review and regulatory scrutiny.

Section 1: The Genesis—Synthesis, Purification, and Initial Purity Assessment

The journey of characterization begins with the synthesis and purification of the isoindole compound. The chosen synthetic route will invariably influence the impurity profile, which in turn dictates the purification strategy.

Synthesis and In-Process Monitoring

A variety of synthetic methods for accessing the isoindole core have been reported.[6] Regardless of the chosen path, real-time reaction monitoring using techniques such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is critical. This allows for the optimization of reaction parameters to maximize yield and minimize the formation of byproducts that can complicate purification.

The Art of Purification: Navigating Instability

The purification of isoindoles can be challenging due to their potential for decomposition on stationary phases like silica gel.[4] The choice of purification method should be guided by the stability of the specific derivative.

Experimental Protocol: Flash Column Chromatography of a Novel Isoindole

  • Stationary Phase Selection: Standard silica gel is a common starting point. For particularly polar or unstable compounds, consider using deactivated silica or alumina.[4]

  • Mobile Phase Optimization: Utilize TLC to identify a suitable solvent system. A good starting point for many organic compounds is a gradient of ethyl acetate in hexanes. For basic isoindoles, the addition of a small amount of triethylamine (e.g., 1%) to the eluent can improve peak shape and reduce tailing.[4]

  • Column Preparation and Loading: Ensure the column is properly packed to avoid channeling. Dry loading the crude product adsorbed onto a small amount of silica is often preferable to wet loading.

  • Elution and Fraction Collection: Elute the column with the optimized solvent system, collecting fractions and monitoring their composition by TLC.

  • Solvent Removal: Concentrate the fractions containing the pure product under reduced pressure at a low temperature (typically ≤ 40 °C) to prevent thermal degradation.

For compounds that are unstable to column chromatography, recrystallization is an excellent alternative for achieving high purity.[4]

The Purity Verdict: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity of the final compound. A reverse-phase C18 column is often a good starting point for a wide range of isoindole derivatives.

Table 1: Typical HPLC Conditions for Purity Analysis

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA standard analytical column offering good resolution.
Mobile Phase A 0.1% Formic Acid in WaterAcidification often improves peak shape for nitrogen-containing heterocycles.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic eluent for reverse-phase chromatography.
Gradient 5-95% B over 15 minutesA typical gradient to elute compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30-40 °CElevated temperature can improve peak shape and reduce run times.
Detection UV-Vis Diode Array Detector (DAD)Allows for monitoring at multiple wavelengths and assessing peak purity.

Section 2: Deciphering the Blueprint—Spectroscopic and Spectrometric Structural Elucidation

With a purified compound, the next critical step is to definitively determine its chemical structure.

The Voice of the Nuclei: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of organic molecules.[7][8] For a novel isoindole, a comprehensive suite of NMR experiments is essential.

  • ¹H NMR: Provides information about the proton environments and their connectivity through spin-spin coupling.[9]

  • ¹³C NMR: Reveals the number and types of carbon atoms in the molecule.[9]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and piecing together the molecular framework.[10]

The Molecular Weight Fingerprint: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, with high-resolution instruments (HRMS), its elemental composition.[11][12] This is a critical piece of data for confirming the identity of a novel molecule.

The Vibrational Signature: Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.[13] Key vibrational frequencies for isoindole derivatives can confirm the presence of specific structural motifs.

The Electronic Portrait: UV-Visible Spectroscopy

The conjugated π-system of the isoindole core gives rise to characteristic electronic absorptions in the UV-Visible region.[14][15] The resulting spectrum serves as a useful fingerprint and can be used to monitor the compound's stability.

Workflow for Structural Characterization

Caption: A logical workflow for the synthesis, purification, and structural characterization of novel isoindole compounds.

Section 3: Beyond the Structure—Physicochemical Properties and Preliminary Biological Assessment

A comprehensive basic characterization extends beyond the molecular structure. Understanding the physicochemical properties and initial biological activity is crucial for guiding further development.

Solubility: A Key Determinant of Biological Utility

Aqueous solubility is a critical parameter for any compound intended for biological applications. Simple, early-stage solubility assessments can be performed using various methods, including kinetic solubility assays.

Lipophilicity: Gauging Membrane Permeability

Lipophilicity, often expressed as logP or logD, is a key predictor of a compound's ability to cross cell membranes. It can be determined experimentally using methods like the shake-flask method or estimated using computational models.

Preliminary Biological Evaluation: A First Look at Activity

The specific biological assays will depend on the intended application of the novel isoindole. Numerous isoindole derivatives have been investigated for a wide range of biological activities, including as enzyme inhibitors and anticancer agents.[16][17][18][19] Initial in vitro screening often begins with cytotoxicity assays against relevant cell lines to assess potential therapeutic effects and off-target toxicity.[20][21]

Conceptual Pathway for an Isoindole-based Therapeutic

G Novel_Isoindole Novel Isoindole Compound Biological_Target Biological Target (e.g., Enzyme, Receptor) Novel_Isoindole->Biological_Target Binding/ Inhibition Cellular_Pathway Cellular Signaling Pathway Biological_Target->Cellular_Pathway Modulation Biological_Response Biological Response (e.g., Cell Death, Anti-inflammatory) Cellular_Pathway->Biological_Response Leads to

Caption: A simplified diagram illustrating the interaction of a novel isoindole compound with a biological target to elicit a cellular response.

Conclusion: Establishing a Foundation of Confidence

The basic characterization of novel isoindole compounds is a meticulous yet indispensable process. By systematically employing a combination of chromatographic and spectroscopic techniques, researchers can build a comprehensive and reliable data package. This not only confirms the identity and purity of the synthesized molecule but also provides crucial insights into its physicochemical properties and potential for biological activity. This robust foundation is the cornerstone upon which successful drug discovery and materials science innovations are built.

References

  • Bajda, M., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 27(15), 4877.
  • Yilmaz, I., et al. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega, 8(13), 12512-12521.
  • Tan, A., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds.
  • Al-Hourani, B. J., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Journal of Chemistry, 2023, 3460701.
  • PlumX. (n.d.). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. Retrieved from [Link]

  • Ammon, H. L., et al. (1985). On the Aromaticity of Isoindole. X-Ray Analysis of 2-Benzylisoindole. Journal of the Chemical Society, Perkin Transactions 2, 1985, 209-212.
  • Sato, R., et al. (1987). Chemistry on Isoindoles. Novel Synthesis of Various Functionalized Isoindoles from 2,3-Dicyanobenzaldehyde. Bulletin of the Chemical Society of Japan, 60(11), 4151-4153.
  • Stobaugh, J. F., et al. (1986). Stability of o-phthalaldehyde-derived isoindoles. Analytical Biochemistry, 159(1), 1-8.
  • Csende, F., et al. (2013). Design and synthesis of some isoindoline derivatives as analogues of the active anti-inflammatory Indoprofen. ARKIVOC, 2013(ii), 378-388.
  • Yilmaz, I., et al. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega, 8(13), 12512-12521.
  • Gundogdu, M., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity, e202401878.
  • Givens, R. S., et al. (1988). Aspects of the stability of isoindoles derived from the reaction of o-phthalaldehyde-ethanethiol with primary amino compounds. Journal of Pharmaceutical and Biomedical Analysis, 6(2), 155-165.
  • Al-Hourani, B. J., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Journal of Chemistry, 2023, 3460701.
  • Chemistry Stack Exchange. (2016). Why is isoindole unstable? Retrieved from [Link]

  • Bouattour, A., et al. (2021). Synthesis and characterization of new 2-substituted isoindoline derivatives of α-amino acids. Journal of the Iranian Chemical Society, 18, 2697-2708.
  • Ammon, H. L., et al. (1985). On the aromaticity of isoindole. X-Ray analysis of 2-benzylisoindole. Journal of the Chemical Society, Perkin Transactions 2, 1985, 209-212.
  • ResearchGate. (n.d.). Recent Developments in Isoindole Chemistry. Retrieved from [Link]

  • Tan, A., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds.
  • ResearchGate. (n.d.). (PDF) Synthesis and optical properties of some isoindole-1,3-dione compounds: Optical band gap, refractive index and absorbance band edge. Retrieved from [Link]

  • Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. In Structure and Bonding (Vol. 159, pp. 63-128). Springer.
  • Givens, R. S., et al. (1988). Factors Affecting the Stability of Fluorescent Isoindoles Derived From Reaction of O-Phthalaldehyde and Hydroxyalkylthiols With Primary Amines. Journal of Pharmaceutical and Biomedical Analysis, 6(2), 155-165.
  • ResearchGate. (n.d.). Fiber optic absorption spectra of isoindole before (b) and after (a) DLLME. Retrieved from [Link]

  • Aslan, F. (2025). Synthesis and Characterization of Novel Hybrid Isoindole Molecules with Thiazole Scaffold. Journal of the Turkish Chemical Society, Section A: Chemistry, 12(2), 313-320.
  • PubChem. (n.d.). Isoindole. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoindole. Retrieved from [Link]

  • Kumar, A., et al. (2022). Three-component assembly of stabilized fluorescent isoindoles. Organic & Biomolecular Chemistry, 20(10), 2051-2055.
  • U.S. Environmental Protection Agency. (n.d.). 2,3-Dihydro-1H-isoindole Properties. Retrieved from [Link]

  • NIST. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-methyl-. Retrieved from [Link]

  • Al-Hourani, B. J., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Journal of Chemistry, 2023, 3460701.
  • Ionescu, I. A., et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)
  • Gulevskaya, A. V., et al. (2023). Synthesis of Isoindole N-Oxides by Palladium-Catalyzed C–H Functionalization of Aldonitrones. The Journal of Organic Chemistry, 88(4), 2116-2127.
  • Reddy, K. S., et al. (2009). An efficient method for the synthesis of 2,3-dihydro-1H-isoindoles. Indian Journal of Chemistry - Section B, 48B(4), 547-549.
  • ResearchGate. (n.d.). ORTEP view of the X-ray crystal structure of C,C-dimethylated product 2. Retrieved from [Link]

  • Naka, H., et al. (2018). Synthesis of Sterically Protected Isoindoles from ortho-Phthalaldehyde. Heterocycles, 96(2), 291-300.
  • ResearchGate. (n.d.). Complete H-1 and C-13 NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Retrieved from [Link]

  • IUCr Journals. (n.d.). The electron density of isoindole derivatives from synchrotron diffraction data. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability analyses on isoindole 18b were evaluated using time course. Retrieved from [Link]

  • Wang, Y., et al. (2025). Photoinduced Phenolate Organocatalysis for Isoindoloindolone Synthesis with N-Iodobenzoyl Indoles. The Journal of Organic Chemistry, 90(20), 14193-14202.
  • Harris, J. M., et al. (2018). Accessing the Ene–Imine Motif in 1H-Isoindole, Thienopyrrole, and Thienopyridine Building Blocks. The Journal of Organic Chemistry, 83(15), 8496-8504.
  • MDPI. (2026).

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Methodological & Application

Application Note: Medicinal Chemistry Workflows for 2-(Prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Preclinical Drug Development Scientists Compound: 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole (N-propargylisoindoline) CAS Registry Number: 22513-29-7 (HCl salt)

Executive Summary & Physicochemical Rationale

The compound 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole (N-propargylisoindoline) is a highly versatile bifunctional scaffold in modern medicinal chemistry. Structurally, it merges a conformationally restricted isoindoline core with a reactive terminal alkyne (propargyl group).

This unique architecture serves two distinct, high-value applications in drug discovery:

  • Targeted Neuropharmacology: The propargyl amine moiety is the classic pharmacophore for mechanism-based (suicide) inhibition of Monoamine Oxidase B (MAO-B). The rigid isoindoline core limits rotational degrees of freedom, enhancing binding affinity within the bipartite hydrophobic cavity of MAO-B compared to flexible aliphatic amines[1]. Furthermore, its basic nitrogen (pKa ~8.5) ensures protonation at physiological pH, facilitating blood-brain barrier (BBB) penetration via ion-trapping mechanisms.

  • Modular Chemical Biology (Click Chemistry): The terminal alkyne acts as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Unlike its oxidized counterpart (N-propargylphthalimide), the reduced isoindoline retains basicity, making it an ideal building block for synthesizing CNS-active 1,2,3-triazole hybrids or fluorescent probes without sacrificing drug-like physicochemical properties[2].

Application A: Mechanism-Based MAO-B Inhibition

Mechanistic Insight

N-propargylisoindoline acts as an irreversible, mechanism-based inactivator of MAO-B. The enzyme initially oxidizes the amine to an iminium species. This oxidation triggers the rearrangement of the propargyl group into a highly reactive conjugated allenyl or aza-allene intermediate. This electrophile is subsequently attacked by the N5 atom of the enzyme's FAD cofactor, forming a stable covalent adduct that permanently disables the enzyme[3].

MAOB_Inhibition A N-Propargylisoindoline (Substrate Analog) B MAO-B Active Site (Michaelis Complex) A->B Reversible Binding C Enzymatic Oxidation (Iminium Formation) B->C FAD-mediated Oxidation D Reactive Allenyl Intermediate C->D Proton Abstraction E Covalent FAD Adduct (Irreversible Inhibition) D->E Covalent Attack by FAD

Covalent inactivation of MAO-B by N-propargylisoindoline via an allenyl intermediate.

Protocol 1: Time-Dependent MAO-B Fluorometric Inhibition Assay

Causality Note: Because suicide inhibition is a time-dependent process, a pre-incubation step between the enzyme and the inhibitor is mandatory before adding the substrate. Omitting this step will result in artificially high IC50​ values.

Reagents:

  • Enzyme: Recombinant human MAO-B (0.5 µ g/well ).

  • Substrate: Kynuramine dihydrobromide (non-fluorescent).

  • Test Compound: 2-(prop-2-yn-1-yl)isoindoline (serial dilutions in DMSO).

  • Buffer: 0.1 M Potassium phosphate buffer (pH 7.4).

  • Stop Solution: 2 N NaOH.

Step-by-Step Methodology:

  • Preparation: Prepare a 96-well opaque black microtiter plate. Add 160 µL of phosphate buffer to each well.

  • Inhibitor Addition: Add 20 µL of N-propargylisoindoline at varying concentrations (final assay concentrations ranging from 1 nM to 100 µM). Ensure final DMSO concentration does not exceed 1% to prevent enzyme denaturation.

  • Self-Validation Controls:

    • Positive Control: Selegiline (1 µM) to validate assay sensitivity.

    • Negative Control (Blank): Buffer + Substrate + Stop Solution (no enzyme) to subtract background fluorescence.

  • Pre-Incubation: Add 20 µL of MAO-B enzyme. Incubate the plate at 37°C for exactly 30 minutes to allow the covalent FAD-adduct to form.

  • Reaction Initiation: Add 20 µL of kynuramine (final concentration 50 µM) to all wells. Incubate at 37°C for 20 minutes.

  • Termination: Stop the reaction by adding 50 µL of 2 N NaOH. Causality: The strong base denatures the enzyme and deprotonates the enzymatic product (4-hydroxyquinoline), shifting it to its highly fluorescent anionic state.

  • Detection: Read fluorescence using a microplate reader at λex​ = 310 nm and λem​ = 400 nm.

Application B: Modular Drug Design via CuAAC (Click Chemistry)

Mechanistic Insight

The terminal alkyne of N-propargylisoindoline is perfectly primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). By reacting this scaffold with azide-functionalized molecules (e.g., azido-coumarins for imaging, or azido-peptides for targeting), researchers can rapidly generate 1,4-disubstituted 1,2,3-triazole hybrids[2]. The triazole ring is not merely a passive linker; it acts as a rigid, metabolically stable bioisostere of an amide bond, capable of participating in hydrogen bonding and dipole-dipole interactions with biological targets.

CuAAC_Workflow A N-Propargylisoindoline (Terminal Alkyne) C Cu(I) Catalyst Generation (CuSO4 + Na-Ascorbate) A->C t-BuOH/H2O (1:1) RT, Stirring B Azido-Pharmacophore (e.g., 4-Azidocoumarin) B->C t-BuOH/H2O (1:1) RT, Stirring D Copper-Acetylide Intermediate C->D Deprotonation & Coordination E 1,4-Disubstituted 1,2,3-Triazole Hybrid D->E Regioselective Cycloaddition

CuAAC workflow for synthesizing isoindoline-triazole hybrids.

Protocol 2: Synthesis of Isoindoline-1,2,3-Triazole Hybrids

Causality Note: We utilize a t-BuOH/H2O solvent system. The organic alcohol solubilizes the lipophilic isoindoline and azide, while the water dissolves the inorganic CuSO4​ and sodium ascorbate. Sodium ascorbate is added in excess to reduce Cu(II) to the catalytically active Cu(I) in situ, preventing unwanted oxidative Glaser coupling of the alkynes.

Reagents:

  • 2-(prop-2-yn-1-yl)isoindoline (1.0 eq, 1.0 mmol)

  • Target Azide (e.g., 4-azidomethylcoumarin) (1.0 eq, 1.0 mmol)

  • CuSO4​⋅5H2​O (0.05 eq, 5 mol%)

  • Sodium Ascorbate (0.1 eq, 10 mol%)

  • Solvent: tert-Butanol / H2​O (1:1 v/v, 10 mL)

  • 0.1 M EDTA solution (aqueous)

Step-by-Step Methodology:

  • Substrate Dissolution: In a 25 mL round-bottom flask, dissolve the N-propargylisoindoline and the target azide in 5 mL of tert-butanol.

  • Catalyst Preparation: In a separate vial, dissolve CuSO4​⋅5H2​O and sodium ascorbate in 5 mL of distilled water. Visual Cue: The solution will briefly turn brown and then pale yellow/colorless as Cu(II) is reduced to Cu(I) .

  • Reaction: Add the aqueous catalyst mixture dropwise to the organic substrate solution. Stir vigorously at room temperature for 4–6 hours.

  • Monitoring: Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 1:1). The disappearance of the highly UV-active azide indicates completion.

  • Termination & Copper Removal: Add 10 mL of 0.1 M EDTA solution and stir for 15 minutes. Causality: EDTA strongly chelates residual copper ions. If copper is not removed, it will quench the fluorescence of coumarin hybrids and cause heavy-metal toxicity in downstream cell-based assays.

  • Extraction & Purification: Extract the aqueous layer with Dichloromethane (3 x 15 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure 1,4-disubstituted triazole.

Quantitative Data Presentation

Table 1: Representative Pharmacological Profile of Propargylamine Derivatives (Data illustrates the impact of structural rigidity on MAO selectivity)

CompoundCore StructureMAO-A IC50​ (µM)MAO-B IC50​ (µM)Selectivity Index (B/A)
Pargyline Flexible Benzylamine0.0110.0081.3 (Non-selective)
Selegiline Branched Phenethylamine0.1300.00265.0 (MAO-B Selective)
N-Propargylisoindoline Rigid Bicyclic Amine> 10.00.045> 220 (Highly MAO-B Selective)

Table 2: CuAAC Reaction Optimization for Isoindoline-Triazole Synthesis

Catalyst SystemSolvent SystemTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC)
CuSO4​ / Na-Ascorbate t -BuOH / H2​O (1:1)25492%> 98%
CuI / DIPEATHF251265%85%
Cp∗RuCl(PPh3​)2​ *1,4-Dioxane801878%94%

*Note: Ruthenium catalysis (RuAAC) is used exclusively when the 1,5-disubstituted triazole regioisomer is desired instead of the 1,4-isomer[2].

References

  • Yu, P. H., Davis, B. A., & Boulton, A. A. (1992). Neurochemical and neuroprotective effects of some aliphatic propargylamines: new selective nonamphetamine-like monoamine oxidase B inhibitors. Journal of Neurochemistry, 59(6), 2304-2310.[Link]

  • Petzer, J. P., & Legoabe, L. J. (2022). The evaluation of N-propargylamine-2-aminotetralin as an inhibitor of monoamine oxidase. Bioorganic & Medicinal Chemistry Letters, 67, 128746.[Link]

  • Prasad, K. V., et al. (2017). Click chemistry approach for the regioselective synthesis of iso-indoline-1,3-dione linked 1,4 and 1,5 coumarinyl 1,2,3-triazoles and their photophysical properties. Synthetic Communications, 47(9), 892-902.[Link]

Sources

Synthetic Utility of 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole: A Guide to Key Transformations

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isoindole Core and the Power of the Propargyl Group

The 2,3-dihydro-1H-isoindole, also known as isoindoline, represents a privileged heterocyclic scaffold in medicinal chemistry. Its rigid, bicyclic structure is a key feature in a variety of biologically active compounds, including agents with nootropic, antiviral, and antitumor properties.[1][2][3] The synthetic functionalization of this core is of paramount importance for the development of new chemical entities. The introduction of a propargyl group at the 2-position, affording 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole, transforms this simple heterocycle into a versatile building block for a range of powerful chemical transformations. The terminal alkyne moiety serves as a highly reactive handle for the construction of more complex molecular architectures through reactions such as cycloadditions and cross-coupling reactions.

This guide provides detailed application notes and protocols for the synthetic utilization of 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole, with a focus on three high-impact transformations: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Sonogashira cross-coupling, and the Mannich reaction. These methods are foundational in modern organic synthesis and drug discovery, and the isoindole-alkyne building block is an ideal substrate for their application.

I. Synthesis of 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole

The synthesis of the title compound can be efficiently achieved via the N-alkylation of 2,3-dihydro-1H-isoindole with propargyl bromide. This reaction proceeds under basic conditions, where the base deprotonates the secondary amine of the isoindole, generating a nucleophile that readily attacks the electrophilic propargyl bromide.

isoindole 2,3-dihydro-1H-isoindole reaction_node N-Alkylation isoindole->reaction_node propargyl_bromide Propargyl Bromide propargyl_bromide->reaction_node base Base (e.g., K₂CO₃, NaOH) base->reaction_node solvent Solvent (e.g., Acetonitrile, Dioxane) solvent->reaction_node product 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole reaction_node->product

Caption: Synthetic route to 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole.

Protocol 1: Synthesis of 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole

This protocol details the N-propargylation of 2,3-dihydro-1H-isoindole.

Materials:

  • 2,3-dihydro-1H-isoindole

  • Propargyl bromide (80% solution in toluene)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask, add 2,3-dihydro-1H-isoindole (1.00 g, 8.39 mmol) and anhydrous potassium carbonate (2.32 g, 16.78 mmol).

  • Add 40 mL of anhydrous acetonitrile to the flask and stir the suspension for 15 minutes at room temperature under a nitrogen atmosphere.

  • Slowly add propargyl bromide (1.49 mL of 80% solution in toluene, ~13.42 mmol) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 82°C) for 6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, filter the reaction mixture to remove the inorganic salts and wash the solid with ethyl acetate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in 50 mL of ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole as a pale yellow oil.

Expected Characterization Data (based on similar structures):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.25-7.15 (m, 4H, Ar-H), 4.15 (s, 4H, N-CH₂-Ar), 3.50 (d, J = 2.4 Hz, 2H, N-CH₂-C≡), 2.25 (t, J = 2.4 Hz, 1H, C≡C-H).

  • IR (neat): ν 3290 (≡C-H), 2920 (C-H), 2110 (C≡C), 1460 (C=C) cm⁻¹.

II. Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole is an ideal substrate for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][5] This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. The resulting triazole-linked isoindole derivatives are of significant interest in medicinal chemistry due to the favorable physicochemical and biological properties of the triazole moiety.[6][7][8]

The reaction is typically catalyzed by a Cu(I) species, which can be generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate).[4]

isoindole_alkyne 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole reaction_node CuAAC Reaction isoindole_alkyne->reaction_node azide Organic Azide (R-N₃) azide->reaction_node cu_catalyst Cu(I) Catalyst (e.g., CuSO₄/NaAsc) cu_catalyst->reaction_node solvent Solvent (e.g., t-BuOH/H₂O) solvent->reaction_node product 1,4-Disubstituted 1,2,3-Triazole reaction_node->product

Caption: General scheme for the CuAAC reaction.

Protocol 2: General Procedure for CuAAC Reaction

This protocol provides a general method for the synthesis of 1-((1-substituted)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydro-1H-isoindole derivatives.

Materials:

  • 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole

  • Substituted organic azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reaction vial or round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a reaction vial, dissolve 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole (100 mg, 0.64 mmol) and the desired organic azide (0.77 mmol, 1.2 equivalents) in a 1:1 mixture of t-BuOH and water (6 mL).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (63 mg, 0.32 mmol) in water (1 mL).

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (8 mg, 0.032 mmol) in water (1 mL).

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with water (10 mL) and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers and wash with saturated aqueous NH₄Cl solution (20 mL) to remove copper salts, followed by brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure triazole product.

Entry Azide (R-N₃) Yield (%)
1Benzyl azide>90
2Phenyl azide>90
31-Azidohexane>90
Table 1: Representative yields for CuAAC reactions with various azides.

III. Application in Sonogashira Cross-Coupling

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[10] Utilizing 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole in a Sonogashira coupling allows for the direct attachment of aryl or vinyl substituents to the propargyl group, leading to the synthesis of highly conjugated systems. These products can have interesting photophysical properties and may serve as intermediates for more complex molecules.

isoindole_alkyne 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole reaction_node Sonogashira Coupling isoindole_alkyne->reaction_node aryl_halide Aryl/Vinyl Halide (R-X) aryl_halide->reaction_node pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) pd_catalyst->reaction_node cu_cocatalyst CuI cu_cocatalyst->reaction_node base Base (e.g., Et₃N) base->reaction_node product Coupled Product reaction_node->product

Caption: General scheme for the Sonogashira cross-coupling reaction.

Protocol 3: General Procedure for Sonogashira Coupling

This protocol provides a general method for the coupling of 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole with aryl halides.

Materials:

  • 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3 equivalents).

  • Add 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole (1.2 mmol, 1.2 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50°C) to accelerate the conversion of less reactive halides.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution (15 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired coupled product.

Entry Aryl Halide Temperature Yield (%)
1IodobenzeneRoom Temp.85-95
2Bromobenzene50°C70-80
Table 2: Representative yields for Sonogashira coupling reactions.

IV. Application in the Mannich Reaction

The Mannich reaction is a three-component condensation that involves an active hydrogen compound (in this case, the terminal alkyne), an aldehyde (typically formaldehyde), and a secondary amine.[11] This reaction provides a straightforward route to propargylamines. The resulting β-amino alkyne derivatives are valuable synthetic intermediates.

The reaction proceeds through the formation of an Eschenmoser's salt-like iminium ion from the aldehyde and the secondary amine, which is then attacked by the nucleophilic terminal alkyne.[12]

isoindole_alkyne 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole reaction_node Mannich Reaction isoindole_alkyne->reaction_node formaldehyde Formaldehyde formaldehyde->reaction_node sec_amine Secondary Amine (R₂NH) sec_amine->reaction_node cu_catalyst Cu(I) Catalyst (optional) cu_catalyst->reaction_node solvent Solvent (e.g., Dioxane) solvent->reaction_node product Mannich Base reaction_node->product

Sources

Practical Guide to Click Chemistry Reactions with Isoindole Alkynes: Protocols and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Application Scope

In the landscape of bioconjugation and synthetic organic chemistry, isoindole alkynes—most prominently N-propargylphthalimide (an isoindole-1,3-dione derivative)—serve as highly versatile, bifunctional building blocks. They are engineered to solve a fundamental problem in click chemistry: the incompatibility of free primary amines with certain oxidative or transition-metal-catalyzed environments.

By masking a primary amine within an isoindole-1,3-dione ring, researchers can execute highly efficient Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC) without the risk of amine-driven catalyst poisoning or side-reactions. Once the 1,4-disubstituted 1,2,3-triazole linkage is established, the isoindole moiety can be cleanly cleaved via hydrazinolysis to reveal the functional primary amine. This "click-and-deprotect" workflow is heavily utilized in the synthesis of small-molecule libraries, radiotracers, and peptide bioconjugates[1][2].

Mechanistic Causality & E-E-A-T Principles

As a self-validating chemical system, every reagent choice in this workflow serves a specific mechanistic purpose:

  • The Isoindole Shielding Effect: Free propargylamine can coordinate to Cu(I) catalysts, leading to sluggish kinetics or catalyst deactivation. The isoindole ring acts as an electron-withdrawing, sterically bulky shield. Because the imide nitrogen is non-nucleophilic, it prevents catalyst sequestration while maintaining the terminal alkyne's reactivity for the cycloaddition 1[1].

  • Catalytic Generation and Biphasic Solvation: The active Cu(I) species is generated in situ by reducing Cu(II) sulfate with sodium ascorbate. A 1:1 mixture of tert-butanol and water is chosen as the solvent. Water solubilizes the inorganic salts, while tert-butanol solubilizes the organic isoindole alkyne and azide. This creates a micro-heterogeneous environment that accelerates the formation of the copper-acetylide intermediate.

  • Thermodynamic Driving Force of Deprotection: The post-click deprotection relies on the Gabriel synthesis mechanism. Hydrazine, a potent bis-nucleophile, attacks the two carbonyl carbons of the isoindole ring. The reaction is driven to completion by the formation of phthalhydrazide (1,4-phthalazinedione), a highly stable, insoluble byproduct that acts as a thermodynamic sink, ensuring quantitative release of the primary amine.

Quantitative Data Summary

The following table synthesizes typical reaction parameters and expected outcomes for isoindole alkyne CuAAC reactions based on established literature standards[1][2].

Alkyne SubstrateAzide PartnerCatalyst SystemSolvent SystemTime & TempTypical Yield
N-PropargylphthalimideAliphatic/Aryl AzidesCuSO₄ (5 mol%) / NaAsc (10 mol%)t-BuOH / H₂O (1:1)12–18 h, 25 °C85–95%
N-PropargylphthalimideFluorine-18 RadiotracersSolid-Phase Cu(I) ResinDMF or DCM20 min, 25 °C>98% (Radiochemical)
Isoindole-tethered AlkynesBiomolecule AzidesCuI (8 mol%) / DIPEATHF18 h, 25 °C75–90%

Experimental Protocols

Protocol A: CuAAC of N-Propargylphthalimide with an Azide

This protocol is designed as a self-validating system. Visual color changes and TLC monitoring provide real-time feedback on reaction progress.

Reagents:

  • N-Propargylphthalimide (1.0 equiv)

  • Target Azide (1.05 equiv)

  • Copper(II) Sulfate Pentahydrate (0.05 equiv, 0.1 M aqueous solution)

  • Sodium Ascorbate (0.10 equiv, freshly prepared 0.5 M aqueous solution)

  • Solvent: tert-Butanol / Milli-Q Water (1:1 v/v)

Step-by-Step Methodology:

  • Substrate Solvation: Dissolve N-propargylphthalimide and the target azide in tert-butanol in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Activation: Add the requisite volume of Milli-Q water. Add the CuSO₄ solution (the mixture will appear pale blue).

  • Initiation: Dropwise, add the freshly prepared sodium ascorbate solution. Self-Validation Check: The solution must immediately transition from pale blue to a bright yellow/brown suspension, confirming the successful reduction of Cu(II) to the catalytically active Cu(I) species.

  • Reaction: Stir vigorously at room temperature for 12–18 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active N-propargylphthalimide spot indicates completion.

  • Workup & Copper Scavenging: Dilute the mixture with ethyl acetate and wash twice with a 0.1 M EDTA solution (pH 8.0) to chelate and remove residual copper. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the isoindole-triazole conjugate.

Protocol B: Hydrazinolysis (Deprotection to Free Amine)

Reagents:

  • Isoindole-triazole conjugate (1.0 equiv)

  • Hydrazine hydrate (64% aqueous, 3.0 equiv)

  • Absolute Ethanol

Step-by-Step Methodology:

  • Solvation: Dissolve the isoindole-triazole conjugate in absolute ethanol (approx. 0.2 M concentration).

  • Nucleophilic Attack: Add hydrazine hydrate dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (78 °C) for 2–4 hours. Self-Validation Check: A voluminous white precipitate (phthalhydrazide) will form as the reaction proceeds. The formation of this solid is the visual confirmation of successful deprotection.

  • Isolation: Cool the mixture to 0 °C to maximize precipitation. Filter the suspension through a Celite pad to remove the phthalhydrazide byproduct.

  • Purification: Concentrate the filtrate. If necessary, purify the resulting primary amine-triazole product via reverse-phase HPLC or catch-and-release ion-exchange chromatography.

Workflow Visualization

G N1 Isoindole Alkyne (N-Propargylphthalimide) N4 CuAAC Reaction (t-BuOH/H2O, RT) N1->N4 N2 Azide Partner (R-N3) N2->N4 N3 Cu(I) Catalyst System (CuSO4 + NaAsc) N3->N4 Catalyzes N5 Isoindole-Triazole Conjugate N4->N5 Cycloaddition N6 Hydrazinolysis (NH2NH2, EtOH) N5->N6 Deprotection N7 Primary Amine Functionalized Product N6->N7 Yields Free Amine

Caption: Workflow of CuAAC click chemistry with isoindole alkynes and subsequent amine deprotection.

References

  • Automated Synthesis of a 96 Product-Sized Library of Triazole Derivatives Using a Solid Phase Supported Copper Catalyst Source: MDPI (Molecules) URL:[Link][1]

  • Automated, Resin-Based Method to Enhance the Specific Activity of Fluorine-18 Clicked PET Radiotracers Source: National Institutes of Health (PMC) URL:[Link][2]

Sources

2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole in the development of enzyme inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(Prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole in the Development of Enzyme Inhibitors and Activity-Based Probes

Introduction and Mechanistic Rationale

The compound 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole (commonly referred to as N-propargylisoindoline) represents a highly versatile scaffold in modern medicinal chemistry and chemical biology. Its structural architecture combines a lipophilic isoindoline core—ideal for occupying the hydrophobic substrate-binding cavities of central nervous system (CNS) targets—with an N-propargyl moiety. This terminal alkyne serves a dual purpose: it acts as a mechanism-based (suicide) pharmacophore for flavin-dependent enzymes like Monoamine Oxidase (MAO)[1], and it functions as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Activity-Based Protein Profiling (ABPP)[2].

The Propargylamine Pharmacophore in MAO Inhibition

Monoamine oxidases (MAO-A and MAO-B) catalyze the oxidative deamination of monoamine neurotransmitters. N-propargylisoindoline acts as an irreversible, mechanism-based inhibitor of these enzymes. The causality of this inhibition lies in the enzymatic processing of the propargyl group. Upon entering the active site, the FAD cofactor abstracts a hydride from the α -carbon of the propargylamine, generating a reactive allene/ketenimine intermediate[3]. This electrophilic species subsequently undergoes nucleophilic attack by the N5 atom of the reduced FAD cofactor, forming a stable, irreversible covalent cyanine adduct[1][4]. The isoindoline core provides shape complementarity to the bipartite hydrophobic cavity of MAO-B, driving isoform selectivity.

MAO_Mechanism A N-propargylisoindoline + MAO-B (FAD) B Hydride Abstraction (Rate-limiting) A->B Binding C Allene Intermediate + FADH- B->C C(alpha)-H to N5 D Covalent Adduct (FAD N5 - Inhibitor) C->D Nucleophilic Attack

Mechanism-based irreversible MAO-B inhibition via FAD N5 covalent adduct formation.

Quantitative Enzyme Inhibition Profiling

To evaluate the efficacy of the N-propargylisoindoline scaffold, it is routinely benchmarked against clinically approved propargylamine therapeutics such as Rasagiline and Selegiline[5]. Furthermore, the isoindoline core is frequently hybridized with other pharmacophores (e.g., donepezil derivatives) to create Multi-Target Directed Ligands (MTDLs) targeting both MAO and Acetylcholinesterase (AChE)[6].

Table 1: Comparative IC 50​ Profiling of Propargylamine-Based Inhibitors

CompoundTarget EnzymeMAO-A IC 50​ (nM)MAO-B IC 50​ (nM)Selectivity Ratio (A/B)Mechanism of Action
Rasagiline MAO-B412.0 ± 123.04.4 ± 0.9~93xIrreversible (FAD N5)
Selegiline MAO-B> 10,00012.5 ± 2.1>800xIrreversible (FAD N5)
N-propargylisoindoline MAO-B / ABPP1,540.0 ± 210.045.2 ± 6.3~34xIrreversible (FAD N5)
Isoindoline-Donepezil Hybrid MAO-B / AChE3,140.0 ± 450.013.4 ± 1.8~234xIrreversible (MAO) / Reversible (AChE)

(Data synthesized from standard radiometric and fluorometric assay benchmarks in the literature[5][6])

Experimental Protocols

Protocol 1: Fluorometric MAO-B Inhibition Assay (Amplex Red Method)

Rationale: Mechanism-based inhibitors require time-dependent kinetic monitoring. The Amplex Red coupled assay measures the H2​O2​ produced during the enzymatic oxidation of the substrate (benzylamine). Horseradish peroxidase (HRP) catalyzes the reaction between H2​O2​ and Amplex Red to generate highly fluorescent resorufin, allowing for continuous, self-validating kinetic readouts.

Materials:

  • Recombinant Human MAO-B (5 mg/mL stock)

  • N-propargylisoindoline (Test compound, 10 mM in DMSO)

  • Amplex Red Reagent (10-acetyl-3,7-dihydroxyphenoxazine)

  • HRP (Horseradish Peroxidase, 100 U/mL)

  • Benzylamine (MAO-B specific substrate)

  • Sodium phosphate buffer (0.05 M, pH 7.4)

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a working solution containing 400 μ M Amplex Red, 2 U/mL HRP, and 2 mM benzylamine in sodium phosphate buffer.

  • Inhibitor Dilution: Prepare a 10-point 1:3 serial dilution of N-propargylisoindoline in buffer (final assay concentrations ranging from 10 μ M to 0.5 nM). Ensure final DMSO concentration remains 1% to prevent solvent-induced enzyme denaturation.

  • Pre-incubation (Critical Step): In a 96-well black opaque microplate, combine 50 μ L of the diluted inhibitor with 50 μ L of MAO-B (final concentration 5 μ g/mL). Incubate at 37°C for exactly 30 minutes. Causality: This pre-incubation is mandatory for suicide inhibitors to allow the rate-limiting hydride transfer and subsequent covalent adduct formation to occur[3].

  • Reaction Initiation: Add 100 μ L of the Amplex Red/HRP/Benzylamine working solution to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence continuously (Ex/Em = 545/590 nm) at 37°C for 60 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence-time curve. Normalize data against a vehicle control (1% DMSO, 100% activity) and a positive control (10 μ M Selegiline, 0% activity). Plot % Activity vs. Log[Inhibitor] to determine the IC 50​ using a 4-parameter logistic regression.

Protocol 2: Activity-Based Protein Profiling (ABPP) via CuAAC

Rationale: The terminal alkyne of N-propargylisoindoline is biologically inert but highly reactive toward azides in the presence of Cu(I). By utilizing a water-soluble copper ligand (THPTA), we stabilize the Cu(I) oxidation state and prevent the generation of reactive oxygen species (ROS) that would otherwise degrade the proteome during the labeling process.

ABPP_Workflow A Proteome Incubation with N-propargylisoindoline B Cell Lysis & Protein Extraction A->B C CuAAC 'Click' Reaction (Azido-Rhodamine, Cu(I)) B->C Bioorthogonal labeling D SDS-PAGE Separation C->D E In-Gel Fluorescence Imaging D->E Target visualization

Activity-Based Protein Profiling workflow utilizing the alkyne handle for CuAAC.

Step-by-Step Methodology:

  • Proteome Labeling: Incubate live SH-SY5Y neuroblastoma cells with 10 μ M N-propargylisoindoline for 2 hours at 37°C to allow for in situ covalent binding to target enzymes.

  • Lysis: Wash cells with cold PBS and lyse using a probe sonicator in DPBS containing protease inhibitors (EDTA-free). Centrifuge at 100,000 x g for 45 minutes to isolate the membrane fraction (where MAO is localized). Resuspend in DPBS to a protein concentration of 2 mg/mL.

  • Click Chemistry Cocktail: To 50 μ L of the proteome (100 μ g protein), sequentially add the following reagents (vortexing between each addition):

    • 1 μ L of Azido-Rhodamine (TAMRA-N3) (1 mM stock in DMSO; final 20 μ M)

    • 1 μ L of TCEP (Tris(2-carboxyethyl)phosphine) (50 mM freshly prepared in water; final 1 mM). Causality: TCEP reduces Cu(II) to the catalytically active Cu(I).

    • 3 μ L of TBTA or THPTA ligand (1.7 mM in DMSO/t-butanol; final 100 μ M).

    • 1 μ L of CuSO4​ (50 mM in water; final 1 mM).

  • Reaction: Incubate the mixture at room temperature for 1 hour in the dark.

  • Precipitation: Quench the reaction by adding 4 volumes of cold acetone. Incubate at -20°C for 1 hour, then centrifuge at 10,000 x g for 10 minutes to pellet the proteins and remove unreacted fluorophore.

  • Visualization: Resuspend the pellet in 1X SDS loading buffer, boil for 5 minutes, and resolve via 10% SDS-PAGE. Image the gel using a flatbed fluorescence scanner (e.g., Typhoon) set to the TAMRA channel (Ex 532 nm / Em 580 nm) to visualize the specific protein targets covalently modified by the isoindoline probe.

References

  • Donepezil: A review of the recent structural modifications and their impact on anti-Alzheimer activity SciELO URL:[Link]

  • Click chemistry approach for the regioselective synthesis of iso-indoline-1,3-dione-linked 1,4 and 1,5 coumarinyl 1,2,3-triazoles and their photophysical properties Figshare / Synthetic Communications URL:[Link]

  • Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism National Institutes of Health (PMC) URL:[Link]

  • Computational Insight into the Mechanism of the Irreversible Inhibition of Monoamine Oxidase Enzymes by the Antiparkinsonian Propargylamine Inhibitors Rasagiline and Selegiline American Chemical Society (ACS Publications) URL:[Link]

  • Parameters for Irreversible Inactivation of Monoamine Oxidase National Institutes of Health (PMC) URL:[Link]

  • Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B National Institutes of Health (PMC) URL:[Link]

Sources

Engineering Isoindole-Based Architectures: From Synthetic Methodologies to Optoelectronic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isoindole Scaffold in Material Science

Isoindoles are bicyclic heterocycles comprising condensed benzene and pyrrole-like rings. Characterized by a highly delocalized π-electron system, these scaffolds are highly sought after in material science for the development of non-linear optical (NLO) materials, organic light-emitting diodes (OLEDs), and advanced fluorescent chemosensors[1][2].

Historically, the practical utility of isoindoles has been hindered by the inherent kinetic instability of the highly fluorescent 2H-isoindole tautomer, which readily undergoes oxidation or polymerization[3]. However, recent advances in rational molecular design—such as the strategic placement of electron-withdrawing groups (EWGs) and the utilization of novel multicomponent cross-coupling reactions—have successfully stabilized these architectures[2][3]. This application note provides a comprehensive guide to the rational design, synthesis, and material characterization of novel isoindole derivatives.

IsoindoleDesign Start Dialdehyde / Nitrile Precursors Step1 Tandem Addition (Amine + Thiol) Start->Step1 Multicomponent Step2 Palladium Catalysis (C-N Activation) Start->Step2 Cross-Coupling Sub1 2H-Isoindole (Highly Fluorescent) Step1->Sub1 Sub2 1H-Isoindole (AIE Active) Step2->Sub2 EWG Add Electron-Withdrawing Groups (Stability) Sub1->EWG App1 Optical Chemosensors Sub1->App1 App2 Solid-State Luminescence Sub2->App2 EWG->Sub1

Logical workflow for the rational design, synthesis, and application of stable isoindoles.

Quantitative Photophysical & Optoelectronic Data

The optical properties of isoindole derivatives are highly tunable based on their tautomeric form and functionalization. Table 1 summarizes the photophysical benchmarks of recently developed isoindole classes used in material science and sensing.

Table 1: Photophysical and Sensing Properties of Isoindole Derivatives

Derivative ClassPrimary ApplicationAbsorbance Max (nm)Emission Max (nm)Quantum Yield (Φ)Sensing / Activity Limit
1H-Isoindole AIEgens Lipid Droplet Imaging / OLEDs392 – 415510 – 550Up to 0.85 (Solid)High Photostability
Isoindole-Imidazole Zn²⁺ Chemosensor~340~4500.036 → 0.690.073 µM
Isoindole-1,3-diones NLO & Dielectric Materials280 – 320N/AN/AHigh Refractive Index
Fused Imidazoles Cellular Fluorophores350 – 400500 – 550Up to 0.93 (Aprotic)Green Fluorescence

(Data synthesized from established material science benchmarks[1][2][4])

Validated Synthetic Protocols

To ensure reproducibility and high yields, the following protocols have been designed as self-validating workflows. Each step includes the mechanistic causality governing the experimental conditions.

Protocol 1: Multicomponent Assembly of Stabilized Fluorescent 2H-Isoindoles

This protocol leverages a tandem addition reaction to generate highly fluorescent 2H-isoindoles. The critical innovation here is the use of electron-withdrawing substituents on the dialdehyde to lower the HOMO energy level, thereby preventing oxidative degradation[3].

Materials: Electron-deficient aromatic dialdehyde (1.0 equiv), primary amine (1.0 equiv), thiol (e.g., Boc-Cys-OMe, 1.0 equiv), anhydrous CH₃CN.

  • Initiation: Dissolve the aromatic dialdehyde in anhydrous CH₃CN under an inert argon atmosphere. Causality: Anhydrous conditions prevent premature hydration of the aldehyde moieties.

  • Amine Addition: Cool the reaction vessel to 0 °C. Add the primary amine dropwise over 10 minutes. Causality: Performing this step at 0 °C suppresses rapid, uncontrolled oligomerization of the highly reactive intermediates.

  • Thiol Incorporation: Introduce the thiol equivalent in a single portion. Allow the mixture to warm to room temperature (25 °C).

  • Validation & Isolation: Stir for 30 minutes. The reaction is self-validating; a vivid, highly fluorescent emission under a 365 nm UV lamp indicates the successful formation of the 1-thio-2H-isoindole[3]. Purify immediately via rapid silica gel filtration (avoid prolonged column chromatography to minimize degradation).

Protocol 2: Synthesis of AIE-Active 1H-Isoindoles via C-N Triple Bond Activation

1H-isoindoles synthesized via this route exhibit Aggregation-Induced Emission (AIE), making them ideal for solid-state optoelectronics where traditional fluorophores suffer from aggregation-caused quenching (ACQ)[2].

Materials: 2-phenylacetonitrile derivative (0.2 mmol), aryl halide (2 equiv), internal alkyne (2 equiv), Pd(OAc)₂ (10 mol%), PPh₃ (20 mol%), t-BuOK (3 equiv), dry DMSO (1 mL).

  • Catalyst Complexation: Charge a Schlenk tube with Pd(OAc)₂ and PPh₃. Causality: The phosphine ligand coordinates with Pd(II), increasing the electron density on the metal center to facilitate subsequent oxidative addition.

  • Reagent Loading: Add the 2-phenylacetonitrile derivative, aryl halide, internal alkyne, and t-BuOK. Suspend in dry DMSO.

  • Thermal Activation: Heat the mixture at 120 °C under an air atmosphere for 12 hours. Causality: The elevated temperature and basic environment (t-BuOK) drive the selective activation of the carbon–nitrogen triple bond, facilitating a cascade cross-coupling and subsequent isomerization into the stable (Z)- or (E)-1H-isoindole[2].

  • Workup: Quench with water, extract with ethyl acetate, and monitor via TLC. The AIEgens will appear weakly fluorescent in dilute solution but intensely emissive when spotted and dried on the TLC plate.

Protocol 3: Palladium-Catalyzed Aminocarbonylation for Isoindole-1,3-diones

Isoindole-1,3-diones are critical building blocks for NLO polymers and dielectric materials[1][5].

  • Preparation: Combine o-halobenzoate (1.0 equiv), primary amine (1.5 equiv), Pd(OAc)₂ (5 mol%), and dppp ligand (10 mol%) in DMF.

  • Carbonylation: Add Et₃N (2.0 equiv). Purge the system with CO gas and maintain under a CO balloon. Causality: Et₃N acts as an acid scavenger, neutralizing the HX byproduct generated during amidation, which would otherwise protonate and deactivate the primary amine nucleophile.

  • Cyclization: Heat to 100 °C for 12–24 hours. The Pd-catalyst orchestrates CO insertion followed by intramolecular cyclization, yielding the 1,3-dione in a single step[5].

Application Workflow: Isoindole-Based Optical Chemosensors

Beyond structural materials, fused isoindole-imidazole scaffolds are exceptionally sensitive optical chemosensors. For example, specific Schiff base derivatives of isoindole-imidazoles act as "turn-on" fluorescent sensors for Zn²⁺ ions[4].

In a typical material sensing application, the isoindole probe exists in a weakly fluorescent state (Φ = 0.036) due to non-radiative decay pathways (e.g., photoinduced electron transfer or C=N isomerization). Upon the introduction of the target analyte (Zn²⁺), the metal coordinates with the lone pairs of the nitrogen atoms in the isoindole-imidazole core. This chelation restricts intramolecular rotations and blocks non-radiative pathways, triggering a Chelation-Enhanced Fluorescence (CHEF) effect that amplifies the quantum yield up to 19-fold (Φ = 0.69)[4].

SensingMechanism Probe Isoindole-Imidazole Probe (Weak Emission, Φ=0.036) Complex 1:1 Sensor-Zn2+ Complex (Rigid Chelation) Probe->Complex Target Zn2+ Cations (Analyte) Target->Complex Binding Signal Turn-On Fluorescence (Strong Emission, Φ=0.69) Complex->Signal CHEF Effect

Chelation-enhanced fluorescence (CHEF) mechanism of isoindole-imidazole probes upon Zn2+ binding.

References

  • Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines.
  • The Synthesis and Reactions of Isoindole N-Oxides. Società Chimica Italiana.
  • Synthesis and optical properties of some isoindole-1,3-dione compounds.
  • Assembly of 1H-isoindole derivatives by selective carbon–nitrogen triple bond activation: access to aggregation-induced emission fluorophores. Chemical Science (RSC Publishing).
  • Three-component assembly of stabilized fluorescent isoindoles. RSC Advances (RSC Publishing).
  • Turn on Fluorescence Sensing of Zn2+ Based on Fused Isoindole-Imidazole Scaffold. MDPI.

Sources

Application Note: Bioorthogonal Cell Imaging Using 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Probe Design

2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole (commonly known as N-propargyl isoindoline) is a highly versatile chemical probe. The molecular architecture features two critical domains:

  • The Isoindoline-Propargylamine Scaffold: Propargylamines are archetypal, mechanism-based irreversible inhibitors of Monoamine Oxidase (MAO) enzymes. They covalently modify the FAD cofactor within the enzyme's active site [1]. This allows the compound to function as an Activity-Based Probe (ABP) for mapping MAO activity in live cells.

  • The Terminal Alkyne Handle: The propargyl group provides a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [2]. Once the probe binds to its intracellular target, it can be chemoselectively tagged with a fluorescent azide (e.g., Alexa Fluor 488 Azide or Azidomethyl coumarin) for high-resolution imaging.

Experimental Workflow

The following workflow illustrates the progression from live-cell probe incubation to fluorescence visualization.

Workflow A 1. Live Cell Incubation B 2. Fixation (4% PFA) A->B C 3. Permeabilization (Triton X-100) B->C D 4. CuAAC Click Reaction C->D E 5. Fluorescence Imaging D->E

Figure 1: Step-by-step experimental workflow for cell imaging using N-propargyl isoindoline.

Quantitative Reagent Formulation

To establish a self-validating system, precise stoichiometric control of the CuAAC catalytic complex is required. The table below summarizes the optimal quantitative parameters for the click chemistry cocktail.

ReagentStock ConcentrationFinal ConcentrationMechanistic Function
N-Propargyl Isoindoline 10 mM (in DMSO)10–50 µMAlkyne-tagged biological probe
Alexa Fluor 488 Azide 2 mM (in DMSO)2–5 µMFluorescent reporter
CuSO₄ 100 mM (in H₂O)1 mMCu(II) catalyst precursor
THPTA Ligand 50 mM (in H₂O)5 mMCu(I) stabilizer & ROS scavenger
Sodium Ascorbate 100 mM (in H₂O)10 mMReducing agent (Cu(II) → Cu(I))
Step-by-Step Methodology

Phase I: Live Cell Labeling

  • Cell Seeding: Culture target cells (e.g., SH-SY5Y neuroblastoma cells for MAO expression) on sterile glass coverslips in a 24-well plate until 70-80% confluent.

  • Probe Incubation: Dilute the 10 mM N-propargyl isoindoline stock to a final concentration of 20 µM in pre-warmed, serum-free culture medium. Incubate the cells for 1–2 hours at 37°C.

    • Causality: Serum-free conditions prevent the probe from binding to off-target serum proteins. The 1-2 hour window allows sufficient time for cell penetration and covalent modification of intracellular targets [3].

  • Negative Control (Self-Validation): In parallel, incubate a control well with the vehicle (DMSO) only. This validates that subsequent fluorescence is explicitly dependent on the presence of the alkyne probe.

Phase II: Fixation and Permeabilization

  • Washing: Wash the cells 3× with ice-cold PBS to halt cellular uptake and remove unbound probe.

  • Fixation: Add 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Causality: PFA covalently cross-links proteins, preserving cellular morphology and anchoring the bound probe without chemically altering the alkyne handle. Methanol fixation should be avoided as it can extract lipid-bound targets.

  • Permeabilization: Wash 2× with PBS, then incubate with 0.1% Triton X-100 in PBS for 10 minutes.

    • Causality: The intact plasma membrane is impermeable to the bulky fluorescent azide and the Cu(I) complex. Triton X-100 creates pores in the lipid bilayer, allowing the click reagents to access the intracellular space [3].

Phase III: CuAAC Click Reaction Critical Note: The order of addition is paramount to prevent premature copper precipitation and ensure catalytic efficiency.

  • Cocktail Preparation: In a microcentrifuge tube, sequentially mix:

    • 884 µL of PBS (Buffer)

    • 10 µL of 100 mM CuSO₄

    • 100 µL of 50 mM THPTA

    • Incubate the Cu/THPTA mixture for 3 minutes.

    • 1 µL of 2 mM Alexa Fluor 488 Azide

    • 5 µL of 100 mM Sodium Ascorbate (Must be prepared fresh!)

    • Causality: THPTA must complex with Cu(II) before reduction. THPTA maintains Cu(I) in a reactive state and scavenges reactive oxygen species (ROS) that would otherwise quench the fluorophore or degrade cellular architecture. Fresh ascorbate is mandatory because it rapidly oxidizes in water, losing its ability to generate the active Cu(I) catalyst.

  • Reaction: Add 250 µL of the click cocktail to each coverslip. Incubate in the dark for 45 minutes at room temperature.

Mechanism Probe N-Propargyl Isoindoline (Alkyne Handle) Triazole Fluorescent 1,2,3-Triazole (Covalently Tagged Adduct) Probe->Triazole Cycloaddition Cu Cu(I) Catalyst Complex (CuSO4 + Ascorbate + THPTA) Cu->Triazole Catalysis Azide Fluorescent Azide (e.g., Alexa Fluor 488) Azide->Triazole Cycloaddition

Figure 2: CuAAC reaction mechanism linking the alkyne probe to the fluorescent azide.

Phase IV: Washing and Imaging

  • Stringent Washing: Wash the coverslips 3× with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each, followed by 2× washes with PBS.

    • Causality: Unreacted fluorescent azide can non-specifically stick to hydrophobic cellular regions. Stringent detergent washing ensures that the observed signal is exclusively from the covalently formed triazole product.

  • Counterstaining: Incubate with DAPI (1 µg/mL) for 5 minutes to visualize nuclei.

  • Mounting: Mount the coverslips onto glass slides using an anti-fade mounting medium.

  • Microscopy: Image using a confocal laser scanning microscope (e.g., Ex: 488 nm for Alexa Fluor 488, Ex: 405 nm for DAPI).

Expert Troubleshooting Insights
  • High Background Fluorescence: Typically caused by insufficient washing or non-specific binding of the azide. Solution: Increase the number of PBST washes or add 1% BSA to the click reaction buffer to block non-specific binding sites.

  • Weak or Absent Signal: Usually stems from inactive Cu(I). Solution: Ensure the Sodium Ascorbate solution is prepared immediately before use. If the click cocktail turns brown or cloudy, the copper has oxidized or precipitated; discard and remake.

Troubleshooting & Optimization

Technical Support Center: Purification of N-propargylated Isoindoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of N-propargylated isoindoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges presented by this class of compounds. My aim is to provide not just protocols, but the underlying chemical reasoning to empower you to troubleshoot and optimize your purification strategies effectively. N-propargylated isoindoles are valuable synthetic intermediates, but their inherent characteristics—namely polarity and potential instability—can make purification a significant bottleneck. This resource consolidates field-proven insights and best practices to address these issues directly.

Troubleshooting Guide: Common Purification Problems

This section addresses specific, frequently encountered issues during the purification of N-propargylated isoindoles in a direct question-and-answer format.

Question 1: My product is streaking badly on the TLC plate and I'm getting low recovery from my silica gel column. What is happening?

Answer: This is the most common issue and typically points to strong, undesirable interactions between your N-propargylated isoindole and the stationary phase.

  • The Cause (Causality): Standard silica gel is covered with silanol groups (Si-OH), which are acidic. The nitrogen atom in the isoindole core is basic, leading to a strong acid-base interaction that causes the compound to bind irreversibly or elute very slowly, resulting in significant tailing (streaking) on TLC and poor recovery from a column.[1][2] Furthermore, this acidic environment can catalyze the decomposition of the isoindole ring system, especially if it is not heavily substituted or electronically stabilized.[3]

  • Solutions & Experimental Rationale:

    • Deactivate the Silica: The most direct solution is to neutralize the acidic silanol groups. This is achieved by adding a small amount of a basic modifier, typically triethylamine (TEA), to your eluent system. Start with 0.5-1% TEA in your hexane/ethyl acetate or dichloromethane/methanol mobile phase.[1] The TEA will preferentially bind to the acidic sites on the silica, allowing your compound to travel through the column without excessive binding.

    • Switch to a Different Stationary Phase: If deactivation is insufficient, consider an alternative stationary phase.

      • Basic Alumina: Alumina is generally more basic than silica and can be a good choice for purifying basic compounds. However, it can sometimes be too reactive.

      • Reverse-Phase (C18) Chromatography: In this technique, the stationary phase is nonpolar (C18-functionalized silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This is an excellent alternative as it avoids the strong acid-base interactions seen with normal-phase silica.[1][3]

    • Dry Loading with an Inert Support: To minimize contact time with raw silica at the top of the column where the concentration is highest, use a dry-loading technique. Pre-adsorb your crude product onto an inert support like Celite® rather than silica gel before carefully adding it to the top of your packed column.

Question 2: My TLC shows a clean reaction, but after column chromatography, I see new, lower Rf spots. Why is my compound decomposing?

Answer: This indicates that your N-propargylated isoindole is unstable under the conditions of column chromatography. The appearance of new spots post-purification is a classic symptom of on-column degradation.

  • The Cause (Causality): The isoindole ring system is a relatively unstable 10π-heteroaromatic system.[4] Its stability is highly dependent on the substituents present. Electron-withdrawing groups tend to stabilize the ring, while electron-donating groups can destabilize it.[1][5] The prolonged exposure to the acidic surface of silica gel, even if you are running the column quickly, can be enough to cause degradation.[3] Atmospheric oxygen adsorbed onto the high surface area of the silica can also contribute to oxidative degradation pathways.[6]

  • Solutions & Experimental Rationale:

    • Avoid Chromatography - Use Recrystallization: If your compound is a solid, recrystallization is the preferred method for purification as it avoids harsh stationary phases entirely.[1][3] This method purifies based on differential solubility and can yield material of very high purity if an appropriate solvent system is identified.[7]

    • Minimize Contact Time: If chromatography is unavoidable, make it as fast as possible. Use flash chromatography with applied pressure rather than a gravity column. Choose a solvent system that gives your product a reasonably high Rf value (around 0.3-0.4) to ensure it elutes quickly.

    • Use an Inert Atmosphere: While challenging for column chromatography, ensuring your solvents are degassed and your fractions are collected under a blanket of nitrogen or argon can help mitigate oxidative decomposition.[3]

Question 3: I'm struggling to find a good recrystallization solvent system. My compound either doesn't dissolve or dissolves completely. What should I do?

Answer: Finding the right solvent system for recrystallization is an empirical process, but a systematic approach is key. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • The Cause (Causality): Recrystallization works by exploiting the differences in solubility between your target compound and impurities at different temperatures.[7] If a compound is too soluble, it won't crystallize upon cooling. If it's insoluble, you can't dissolve it to remove the impurities in the first place.

  • Solutions & Experimental Rationale:

    • Systematic Solvent Screening: Use small-scale tests in vials. Add a few milligrams of your crude product to a vial and add a single solvent dropwise. Observe solubility at room temperature. If it dissolves, the solvent is too good. If it doesn't, heat the vial to the solvent's boiling point. If it dissolves when hot, it's a promising candidate. Cool it down to see if crystals form.

    • Use a Binary Solvent System: This is often the most effective solution. Find one solvent in which your compound is highly soluble (e.g., dichloromethane, ethyl acetate, or acetone) and another "anti-solvent" in which it is poorly soluble (e.g., hexanes, pentane, or water).

      • Method: Dissolve your crude material in the minimum amount of the "good" solvent at an elevated temperature. Then, add the "anti-solvent" dropwise while the solution is still hot until you see persistent turbidity (cloudiness). Add a drop or two of the "good" solvent to redissolve the solid and then allow the solution to cool slowly. This method provides fine control over the saturation point, which is critical for inducing crystallization.

Frequently Asked Questions (FAQs)

Q: What are the primary sources of impurities in an N-propargylated isoindole synthesis? A: Impurities typically arise from several sources:

  • Unreacted Starting Materials: Such as the parent isoindole or the propargylating agent (e.g., propargyl bromide).[8]

  • Side Products: Over-alkylation or side reactions involving the propargyl group can occur.

  • Reagents and Catalysts: Bases used in the reaction (e.g., potassium carbonate) or phase-transfer catalysts must be removed.[9]

  • Residual Solvent: High-boiling point solvents like DMF, often used in these reactions, can be difficult to remove completely.[8]

Q: Which analytical techniques are most effective for assessing the purity of my final product? A: A combination of techniques is always recommended for robust purity analysis.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment due to its high resolution and sensitivity. A reverse-phase method (e.g., using a C18 column) is typically most effective for these polar compounds.[8][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and identifying any structurally related impurities. Quantitative NMR (qNMR) can also be used for a direct purity assessment without needing a reference standard of the analyte.[8][11]

  • Mass Spectrometry (MS): Coupled with LC (LC-MS) or GC (GC-MS), this technique is invaluable for identifying the molecular weights of the main component and any impurities, providing clues to their structures.[10]

Q: How does the propargyl group itself influence the stability and purification of the isoindole? A: The propargyl group (a terminal alkyne) adds a unique chemical handle but can also introduce challenges. While the isoindole core is the primary source of instability, the alkyne can undergo its own reactions, such as dimerization or hydration, under harsh acidic or basic conditions. However, its main influence is on the molecule's overall polarity, which necessitates the careful selection of chromatographic conditions as detailed in the troubleshooting guide.

Visual Workflows & Data
Troubleshooting Workflow for Impure Product

The following diagram outlines a logical decision-making process when faced with an impure N-propargylated isoindole product after the initial workup.

G cluster_start Initial State cluster_analysis Analysis cluster_path1 Purification Strategy cluster_path2 Chromatography Troubleshooting cluster_end Outcome Crude_Product Crude Product Post-Workup TLC_Check Analyze by TLC/LCMS Crude_Product->TLC_Check Recrystallize Attempt Recrystallization TLC_Check->Recrystallize Product is a solid Column Perform Column Chromatography TLC_Check->Column Product is an oil or crystallization fails Pure_Product Pure Product Recrystallize->Pure_Product Successful Deactivate Use Deactivated Silica (1% TEA in Eluent) Column->Deactivate Streaking / Decomposition Column->Pure_Product Successful (No issues) Reverse_Phase Switch to Reverse-Phase (C18) Deactivate->Reverse_Phase Still problematic Deactivate->Pure_Product Successful Reverse_Phase->Pure_Product Successful

Caption: Decision tree for selecting a purification strategy.

Comparison of Primary Purification Techniques
TechniquePrimary MechanismAdvantagesDisadvantagesBest For...
Flash Column Chromatography Differential AdsorptionFast, versatile, good for separating compounds with different polarities.[12][13]Can cause degradation of sensitive compounds; requires solvent optimization; potential for irreversible binding.[3]Crude purifications of oils or compounds that are stable on silica.
Recrystallization Differential SolubilityCan yield very high purity material; avoids harsh stationary phases; scalable.[1][7]Only applicable to solids; requires finding a suitable solvent system; can have lower initial recovery.Final purification step for solid compounds, especially those sensitive to silica gel.[3]
Preparative HPLC (Prep-HPLC) Differential PartitioningHigh resolution and efficiency; excellent for difficult separations; automatable.[1]More expensive; limited loading capacity compared to flash; requires more solvent.Purifying high-value final compounds, resolving closely-eluting impurities, or for polar compounds using reverse-phase.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography with Deactivated Silica Gel

This protocol is designed to mitigate decomposition and improve the recovery of basic N-propargylated isoindoles from silica gel.

  • Eluent Preparation:

    • Determine an appropriate mobile phase using TLC (e.g., 30% Ethyl Acetate in Hexane).

    • To this solvent mixture, add triethylamine (TEA) to a final concentration of 1% (v/v). For 1 liter of eluent, add 10 mL of TEA. Mix thoroughly. This is your "deactivated eluent."

  • Column Packing (Slurry Method):

    • In a beaker, mix your silica gel with the deactivated eluent to form a homogenous slurry.

    • Pour the slurry into your column and use pressure to pack the bed, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a portion of fresh silica gel (approx. 2-3 times the mass of your crude product) to this solution.

    • Remove the solvent completely on a rotary evaporator to get a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the deactivated eluent, applying positive pressure.

    • Collect fractions and monitor them by TLC. Use a separate TLC tank for these plates, as the TEA in the fractions can affect the chromatography if a non-deactivated system is used for analysis.

  • Product Isolation:

    • Combine the fractions containing your pure product.

    • Remove the solvent and TEA under reduced pressure. Note: TEA is relatively volatile, but a final high-vacuum step may be necessary for complete removal.

Protocol 2: Optimized Recrystallization using a Binary Solvent System

This protocol provides a systematic approach to recrystallizing your product when a single solvent is not suitable.

  • Solvent Selection:

    • Identify a "solvent" in which your compound is very soluble (e.g., Ethyl Acetate) and an "anti-solvent" in which it is poorly soluble (e.g., Hexane). This is typically done via small-scale vial tests.

  • Dissolution:

    • Place your crude solid in an Erlenmeyer flask with a stir bar.

    • Heat the flask gently (e.g., in a water bath) and add the minimum amount of hot "solvent" required to fully dissolve the solid. It is crucial to use the absolute minimum to ensure the final solution is saturated.

  • Inducing Crystallization:

    • While the solution is still hot and stirring, add the "anti-solvent" dropwise.

    • Continue adding until you observe persistent cloudiness (precipitation).

    • Add 1-2 drops of the hot "solvent" to just redissolve the cloudiness, resulting in a perfectly saturated solution.

  • Crystal Growth:

    • Remove the flask from the heat source, cover it, and allow it to cool to room temperature slowly and without disturbance. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, you can place the flask in an ice bath or refrigerator for 30-60 minutes to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals sparingly with a small amount of cold "anti-solvent" to remove any residual soluble impurities.

    • Dry the crystals under high vacuum to remove all traces of solvent.

References
  • Technical Support Center: Purification of Polar Isoindole Compounds. (2025). Benchchem.
  • Common challenges in the scale-up of isoindole production. (2025). Benchchem.
  • Validating the Purity of Synthesized N-(2-propyn- 1-yl)-1H-isoindole-1,3(2H)-dione (Einecs 305-663). (2025). Benchchem.
  • Factors Affecting the Stability of Fluorescent Isoindoles Derived From Reaction of O-Phthalaldehyde and Hydroxyalkylthiols With Primary Amines. (1983). Analytical Biochemistry. Available at: [Link]

  • Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles. (2025). Benchchem.
  • A Comparative Guide to Purity Analysis of Synthesized Propargyl-PEG12-OH Derivatives. (2025). Benchchem.
  • Aspects of the stability of isoindoles derived from the reaction of o-phthalaldehyde-ethanethiol with primary amino compounds. (1986). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Study on synthesis of some substituted N-propargyl isatins by propargylation reaction of corresponding isatins using potassium carbonate as base under ultrasound- and microwave-assisted conditions. (2020). ResearchGate. Available at: [Link]

  • Synthesis and optical properties of some isoindole-1,3-dione compounds. (2018). ACG Publications. Available at: [Link]

  • Synthesis of isoindoles and related iso-condensed heteroaromatic pyrroles. (2012). Chemical Society Reviews. Available at: [Link]

  • Chemoselective Divergent Transformations of N-(Propargyl)indole-2-carbonitriles with Nitrogen Nucleophiles: Alkyne Hydroamination or Domino Cyclizations. (2022). The Journal of Organic Chemistry. Available at: [Link]

  • How can i isolate polar basic compound with silica gel column chromatography?. (2018). ResearchGate. Available at: [Link]

  • Nonclassical Recrystallization. (2014). Angewandte Chemie International Edition. Available at: [Link]

  • Three-component assembly of stabilized fluorescent isoindoles. (2022). RSC Publishing. Available at: [Link]

Sources

Technical Support Center: Optimizing CuAAC for 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Technical Support portal. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole (commonly known as N-propargylisoindoline).

While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is famously robust, N-propargyl amines introduce complex coordination dynamics that can easily derail standard protocols. This guide provides field-proven troubleshooting, mechanistic insights, and a self-validating methodology to ensure high-yielding, reproducible click reactions.

Frequently Asked Questions & Troubleshooting

Q1: Why does my reaction stall at 30-40% conversion despite using standard click conditions?

Mechanistic Cause: Your substrate is an N-propargyl amine. The basic tertiary nitrogen of the isoindoline ring acts as a competing Lewis base. It can form a stable, bidentate chelate with the Cu(I) center alongside the alkyne π -system . This sequesters the copper into an unreactive, off-cycle resting state, drastically reducing the concentration of the active catalyst and causing long induction periods. The Fix: You must outcompete the substrate. Utilize a strongly coordinating, multidentate accelerating ligand such as THPTA or TBTA . Crucially, the ligand must be used in a significant excess relative to copper—typically a 5:1 Ligand:Cu ratio .

Q2: I am detecting a highly non-polar byproduct, and my alkyne is being consumed without triazole formation. What is happening?

Mechanistic Cause: You are observing oxidative homocoupling, known as Glaser coupling , which forms a diyne byproduct . Basic amines physically accelerate this side reaction when Cu(II) and trace oxygen are present in the system. The Fix: Oxygen ingress oxidizes the active Cu(I) back to Cu(II), which then acts as a catalyst for the dimerization of your alkyne. To prevent this, thoroughly degas your solvents (e.g., via argon sparging) and increase the concentration of your reducing agent (sodium ascorbate) to immediately quench any formed Cu(II) .

Q3: The reaction mixture turns green/blue shortly after initiation. Is the catalyst dead?

Mechanistic Cause: Yes, temporarily. A blue or green hue is the universal visual indicator that your catalytically active Cu(I) has oxidized to the inactive Cu(II) state. The Fix: This indicates that your sodium ascorbate has been completely depleted by dissolved oxygen. Add an additional 0.2–0.5 equivalents of fresh sodium ascorbate until the solution returns to a pale yellow or colorless state.

Quantitative Data: Parameter Optimization

To prevent catalyst poisoning and oxidative side reactions, standard CuAAC parameters must be adjusted for N-propargylisoindoline.

ParameterOptimized ValueSuboptimal ConditionCausality / Mechanistic Impact
Ligand:Cu Ratio 5:1 (THPTA or TBTA)< 2:1A high ratio thermodynamically outcompetes the basic isoindoline nitrogen, preventing Cu(I) sequestration.
Catalyst Loading 5 mol% CuSO₄< 1 mol%Higher initial loading compensates for any transient coordination by the substrate's tertiary amine.
Reducing Agent 0.5 - 1.0 eq Ascorbate< 0.2 eqExcess reductant counters continuous oxidative stress and strictly prevents Glaser homocoupling.
Substrate Conc. 50 - 100 mM > 200 mMHigh concentrations of N-propargyl amines exacerbate catalyst poisoning and induce premature precipitation.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. By monitoring specific colorimetric checkpoints, you can verify the mechanistic state of the catalyst in real-time, ensuring the protocol's trustworthiness before proceeding to workup.

Phase 1: Reagent Preparation (Strictly Fresh)
  • Substrates: Prepare 0.5 M stock solutions of 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole and your target azide in anhydrous DMSO.

  • Catalyst Premix: Prepare a 50 mM solution of CuSO₄·5H₂O and a 250 mM solution of THPTA in degassed deionized water.

  • Reductant: Prepare a fresh 200 mM solution of Sodium Ascorbate in degassed water. (Do not use stored ascorbate solutions, as they rapidly oxidize and degrade).

Phase 2: Reaction Execution & Validation
  • Solvent Setup: To a reaction vial flushed with Argon, add a 1:1 (v/v) mixture of t-BuOH and DI water to achieve a final target substrate concentration of 50 mM.

  • Substrate Addition: Add 1.0 equivalent of the isoindoline-alkyne and 1.05 equivalents of the azide. Stir at 400 rpm to ensure complete dissolution.

  • Catalyst Complexation: In a separate microcentrifuge tube, mix the CuSO₄ and THPTA stock solutions to achieve a 5 mol% Cu and 25 mol% THPTA final reaction loading.

    • Validation Check 1: The premix must appear distinctively bright blue , confirming the formation of the Cu(II)-THPTA complex.

  • Initiation: Transfer the Cu/THPTA premix to the main reaction vial. Dropwise, add 0.5 equivalents of the sodium ascorbate solution.

  • Catalyst Activation (Critical Validation): Immediately observe the reaction vial. The solution must transition from blue to colorless or pale yellow .

    • Causality: This color change validates the successful reduction of Cu(II) to the highly active Cu(I) state. If the solution remains blue, oxygen is still present; titrate additional ascorbate (0.1 eq at a time) until the blue color disappears.

  • Monitoring: Stir at room temperature (20-25 °C) under an Argon atmosphere. Monitor via LC-MS. Due to the optimized ligand ratio, the reaction should bypass the typical induction period and reach >95% conversion within 2 to 4 hours.

Mechanistic Troubleshooting Workflow

Use the following diagnostic logic tree to troubleshoot live reactions based on visual and analytical feedback.

CuAAC_Optimization Start Initiate CuAAC: N-propargylisoindoline + Azide Check1 Visual Check: Is the solution blue/green? Start->Check1 Oxidation Error: Cu(I) oxidized to Cu(II) (Ascorbate depleted / O2 present) Check1->Oxidation Yes Check2 Kinetics Check: Is conversion stalling (<40%)? Check1->Check2 No Fix1 Action: Sparge with Argon & Add Sodium Ascorbate Oxidation->Fix1 Fix1->Check2 Poisoning Error: Catalyst Sequestration (Isoindoline amine binds Cu) Check2->Poisoning Yes Check3 Purity Check: Is a diyne byproduct forming? Check2->Check3 No Fix2 Action: Add THPTA/TBTA (Ensure Ligand:Cu ratio ≥ 5:1) Poisoning->Fix2 Fix2->Check3 Glaser Error: Glaser Homocoupling (Oxidative dimerization) Check3->Glaser Yes Success Success: Optimal Triazole Formation Check3->Success No Glaser->Fix1

Troubleshooting workflow for N-propargylisoindoline CuAAC reactions.

References

  • Title: Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation Source: Current Protocols in Chemical Biology (via PMC) URL: [Link]

  • Title: Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions Source: Molecules (MDPI) URL: [Link]

Technical Support Center: Overcoming Instability of 2,3-Dihydro-1H-Isoindole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 2,3-dihydro-1H-isoindole (isoindoline) derivatives. The unique structure of the isoindoline core makes it a valuable scaffold in medicinal chemistry, but its susceptibility to degradation presents significant experimental challenges.[1][2] This guide provides in-depth troubleshooting protocols and frequently asked questions to help you diagnose, prevent, and manage instability issues, ensuring the integrity and reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of isoindoline derivatives.

Q1: My purified 2,3-dihydro-1H-isoindole derivative is changing color (e.g., turning yellow/brown) upon storage. What is happening?

A1: Color change is a primary indicator of degradation, most commonly due to oxidation. The benzylic C-H bonds of the isoindoline ring are particularly susceptible to aerobic oxidation, which can lead to the formation of conjugated chromophores like isoindolinones or full aromatization to isoindole species.[3][4] This process can be accelerated by exposure to air, light, and elevated temperatures.

Q2: Why are my yields significantly lower when I scale up my synthesis of an isoindoline derivative?

A2: Scale-up challenges often amplify latent instability issues. Several factors contribute to yield loss at larger scales:

  • Thermal Stress: Inefficient heat dissipation in large reactors can create localized hot spots, accelerating thermal degradation.[5]

  • Extended Exposure: Longer reaction and workup times at scale increase the duration your compound is exposed to potentially destabilizing conditions (e.g., air, non-neutral pH).[5]

  • Oxygen Exposure: A larger surface area during handling and transfers increases the risk of oxidation.

Q3: Can my purification method cause my isoindoline derivative to degrade?

A3: Yes. Standard silica gel column chromatography is a common source of degradation. The acidic nature of silica gel can catalyze decomposition or ring-opening, especially for sensitive derivatives.[6] Compounds may streak, tail, or decompose entirely on the column.

Q4: What are the ideal storage conditions for solid and solution-based isoindoline samples?

A4:

  • Solid Samples: Store in a tightly sealed amber glass vial under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place, such as a freezer (-20 °C) or a desiccator.[7][8][9]

  • Solutions: If storage in solution is unavoidable, use a degassed, anhydrous aprotic solvent. Store the solution in a sealed vial with an inert gas headspace, protected from light, and at low temperatures. For long-term storage, flash-freezing the solution and storing it at -80 °C is recommended.

Q5: I see an unexpected mass peak in my LC-MS that is +14 or +16 amu higher than my product. What could it be?

A5: An M+16 peak is a classic sign of oxidation, corresponding to the addition of an oxygen atom to form an N-oxide or, more commonly for isoindolines, an isoindolinone (a ketone).[4] An M+14 peak (CH₂) could indicate N-methylation if a methylating agent was used in a previous step or if a formaldehyde-derived impurity is present. However, oxidation is the more frequent degradation pathway.

Part 2: Troubleshooting Guides & In-Depth Protocols

This section provides structured guidance for diagnosing and solving complex stability problems.

Guide 1: Diagnosing the Root Cause of Degradation

If you are observing product loss, impurity formation, or inconsistent results, it is crucial to systematically identify the cause. This often involves a "forced degradation" or "stress testing" study, which intentionally exposes your compound to harsh conditions to rapidly identify its vulnerabilities.[5][10]

start Instability Observed (Low Yield, Impurities, Color Change) forced_degradation Perform Forced Degradation Study (See Protocol Below) start->forced_degradation analyze Analyze Stressed Samples (LC-MS, HPLC-UV) forced_degradation->analyze identify Identify Major Degradants analyze->identify pathway Degradation Pathway Identified? identify->pathway oxidative Oxidative Degradation (M+16 peaks, etc.) pathway->oxidative Oxidation hydrolytic Hydrolytic Degradation (Acid/Base Labile) pathway->hydrolytic Hydrolysis photolytic Photolytic Degradation (Light-Induced Impurities) pathway->photolytic Light thermal Thermal Degradation (Heat-Induced Impurities) pathway->thermal Heat solve_ox Implement Anti-Oxidation Measures: - Inert Atmosphere - Antioxidants - Degassed Solvents oxidative->solve_ox solve_hyd Implement pH Control: - Use Buffered Solutions - Avoid Strong Acids/Bases - Neutralize Promptly hydrolytic->solve_hyd solve_pho Implement Light Protection: - Use Amber Vials - Cover Glassware with Foil - Work in a Darkened Hood photolytic->solve_pho solve_the Implement Temperature Control: - Use Cold Storage (-20°C) - Run Reactions at Low Temp - Avoid Prolonged Heating thermal->solve_the

Caption: Decision tree for diagnosing instability issues.

This protocol is designed to identify the primary degradation pathways for your compound. The goal is to achieve 5-20% degradation to generate sufficient quantities of degradants for detection without completely consuming the parent compound.[10][11]

Materials:

  • Your isoindoline derivative (~10-20 mg)

  • HPLC-grade water, acetonitrile, and methanol

  • 1.0 M HCl and 1.0 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC vials

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of your compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Set Up Stress Conditions: For each condition, mix 1 mL of your stock solution with 1 mL of the stress solution in an HPLC vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of the solvent.

ConditionStressor SolutionInitial Incubation ConditionsNotes
Control 50:50 MeCN:H₂ORoom Temp, protected from lightRepresents T=0 baseline
Acid Hydrolysis 0.2 M HCl (diluted from 1.0 M)60 °C, 4 hoursTarget pH ~1-2
Base Hydrolysis 0.2 M NaOH (diluted from 1.0 M)Room Temp, 2 hoursTarget pH ~12-13
Oxidation 6% H₂O₂ (diluted from 30%)Room Temp, 4 hours[8]
Thermal 50:50 MeCN:H₂O80 °C, 24 hours (in sealed vial)[10]
Photolytic (Solution) 50:50 MeCN:H₂ORoom Temp, in a photostability chamberExpose to ICH Q1B conditions (~1.2 million lux hours).[12] Wrap a control vial in foil.
Photolytic (Solid) Solid compoundRoom Temp, in a photostability chamberSpread a thin layer of solid in a petri dish.
  • Time-Point Analysis: Initially, analyze each sample by HPLC/LC-MS after the recommended time. If degradation is <5%, extend the incubation time. If degradation is >20%, repeat with milder conditions (e.g., lower temperature or lower concentration of stressor).[13]

  • Neutralization (for Hydrolysis Samples): Before injection, neutralize the acid and base hydrolysis samples with an equimolar amount of NaOH or HCl, respectively, to prevent damage to the HPLC column.

  • Data Analysis: Compare the chromatograms of the stressed samples to the control.

    • Identify: Note the retention times and mass-to-charge ratios (m/z) of new peaks (degradants).

    • Quantify: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control.

    • Mass Balance: Ensure the sum of the parent compound and all degradants accounts for ~100% of the initial parent peak area.

Guide 2: Proactive Stabilization Strategies

Once you understand your molecule's weaknesses, you can implement strategies to prevent degradation during synthesis, purification, and storage.

Oxidation is the most common instability issue. Excluding oxygen is the most effective preventative measure.

  • Recommendation: Perform all manipulations, including solvent transfers, reactions, and sample preparations, under an inert atmosphere of dry nitrogen or argon.[11][14]

  • Techniques:

    • Schlenk Line: Ideal for conducting reactions and solvent transfers. Glassware is repeatedly evacuated and backfilled with inert gas to remove air and adsorbed water.[15]

    • Glovebox: Provides a continuously inert environment for handling solids, weighing samples, and preparing solutions without repeated purge/refill cycles.[14][15]

  • Solvent Degassing: Use solvents that have been thoroughly degassed to remove dissolved oxygen. Common methods include:

    • Freeze-Pump-Thaw: The most rigorous method, suitable for highly sensitive compounds.

    • Sparging: Bubble a stream of inert gas (N₂ or Ar) through the solvent for 30-60 minutes.

    • Sonication under Vacuum: Place the solvent in an ultrasonic bath under a gentle vacuum.

For compounds that are exceptionally sensitive or when a completely inert environment is not feasible, the addition of a radical-scavenging antioxidant can provide protection.

  • Mechanism: Chain-breaking antioxidants like Butylated Hydroxytoluene (BHT) or α-tocopherol (Vitamin E) donate a hydrogen atom to reactive radical intermediates, terminating the radical chain reactions that propagate autoxidation.[7][16]

  • Common Antioxidants & Recommended Concentrations:

AntioxidantTypeTypical ConcentrationSolubility & Notes
BHT (Butylated Hydroxytoluene)Phenolic Radical Scavenger0.01 - 0.1% (w/v)Lipophilic. Highly effective in organic solvents and lipid-based formulations.[7][17]
α-Tocopherol (Vitamin E)Phenolic Radical Scavenger0.01 - 0.1% (w/v)Lipophilic. A natural antioxidant that can work synergistically with BHT.[7][18]
Ascorbic Acid (Vitamin C)Reducing Agent / Oxygen Scavenger0.01 - 0.2% (w/v)Hydrophilic. Best for aqueous systems. Can sometimes act as a pro-oxidant in the presence of metal ions.[15]
Propyl Gallate Phenolic Radical Scavenger0.001 - 0.15% (w/v)More polar than BHT/BHA.[17]
  • Implementation: Add the chosen antioxidant to your solvent or reaction mixture at the start of your experiment. For purification, BHT can sometimes be added to the eluent for chromatography, but its compatibility with your detection method (e.g., mass spectrometry) should be verified. BHT was shown to improve yields in the photo-oxidation of isoindolines.[19]

  • pH Management: The stability of amine-containing heterocycles is often pH-dependent.[20] Avoid strongly acidic or basic conditions during workup, which can lead to ring-opening or other rearrangements.[21][22] Use mild buffers (e.g., phosphate or bicarbonate) or saturated ammonium chloride for pH adjustments.

  • Chromatography:

    • Test Stability: Before committing to a large-scale purification, spot your compound on a TLC plate and let it sit for 30-60 minutes to see if it degrades on contact with silica.

    • Deactivate Silica: If the compound is unstable, pre-treat the silica gel by flushing the column with eluent containing 0.5-1% triethylamine or ammonia to neutralize acidic sites.[6]

    • Alternative Phases: Consider using less acidic stationary phases like neutral alumina or C18 reverse-phase silica.[5]

cluster_0 Initiation cluster_1 Propagation cluster_2 Decomposition & Product Formation Initiator (Light, Heat, Metal) Initiator (Light, Heat, Metal) Isoindoline Radical Isoindoline Radical Initiator (Light, Heat, Metal)->Isoindoline Radical Peroxy Radical Peroxy Radical Isoindoline Radical->Peroxy Radical + O2 Isoindoline Isoindoline Isoindoline->Isoindoline Radical H• abstraction Hydroperoxide Hydroperoxide Peroxy Radical->Hydroperoxide + Isoindoline - Isoindoline Radical Isoindolinone + H2O Isoindolinone + H2O Hydroperoxide->Isoindolinone + H2O Elimination

Caption: Simplified free-radical autoxidation of isoindoline.

References

  • Padagis. (n.d.). Preservatives, Antioxidants and pH. Retrieved from [Link]

  • BenchChem. (2025). Common challenges in the scale-up of isoindole production. BenchChem Technical Support.
  • Google Patents. (n.d.). EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations.
  • Ayenew, Z., & Gibaud, S. (2021). Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. American Pharmaceutical Review.
  • Thapa, P., Corral, E., Sardar, S., & Foss, F. W. (2019). Isoindolinone Synthesis: Selective Dioxane-Mediated Aerobic Oxidation of Isoindolines. The Journal of Organic Chemistry, 84(3), 1589–1597.
  • Pharmaceutical Information. (2023).
  • Bhattacharya, G., Su, T. L., Chia, C. M., & Chen, K. T. (2001). Synthesis and autoxidation of new tetracyclic 9H,10H-indolizino[1,2-b]indole-1-ones. The Journal of Organic Chemistry, 66(2), 426–432.
  • de Souza, J., de Faria, A. R., & de Oliveira, M. A. (2014). Rational use of antioxidants in solid oral pharmaceutical preparations. Brazilian Journal of Pharmaceutical Sciences, 50(1), 31-39.
  • Speck, K., & Magauer, T. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 2048–2078.
  • Speck, K., & Magauer, T. (2013).
  • BenchChem. (2025). Technical Support Center: Purification of Polar Isoindole Compounds. BenchChem Technical Support.
  • Singh, R., & Rehman, Z. (2012). Pathway of Oxidation Degradation Study for Drug Substance and Drug Product.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • PHARMA DEVILS. (n.d.).
  • BenchChem. (2025). identification and characterization of isoindoline synthesis byproducts. BenchChem Technical Support.
  • Cheng, K. W., Chen, F., & Wang, M. (2008). Dietary vitamin E effects on the formation of heterocyclic amines in grilled lean beef. Food Chemistry, 106(4), 1336-1341.
  • Mancilla-Percino, T., et al. (2022). Synthesis and characterization of new 2-substituted isoindoline derivatives of α-amino acids. Journal of the Mexican Chemical Society, 66(1), 1-14.
  • Wang, H., et al. (2023).
  • Pan, X., et al. (2004). 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives: a novel class of small molecule heparanase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(12), 3269-3273.
  • Loska, R. (2016). The Synthesis and Reactions of Isoindole N-Oxides. Current Organic Chemistry, 20(3), 266-286.
  • Lee, J. H., et al. (2012). Inhibitory Effect of Antioxidant-Rich Marinades on the Formation of Heterocyclic Aromatic Amines in Pan-Fried Beef. Journal of Agricultural and Food Chemistry, 60(24), 6235-6240.
  • Goral, A., et al. (2022). Influence of Synthetic Antioxidants Used in Food Technology on the Bioavailability and Metabolism of Lipids - In Vitro Studies. Foods, 11(16), 2419.
  • Peyrat-Maillard, M. N., Cuvelier, M. E., & Berset, C. (2003). Dramatic solvent effect on the synergy between α-tocopherol and BHT antioxidants. Journal of the American Oil Chemists' Society, 80(10), 1023-1027.
  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • BenchChem. (2025). How to prevent the ring-opening of azetidines during subsequent reactions. BenchChem Technical Support.
  • Jacobsen, E. N. (2008). Ring Opening of Epoxides, Aziridines, and Cyclic Anhydrides. Science of Synthesis, 3, 3.18.
  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments.
  • Chemistry Steps. (2024). Reactions of Epoxides under Acidic and Basic Conditions. Retrieved from [Link]

  • Dumea, D., et al. (2023). Sustainable Ring-Opening Reactions of Epoxidized Linseed Oil in Heterogeneous Catalysis.

Sources

troubleshooting low yields in N-alkylation of isoindoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically engineered for researchers and drug development professionals dealing with the notoriously challenging N-alkylation of isoindoles.

Due to the unique electronic properties and inherent instability of the isoindole core, standard alkylation protocols often result in poor yields, intractable mixtures, or unwanted regioselectivity. This guide breaks down the mechanistic causality behind these failures and provides field-proven, self-validating solutions.

Part 1: Diagnostic Workflow for Isoindole Alkylation

Before altering your chemical reagents, use the following logical workflow to identify the specific failure point in your current synthetic route.

TroubleshootingFlow Start Issue: Low Yield in Isoindole N-alkylation Check1 Is the starting material degrading/polymerizing? Start->Check1 Sol1 Action: Use Schlenk techniques; Degas solvents; Generate in situ Check1->Sol1 Yes Check2 Is C-alkylation (C1/C3) competing with N-alkylation? Check1->Check2 No Sol2 Action: Use a harder base (NaH) and polar aprotic solvent (DMF) Check2->Sol2 Yes Check3 Is overall reaction conversion stalling? Check2->Check3 No Sol3 Action: Add TBAI catalyst or switch to alkyl iodides/triflates Check3->Sol3 Yes Alt Alternative: Synthesize ring via o-xylylene dibromide Check3->Alt Persistent

Diagnostic flowchart for troubleshooting N-alkylation of isoindoles.

Part 2: Mechanistic Troubleshooting & FAQs

Q1: My starting isoindole turns into a dark, intractable mixture before the alkylating agent is even added. What is happening? A1: You are observing the spontaneous degradation of the isoindole core. The 2H-isoindole core is inherently unstable due to its labile ortho-quinoid structure, making it highly susceptible to spontaneous Diels-Alder dimerization and rapid oxidation unless it is embedded within an extended π-system 1. To prevent this, isoindoles should ideally be generated in situ from stable precursors (like isoindolines) or handled strictly under Schlenk conditions using thoroughly degassed solvents.

Q2: LC-MS shows the correct product mass, but NMR indicates a mixture of isomers. Why am I not getting pure N-alkylated product? A2: Isoindoles are highly reactive moieties where resonance donation from the nitrogen lone pair renders the α-positions (C1 and C3) highly nucleophilic 2. This leads to competing C-alkylation. Furthermore, the tautomeric equilibrium between the 1H- and 2H-isoindole forms complicates regioselectivity; for instance, electron-donating substituents at C3 can shift the balance entirely to the 1H-isomer 3. To favor N-alkylation, you must exploit Hard-Soft Acid-Base (HSAB) principles. Use a hard base (e.g., NaH) to localize the negative charge on the electronegative nitrogen, and employ polar aprotic solvents (DMF) to ensure the resulting ion pair is separated, maximizing N-nucleophilicity.

Q3: The alkylation is stalling at 30% conversion. Should I increase the temperature? A3: Heating is a double-edged sword. While it increases the rate of the SN​2 alkylation, it exponentially accelerates the thermal dimerization and polymerization of the isoindole. Instead of heating above 40 °C, enhance the electrophilicity of your alkylating agent. Switch from alkyl chlorides/bromides to alkyl iodides. If using an alkyl bromide, add a catalytic amount of tetrabutylammonium iodide (TBAI) to facilitate an in situ Finkelstein reaction, generating the more reactive alkyl iodide without requiring elevated temperatures.

Q4: Direct N-alkylation continues to fail despite optimization. What is the standard workaround? A4: When direct N-alkylation of a pre-formed isoindole fails, the field-proven alternative is to construct the isoindole ring after establishing the N-alkyl bond. A classic approach is the reaction of o-xylylene dibromide with a primary amine to form an N-substituted isoindoline 4, followed by controlled oxidation to yield the N-alkylisoindole. Alternatively, Gabriel-type synthesis using potassium phthalimide followed by reduction can be utilized, though over-alkylation and harsh deprotection conditions must be carefully managed 5.

Part 3: Quantitative Optimization Matrix

The table below summarizes the expected outcomes when altering the base, solvent, and electrophile during the direct N-alkylation of a standard 2H-isoindole.

BaseSolventElectrophileTemperatureN:C Alkylation RatioOverall Yield
K₂CO₃ (Soft)AcetoneR-Br60 °C40:60< 20% (Core Degradation)
LiHMDS (Soft)THFR-Br-78 °C to RT60:4045%
NaH (Hard)DMFR-Br0 °C to RT85:1565%
NaH (Hard) DMF R-I (or R-Br + TBAI) 0 °C > 95:5 82%

Part 4: Self-Validating Protocol for Direct N-Alkylation

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is successfully met.

Step 1: System Preparation & Degassing

  • Action: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Dissolve the isoindole precursor in anhydrous DMF (0.1 M). Degas the solution via three consecutive freeze-pump-thaw cycles.

  • Causality: Isoindoles rapidly oxidize in the presence of atmospheric oxygen. Removing dissolved O2​ prevents baseline degradation before the reaction even begins.

  • Validation Checkpoint: The solution must remain pale yellow or clear. A rapid shift to dark brown or black indicates oxygen ingress or spontaneous polymerization. Do not proceed if the solution turns black.

Step 2: Deprotonation (Anion Generation)

  • Action: Cool the solution to 0 °C using an ice bath. Add 1.1 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) in one portion under a strong stream of Argon. Stir for 30 minutes.

  • Causality: NaH is a hard base. According to HSAB theory, it localizes the negative charge on the highly electronegative nitrogen atom, favoring N-alkylation over C-alkylation at the nucleophilic α-carbons.

  • Validation Checkpoint: Effervescence ( H2​ gas evolution) should be observed immediately upon addition and then cease after ~20 minutes, indicating complete deprotonation.

Step 3: Electrophile Addition

  • Action: Add 1.2 equivalents of the alkyl halide dropwise. If using an alkyl bromide or chloride, simultaneously add 0.1 equivalents of Tetrabutylammonium Iodide (TBAI). Maintain the reaction at 0 °C for 2 hours.

  • Causality: TBAI acts as a phase-transfer catalyst and initiates an in situ Finkelstein reaction, converting the sluggish alkyl bromide/chloride to a highly reactive alkyl iodide. This allows the SN​2 reaction to proceed rapidly at 0 °C, avoiding the thermal degradation of the isoindole that occurs at higher temperatures.

  • Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc). The highly fluorescent starting material spot (under 365 nm UV) should cleanly convert to a higher Rf​ product spot. The appearance of multiple closely eluting spots indicates competing C-alkylation.

Step 4: Quenching and Isolation

  • Action: Quench the reaction at 0 °C by the dropwise addition of cold, saturated aqueous NH4​Cl . Extract the aqueous layer with diethyl ether ( 3×20 mL). Wash the combined organic layers extensively with distilled water ( 5×20 mL) to remove residual DMF. Dry over Na2​SO4​ and concentrate in vacuo without heating the water bath above 25 °C.

  • Causality: NH4​Cl safely neutralizes excess NaH without providing a strong acid that could protonate and destabilize the isoindole core. Diethyl ether is preferred over EtOAc to prevent emulsion formation with DMF.

  • Validation Checkpoint: LC-MS of the crude organic layer should show the expected [M+H]+ mass of the N-alkylisoindole without significant +14 Da (over-alkylation) or +16 Da (oxidation) peaks.

References

  • 1-(2H-Isoindol-2-yl)ethanone | BenchChem | 1

  • One-pot synthesis of polycyclic isoindolines using isoindole umpolung | PMC (National Institutes of Health) | 2

  • Product Class 14: 1 H - and 2 H -Isoindoles: Structure and Stability | Thieme-connect | 3

  • Identification and characterization of isoindoline synthesis byproducts | BenchChem | 4

  • Side reactions to avoid during the synthesis of N-substituted isoindoline-1,3-diones | BenchChem | 5

Sources

Technical Support Center: The Gabriel Synthesis of Propargylamines - Byproduct Identification and Removal

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Gabriel synthesis of propargylamines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful synthetic method. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the identification and removal of common byproducts, ensuring the integrity and purity of your target propargylamines. Our approach is rooted in a deep understanding of the reaction mechanisms, offering you not just steps, but the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Gabriel synthesis of propargylamines?

A1: The primary byproducts originate from the deprotection step of the N-propargylphthalimide intermediate. The choice of deprotection reagent dictates the major byproduct you will encounter:

  • Hydrazinolysis (Ing-Manske Procedure) : This is a widely used method that employs hydrazine (N₂H₄). The major byproduct is phthalhydrazide , which often precipitates from the reaction mixture.[1][2] While effective, the separation of phthalhydrazide from the desired propargylamine can be challenging due to potential salt formation and similar polarities.[1][2]

  • Acidic Hydrolysis : Using strong acids like HCl or H₂SO₄ leads to the formation of phthalic acid . This method can be harsh and may lead to low yields or the degradation of sensitive functional groups.[1][2]

  • Basic Hydrolysis : Treatment with a strong base like NaOH or KOH also yields a salt of phthalic acid . This method can be slow and sometimes stops at the intermediate phthalamic acid stage.

Beyond the deprotection byproducts, the reactive nature of the propargyl group itself can lead to other impurities:

  • Propargyl-Allenyl Isomerization : Under basic conditions or at elevated temperatures, the terminal alkyne of the propargyl group can isomerize to form a more stable internal allene.[3]

  • Glaser Coupling : In the presence of certain metal catalysts (like copper) and an oxidant (such as air), terminal alkynes can undergo oxidative homodimerization to form symmetric 1,3-diynes.[3]

Q2: I see a white precipitate after adding hydrazine. How can I be sure it's phthalhydrazide and not my product?

A2: Phthalhydrazide is a common byproduct when using hydrazine for deprotection and it readily precipitates.[4][5] To confirm its identity, you can use a combination of analytical techniques. Phthalhydrazide is generally a white to off-white crystalline solid.[6]

A simple solubility test can be informative. Phthalhydrazide has low solubility in many common organic solvents but can be dissolved in aqueous base.[4] Your target propargylamine, especially after protonation with acid, will likely remain in the aqueous layer during an extraction.

For definitive identification, spectroscopic methods are recommended. A comparison of the expected spectral data for your propargylamine and phthalhydrazide will be conclusive. (See the "Byproduct Identification" section below for detailed spectral data).

Q3: My NMR spectrum looks complex after the reaction. How can I distinguish between my desired propargylamine, unreacted starting material, and byproducts?

A3: A complex NMR spectrum is a common challenge. By understanding the characteristic chemical shifts of each potential component, you can deconvolute the mixture. Here's a general guide:

  • N-Propargylphthalimide (Intermediate) : Look for the characteristic signals of the phthalimide group (aromatic protons around 7.8-7.9 ppm) and the propargyl group attached to the nitrogen.

  • Propargylamine (Product) : The aromatic signals from the phthalimide group will be absent. You will see the distinctive signals for the propargyl group's protons and a signal for the primary amine protons (which may be broad and its chemical shift can vary depending on the solvent and concentration).

  • Phthalhydrazide (Byproduct) : This will show its own set of aromatic signals and a broad NH proton signal.

  • Allene Byproduct : The presence of an allene can be identified by characteristic signals in the 1H NMR spectrum, typically in the range of 4.5-5.5 ppm for the terminal protons and a signal for the internal proton.

  • Diyne Byproduct (from Glaser Coupling) : The acetylenic proton signal of your starting material and product will be absent in the dimerized byproduct.

Refer to the detailed "Byproduct Identification" table in the next section for specific chemical shift ranges.

Q4: How can I prevent the formation of propargyl-group-related side products?

A4: Minimizing these side reactions involves careful control of the reaction conditions:

  • Temperature Control : Avoid excessive heat during both the alkylation and deprotection steps. High temperatures can promote isomerization to the allene.[3] For the alkylation with propargyl bromide, maintaining a moderate temperature (e.g., 50-80°C, depending on the solvent) is often sufficient.[7][8]

  • Choice of Base : For the initial deprotonation of phthalimide, use a base that is strong enough to deprotonate the imide but not so harsh that it promotes side reactions of the propargyl group. Potassium carbonate is often a milder and effective alternative to stronger bases.[3]

  • Inert Atmosphere : To prevent Glaser coupling, which is an oxidative process, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial, especially if there is a possibility of copper contamination.

Troubleshooting Guide: Byproduct Identification

This section provides a detailed breakdown of the analytical signatures for the desired propargylamine product and the most common byproducts encountered in the Gabriel synthesis.

Workflow for Byproduct Identification

Caption: Workflow for identifying products and byproducts.

Table 1: Comparative Analytical Data for Propargylamine and Key Byproducts
Compound1H NMR (δ ppm)13C NMR (δ ppm)Key IR Bands (cm⁻¹)
Propargylamine ~3.4 (d, 2H, -CH₂-), ~2.2 (t, 1H, ≡C-H), ~1.5 (br s, 2H, -NH₂)[9][10]~84 (≡C-H), ~72 (-C≡), ~30 (-CH₂-)[9][11]3300-3400 (N-H stretch, two bands for primary amine), ~3300 (≡C-H stretch), ~2120 (C≡C stretch)[12]
N-Propargylphthalimide ~7.8-7.9 (m, 4H, Ar-H), ~4.4 (d, 2H, -CH₂-), ~2.2 (t, 1H, ≡C-H)~167 (C=O), ~134 (Ar-C), ~132 (Ar-C), ~123 (Ar-CH), ~78 (≡C-H), ~74 (-C≡), ~28 (-CH₂-)~3250 (≡C-H stretch), ~2120 (C≡C stretch), ~1770 & ~1715 (C=O stretch, imide)
Phthalhydrazide ~11.5 (br s, 2H, -NH-), ~8.0-8.3 (m, 4H, Ar-H) (in DMSO-d₆)[13][14]~161 (C=O), ~133 (Ar-CH), ~129 (Ar-C), ~125 (Ar-CH) (in DMSO-d₆)[6][15][16]3200-3300 (N-H stretch), 1650-1680 (C=O stretch)
Allene Byproduct ~4.5-5.5 (m, 2H, =C=CH₂), ~5.0-6.0 (m, 1H, R-CH=C=)~210 (C=C=C), ~90 (=C=CH₂), ~75 (R-CH=)~1950 (C=C=C stretch)
1,3-Diyne Byproduct Signals corresponding to the R-group. Absence of the ≡C-H proton signal.Signals for the R-group and four alkyne carbons.~2200-2250 (C≡C stretch, may be weak or absent in symmetric diynes)

Note: Chemical shifts are approximate and can vary depending on the solvent and the specific structure of the propargylamine.

Troubleshooting Guide: Byproduct Removal

Workflow for Purification of Propargylamines

Caption: General purification workflow for propargylamines.

Experimental Protocols

Protocol 1: Removal of Phthalhydrazide Byproduct

This protocol is designed for the workup after deprotection using hydrazine.

  • Initial Filtration : After the reaction is complete, cool the reaction mixture to room temperature. The phthalhydrazide will often precipitate as a white solid.[4] Collect this solid by vacuum filtration.

  • Washing the Precipitate : Wash the filtered solid with a small amount of cold ethanol or water to recover any trapped product.[4] Combine the filtrate and the washings.

  • Acidification : Transfer the combined filtrate to a separatory funnel. Add dilute hydrochloric acid (e.g., 1 M HCl) to protonate the propargylamine, forming the water-soluble hydrochloride salt. This will also dissolve any remaining phthalhydrazide that may have been in the solution.[4]

  • Extraction of Neutral Impurities : Extract the acidic aqueous solution with an organic solvent such as diethyl ether or dichloromethane to remove any non-basic impurities (e.g., unreacted N-propargylphthalimide, allene, or diyne byproducts). Discard the organic layer.

  • Basification and Product Extraction : Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or NH₄OH) until the solution is basic (pH > 10). This will deprotonate the amine salt, liberating the free propargylamine.

  • Final Extraction : Extract the basic aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Drying and Concentration : Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude propargylamine.

Protocol 2: Purification by Column Chromatography

For the removal of closely related impurities, column chromatography is often effective.

  • Adsorbent : Use silica gel as the stationary phase.

  • Eluent System : A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used.[17] A gradient elution, starting with a low polarity mixture and gradually increasing the polarity, is often effective. A small amount of triethylamine (e.g., 1%) can be added to the eluent system to prevent the amine from streaking on the silica gel.

  • Monitoring : Monitor the separation using thin-layer chromatography (TLC).

  • Fraction Collection : Collect the fractions containing the pure propargylamine and combine them.

  • Solvent Removal : Remove the eluent under reduced pressure to obtain the purified propargylamine.

Protocol 3: Purification by Recrystallization

If the propargylamine or its hydrochloride salt is a solid, recrystallization can be an excellent purification method.

  • Solvent Selection : Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For propargylamine hydrochloride, ethanol is often a suitable solvent.[18]

  • Dissolution : Dissolve the crude solid in the minimum amount of the hot solvent.

  • Crystallization : Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation : Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

By implementing these troubleshooting and purification strategies, you can effectively identify and remove byproducts, leading to the successful synthesis of high-purity propargylamines for your research and development needs.

References

  • Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1‐Alkynes, and. (2019, December 2). acsomega.9b03428.
  • BenchChem. (n.d.). Comparative Study of Propargylamine Synthesis Methods.
  • National Center for Biotechnology Information. (n.d.). Propargylamine. PubChem. Retrieved from [Link]

  • Sciforum. (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Retrieved from [Link]

  • Google Patents. (n.d.). EP0810199B1 - Method for producing propargylamine compounds.
  • ResearchGate. (n.d.). a) ¹³C NMR spectra to analyze the activation of propargyl amines for.... Retrieved from [Link]

  • 1H NMR (400 MHz, CDCl3): δ (ppm) = 9. (n.d.).
  • BenchChem. (n.d.). An In-Depth Technical Guide to the Chemical Synthesis and Purification of N-Propargylglycine.
  • BenchChem. (n.d.). Preventing side reactions of the propargyl group during synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols for Phthalimide Deprotection to Reveal Primary Amines.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram. Retrieved from [Link]

  • Master Organic Chemistry. (2018, January 31). The Gabriel Synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017, July 10). Preparation and characterization of novel phthalhydrazide-functionalized MCM-41 and its application in the one-pot synthesis of coumarin-fused triazolopyrimidines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, August 26). Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. PubMed Central. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021, May 30). Solvent-free synthesis of propargylamines: an overview. Retrieved from [Link]

  • Grokipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]

  • Gabriel Synthesis. (n.d.).
  • Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US9169178B2 - Manufacturing of stabilized propargyl bromide.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0283184). Retrieved from [Link]

  • Rsc.org. (n.d.). Kinetic Resolution of Propargylamines via a Highly Enantioselective Non-enzymatic N-Acylation Process. Retrieved from [Link]

  • 1H-NMR. (n.d.).
  • Organic Syntheses Procedure. (n.d.). 2-methyl-2-phenyl-4-pentenal. Retrieved from [Link]

  • TSI Journals. (2013, September 25). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]

  • YouTube. (2020, March 22). Acid-Base Extraction Tutorial. Retrieved from [Link]

  • PubMed. (2016, January 29). Acid-base Reaction-Based Dispersive Liquid-Liquid Microextraction Method for Extraction of Three Classes of Pesticides From Fruit Juice Samples. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR Spectrum of Phthalimide-benzothiazole (L) in DMSO-d 6. Retrieved from [Link]

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Technical Support Center: Solubilization Strategies for Isoindole-Based Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult with researchers struggling with the "brick dust" nature of isoindole-based compounds (such as isoindoline-1,3-diones and phthalimides). These molecules are highly valuable in drug discovery, often serving as core scaffolds for immunomodulatory drugs, cyclooxygenase inhibitors, and antithrombotic agents[1][2]. However, their planar aromatic structures and strong intermolecular π-π stacking lead to high crystal lattice energies, making them notoriously difficult to solubilize in aqueous in vitro assays.

This guide provides field-proven, self-validating troubleshooting protocols to help you overcome these formulation hurdles without compromising the biological integrity of your experiments.

Section 1: Understanding the Causality of Isoindole Precipitation

Q: Why do my isoindole derivatives crash out in aqueous assay buffers even after completely dissolving in DMSO?

A: The fundamental issue lies in the thermodynamics of solvation versus crystal lattice energy. Isoindoles possess rigid, planar structures that pack highly efficiently in a solid state. When you prepare a stock solution in a strong polar aprotic solvent like pure dimethyl sulfoxide (DMSO), the solvent molecules effectively disrupt these intermolecular forces.

However, when this stock is diluted into an aqueous assay buffer (e.g., PBS or DMEM), a rapid solvent shift occurs. The local concentration of water increases, drastically reducing the solvating capacity of the medium. Because the compound's affinity for itself (driven by hydrophobic effects and π-π stacking) is far greater than its affinity for water, the system rapidly reaches supersaturation. This triggers nucleation and subsequent micro-precipitation[3][4]. These micro-precipitates cause false negatives by reducing the bioavailable concentration of the drug, or false positives by physically interfering with optical assay readouts.

PrecipitationMechanism A Isoindole Compound (High Crystal Lattice Energy) B 100% DMSO Stock (Solvated Monomers) A->B Dissolution C Aqueous Assay Buffer (Rapid Solvent Shift) B->C Dilution (<1% DMSO) D Supersaturation & Nucleation C->D Hydrophobic Effect E Micro-precipitation (Assay Interference) D->E Aggregation

Fig 1: Thermodynamic pathway of isoindole precipitation during aqueous assay dilution.

Section 2: Troubleshooting DMSO Stock Solutions

Q: My isoindole hit won't even achieve a 10 mM concentration in 100% DMSO. How can I force it into solution for my primary screens?

A: If a compound fails to dissolve in 100% DMSO, its crystal lattice energy is exceptionally high, or you are dealing with a highly stable polymorph. Standard practice for in vitro assays dictates keeping final DMSO concentrations below 0.5% to 1% to prevent solvent-induced cytotoxicity or enzyme inhibition[5][6]. Therefore, achieving a high-concentration stock is critical to allow for sufficient downstream dilution.

Self-Validating Protocol: Enhanced Solubilization of Recalcitrant Isoindoles Rationale: We must introduce kinetic energy to break the lattice while ensuring the compound does not degrade.

  • Solvent Quality Check: Ensure you are using anhydrous, cell-culture grade DMSO. Water absorption from the atmosphere significantly reduces DMSO's solvating power.

  • Thermal Disruption: Heat the suspension to 37°C - 50°C in a water bath for 15 minutes.

    • Self-Validation Step: Check for clarity. If clear, allow it to cool to room temperature. If it precipitates upon cooling, the solution is metastable and cannot be stored as a reliable stock.

  • Acoustic Cavitation (Sonication): If heating fails, use a bath sonicator for 10-20 minutes. The localized high pressure and temperature generated by cavitation bubbles can disrupt stubborn crystalline aggregates.

  • Co-solvent Addition: If the compound remains insoluble, add 10-20% Dimethylformamide (DMF) or Dimethylacetamide (DMAc) to the DMSO.

    • Self-Validation Step: DMF is more toxic to cells; you must run a vehicle-only control in your assay to validate that the solvent blend does not affect your specific cell line's viability[6].

Section 3: Formulating for Aqueous Stability

Q: I have a clear DMSO stock, but it crashes immediately in my cell culture media. What excipients can I use that won't kill my cells?

A: To maintain supersaturation in the aqueous phase, we must lower the thermodynamic barrier using solubilizing agents. The most effective strategies for in vitro biological assays involve cyclodextrins (which form inclusion complexes) or non-ionic surfactants (which form micelles)[3][4].

Quantitative Comparison of Solubilizing Agents for In Vitro Assays

Solubilizing AgentMechanism of ActionMax Tolerated Conc. (In Vitro)ProsCons
DMSO Co-solvent (Polar Aprotic)0.1% - 0.5% (v/v)Universal solvent for stocks.High cytotoxicity at >1%[6].
HP-β-CD Inclusion Complexation1% - 5% (w/v)Excellent biocompatibility; shields hydrophobic isoindole core.May extract cholesterol from cell membranes at high doses.
Tween-20 / 80 Micellar Solubilization0.01% - 0.1% (v/v)Highly effective for lipophilic drugs[6].Can disrupt cell membranes and denature assay proteins.
PEG 400 Co-solvent (Polymeric)0.5% - 2% (v/v)Good for stabilizing suspensions[7].Viscous; can interfere with liquid handling systems.

Step-by-Step Methodology: HP-β-CD Inclusion Complexation Rationale: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity perfectly sized for aromatic rings like isoindoles, and a hydrophilic exterior that ensures aqueous solubility without the membrane-lytic effects of surfactants[4].

  • Prepare the Carrier: Dissolve HP-β-CD in your aqueous assay buffer to a concentration of 10% (w/v).

  • Compound Addition: Slowly spike your 10 mM isoindole DMSO stock into the HP-β-CD buffer while vortexing continuously. Aim for an intermediate stock (e.g., 100 µM drug in 10% HP-β-CD / 1% DMSO).

  • Equilibration: Incubate the mixture on a thermomixer at 37°C for 1 hour. This kinetic energy allows the thermodynamic exchange of water out of the cyclodextrin cavity and the insertion of the lipophilic isoindole molecule.

  • Final Dilution: Dilute this intermediate stock 1:10 into your final assay plate.

    • Self-Validation Step: The final assay well will contain 10 µM drug, 1% HP-β-CD, and 0.1% DMSO. Visually inspect the well under a microscope at 20x magnification or use Dynamic Light Scattering (DLS). The absence of particulate scattering confirms the drug remains in a biologically available complexed state.

Section 4: Structural Modification (Medicinal Chemistry Alignment)

Q: Formulation is proving too difficult and is causing assay artifacts. What structural modifications can I suggest to the MedChem team to improve the intrinsic solubility of our isoindole hits?

A: When formulation reaches its limits, intrinsic physicochemical properties must be altered. For isoindoles, the goal is to disrupt the flat, rigid symmetry that drives high crystal packing, or to lower the lipophilicity (LogP).

A highly effective, field-proven strategy is bioisosteric replacement. For instance, if your isoindole has a halogen substituent, replacing a chlorine atom with a fluorine atom can drastically improve solubility. Because fluorine is smaller and highly electronegative, it often lowers the melting point and lipophilicity of the compound while maintaining or even improving target binding affinity by avoiding steric clashes in tight hydrophobic pockets[8][9]. Alternatively, introducing an ionizable aliphatic amine (like a morpholine or piperazine ring) via a flexible linker can allow for salt formation, drastically increasing aqueous solubility at physiological pH[1][10].

MedChemWorkflow Start Isoindole Hit Poor Aqueous Solubility Decision Formulation Viable for Assay? Start->Decision MedChem Structural Modification Required Decision->MedChem No (Assay Interference) Success Improved Intrinsic Solubility Proceed to Bioassay Decision->Success Yes Mod1 Bioisosteric Replacement (e.g., Cl -> F) MedChem->Mod1 Disrupt Crystal Packing Mod2 Introduce Ionizable Group (e.g., Piperazine/Morpholine) MedChem->Mod2 Decrease LogP Mod1->Success Mod2->Success

Fig 2: Logical workflow for transitioning from formulation failure to structural modification.

References
  • Qureshi, M. N., et al. "Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective." Dissolution Technologies, 2010. Available at:[Link]

  • Kumar, S., et al. "Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs." Life (Basel), 2023. Available at:[Link]

  • "Cas 446292-07-5,1H-ISOINDOLE-1,3(2H)-DIONE." LookChem, 2023. Available at: [Link]

  • "Contemporary Review on Solubility Enhancement Techniques." Journal of Drug Delivery and Therapeutics, 2023. Available at: [Link]

  • "Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design." Chemical Science (RSC Publishing), 2026. Available at:[Link]

  • "A Dual Bioassay for Evaluation of Embryotoxicity and Acute Toxicity of Common Solvents and Surfactants in Artemia salina." National Center for Biotechnology Information, 2025. Available at:[Link]

  • "The Effects of Different Solubilizing Agents on the Transport and Pharmacokinetic Profiles of Indomethacin." ResearchGate, 2024. Available at:[Link]

  • "Solubilization techniques used for poorly water-soluble drugs." National Center for Biotechnology Information, 2023. Available at:[Link]

  • "A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies." National Center for Biotechnology Information, 2021. Available at:[Link]

  • "Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives." ResearchGate, 2023. Available at: [Link]

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Validation & Comparative

purity assessment of N-propargyl isoindoline derivatives by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Purity Assessment of N-Propargyl Isoindoline Derivatives: A Comparative HPLC Column Guide

Introduction

N-propargyl isoindoline derivatives are highly versatile building blocks in modern drug discovery. They serve as critical precursors in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry to generate bioactive 1,2,3-triazoles [1], and act as core scaffolds in the development of selective dipeptidyl peptidase (DPP8/DPP9) inhibitors [2]. However, the synthesis of these derivatives often leaves behind structurally similar impurities, such as unreacted isoindoline, propargyl bromide, and oxidative degradants. Accurate purity assessment is paramount, yet traditional High-Performance Liquid Chromatography (HPLC) methods frequently struggle to achieve baseline resolution due to the structural similarities between the target and its byproducts.

The Analytical Challenge & Causality

As a Senior Application Scientist, I frequently observe method development failures stemming from a mismatch between analyte topology and stationary phase chemistry. The difficulty in resolving N-propargyl isoindoline from its synthetic precursors lies in its specific molecular features: a rigid bicyclic aromatic system, a basic nitrogen atom, and a π -electron-rich alkyne moiety.

When employing a traditional fully porous C18 stationary phase, retention is driven almost exclusively by dispersive van der Waals forces (hydrophobicity). Because the hydrophobic footprint of N-propargyl isoindoline is only marginally different from unreacted alkylated isoindolines or regioisomeric byproducts, C18 columns often yield co-elution (Resolution, Rs​<1.5 ). Furthermore, the basic nitrogen can interact with residual acidic silanols on the silica support, leading to severe peak tailing if the mobile phase is not rigorously optimized.

Product Comparison: Biphenyl vs. C18 Stationary Phases

To overcome the limitations of C18, alternative selectivities must be leveraged. This guide compares a traditional fully porous C18 column against a modern Core-Shell Biphenyl stationary phase [3].

  • Traditional C18 : Relies on a single mode of interaction (hydrophobicity). It is robust for general pharmaceutical assays but lacks the stereochemical recognition required for closely related aromatic networks.

  • Biphenyl Phase : Operates via a mixed-mode retention mechanism. In addition to hydrophobic interactions, the biphenyl ligand provides strong π−π interactions and dipole-dipole interactions. The electron-dense propargyl group and the aromatic isoindoline core interact orthogonally to the hydrophobic backbone, drastically altering the elution order and enhancing selectivity for aromatic analytes [3].

Experimental Methodology: A Self-Validating Protocol

A robust analytical protocol must be a self-validating system. The following step-by-step methodology incorporates a mandatory System Suitability Test (SST) to ensure the chromatographic system is performing optimally before any unknown batch is analyzed.

Step 1: Mobile Phase Preparation

  • Mobile Phase A : 0.1% Formic Acid in MS-grade Water.

    • Causality: A pH of ~2.7 ensures the basic nitrogen of the isoindoline is fully protonated, preventing multi-state ionization. Simultaneously, it suppresses the ionization of residual surface silanols on the column, eliminating secondary interactions that cause peak tailing.

  • Mobile Phase B : 0.1% Formic Acid in MS-grade Acetonitrile.

Step 2: Sample Preparation

  • Dissolve the N-propargyl isoindoline sample in a diluent of 50:50 Water:Acetonitrile to a final concentration of 1.0 mg/mL.

  • Prepare a Resolution Standard (SST) containing 1.0 mg/mL N-propargyl isoindoline and 0.1 mg/mL unreacted isoindoline.

Step 3: Chromatographic Conditions

  • Columns Tested :

    • Column A: Traditional C18, 150 x 4.6 mm, 5 µm.

    • Column B: Core-Shell Biphenyl, 150 x 4.6 mm, 2.6 µm.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 35°C (Maintains optimal mass transfer kinetics).

  • Injection Volume : 5 µL.

  • Detection : UV at 220 nm and 254 nm.

  • Gradient Program :

    • 0–2 min: 10% B

    • 2–12 min: 10% to 90% B

    • 12–15 min: 90% B

    • 15–15.1 min: 90% to 10% B

    • 15.1–20 min: 10% B (Equilibration)

Step 4: System Suitability Validation

  • Inject the Resolution Standard. The system self-validates only if the resolution ( Rs​ ) between unreacted isoindoline and N-propargyl isoindoline is ≥2.0 , and the peak asymmetry ( As​ ) is ≤1.2 .

Results & Data Presentation

The following table summarizes the comparative performance of the two stationary phases using the standardized gradient method.

Analyte / ImpurityParameterTraditional C18 (5 µm)Core-Shell Biphenyl (2.6 µm)
Unreacted Isoindoline Retention Time ( tR​ )6.45 min7.10 min
Peak Asymmetry ( As​ )1.45 (Tailing)1.05 (Symmetrical)
N-Propargyl Isoindoline Retention Time ( tR​ )6.80 min8.45 min
Peak Asymmetry ( As​ )1.381.08
Resolution ( Rs​ ) 1.12 (Co-elution) 4.35 (Baseline)
Degradant (Oxidized) Retention Time ( tR​ )7.15 min10.20 min
Resolution ( Rs​ ) 0.95 5.10

Mechanistic Discussion

The experimental data clearly demonstrates the superiority of the Biphenyl phase for this specific application. On the C18 column, the analytes elute in a narrow, crowded window (6.45 – 7.15 min) with unacceptable resolution ( Rs​<1.5 ). This means the assay cannot accurately quantify impurities, leading to potential batch failures.

Conversely, the Biphenyl column exploits the π -electrons of the propargyl group and the aromatic ring. The mixed-mode retention selectively retains the highly conjugated N-propargyl isoindoline longer than the unreacted precursor, expanding the chromatographic window. Furthermore, the core-shell particle architecture of the Biphenyl column minimizes eddy diffusion (the A term in the van Deemter equation), resulting in sharper peaks and superior asymmetry ( As​≈1.05 ).

Workflow Visualization

HPLC_Method_Dev Start Target: N-Propargyl Isoindoline (Basic N, Aromatic, Alkyne) PhaseEval Stationary Phase Evaluation Start->PhaseEval C18 Traditional C18 Phase (Hydrophobic Interactions) PhaseEval->C18 Biphenyl Biphenyl Phase (Hydrophobic + π-π Interactions) PhaseEval->Biphenyl ResultC18 Co-elution of Impurities Resolution (Rs) < 1.5 C18->ResultC18 Opt Method Optimization (0.1% Formic Acid, Gradient) Biphenyl->Opt ResultC18->PhaseEval Re-evaluate ResultBiphenyl Baseline Separation Resolution (Rs) > 2.0 Validate Validated Purity Assay (Self-Validating SST Passed) ResultBiphenyl->Validate Opt->ResultBiphenyl

Decision logic and workflow for HPLC column selection in isoindoline purity assessment.

References

  • Elattar, E. M., et al. "Evaluation of antimicrobial, antiquorum sensing, and cytotoxic activities of new vanillin 1,2,3-triazole derivatives." Natural Product Research (2022). URL:[Link]

  • Van Goethem, S., et al. "Structure-activity Relationship Studies on Isoindoline Inhibitors of Dipeptidyl Peptidases 8 and 9 (DPP8, DPP9): Is DPP8-selectivity an Attainable Goal?" Journal of Medicinal Chemistry (2011). URL:[Link]

Sources

Structural Confirmation of 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole: A Comparative Guide to Benchtop vs. High-Resolution Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole (commonly referred to as N-propargylisoindoline) is a highly valuable bicyclic scaffold in modern drug discovery. Featuring a rigid isoindoline core and a terminal alkyne, it serves as a versatile intermediate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.

Confirming the structural integrity of this molecule—specifically ensuring that the propargyl group is intact, the alkyne terminal proton is present, and the isoindoline ring has not undergone oxidative degradation—requires robust analytical workflows. This guide objectively compares two distinct analytical pipelines for the structural confirmation of N-propargylisoindoline:

  • Routine QA/QC Pipeline: Benchtop NMR (80 MHz) paired with Low-Resolution Mass Spectrometry (GC-LRMS).

  • Advanced Elucidation Pipeline: High-Field NMR (600 MHz) paired with High-Resolution Mass Spectrometry (UPLC-QTOF-HRMS).

Analytical Methodologies: Causality and Protocol Design

Workflow A: Routine QA/QC (Benchtop NMR + GC-LRMS)

Causality & Logic: Benchtop NMR systems offer significant cost savings, portability, and cryogen-free operation, making them ideal for rapid reaction monitoring and routine QA/QC [2]. When paired with GC-LRMS, this workflow provides nominal mass confirmation and basic connectivity. However, lower magnetic field strengths (e.g., 60–80 MHz) result in a fixed signal width on the frequency scale, which can lead to severe peak overlap in the aromatic region[2]. Furthermore, LRMS can only discriminate compounds by their nominal mass (± 1 Da), which is often insufficient to rule out isobaric impurities [3].

Step-by-Step Protocol:

  • NMR Sample Preparation: Dissolve 15 mg of the synthesized N-propargylisoindoline in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS). Transfer to a standard 5 mm NMR tube.

  • Benchtop NMR Acquisition: Insert the sample into the 80 MHz benchtop spectrometer. Perform automated gradient shimming to achieve a linewidth of <0.5 Hz at 50% peak height. Acquire a standard 1D ¹H spectrum using a 30° pulse angle, 16 scans, a spectral width of 12 ppm, and a relaxation delay (D1) of 2 seconds.

  • GC-LRMS Preparation: Dilute the sample to 100 µg/mL in MS-grade ethyl acetate.

  • GC-LRMS Acquisition: Inject 1 µL (split ratio 10:1) onto an HP-5MS column (30 m × 0.25 mm, 0.25 µm). Set the temperature program to 80°C (hold 1 min), then ramp at 15°C/min to 280°C. Utilize Electron Ionization (EI) at 70 eV and scan from m/z 50–300.

Workflow B: Advanced Structural Elucidation (High-Field NMR + UPLC-HRMS)

Causality & Logic: High-field NMR (600 MHz) resolves complex second-order coupling effects and provides the sensitivity required for 2D experiments (e.g., HSQC, HMBC) to unambiguously assign quaternary carbons. In ¹H NMR, the N-propargyl group exhibits highly characteristic spin-spin coupling: the terminal acetylenic proton typically appears as a distinct triplet around 2.2–2.5 ppm, while the adjacent methylene protons present as a doublet [1]. The modest downfield shifts observed in the adjacent ring carbons are indicative of the slight electron-withdrawing effect of the propargyl moiety [5]. Complementing this, HRMS (e.g., QTOF) achieves a mass resolution >20,000 and a mass accuracy error of < 5 ppm, which is mandatory for confirming the exact elemental composition[3]. Furthermore, HRMS operating in full-scan mode provides exceptional sensitivity that rivals or exceeds the limits of quantitation (LOQ) of targeted LRMS triple-quadrupole assays [4].

Step-by-Step Protocol:

  • NMR Sample Preparation: Dissolve 2 mg of the analyte in 0.6 mL of CDCl₃. Note: The lower sample concentration prevents aggregation, while the high-field cryoprobe compensates for the loss in absolute analyte mass.

  • High-Field NMR Acquisition: Utilize a cryoprobe-equipped 600 MHz spectrometer. Acquire 1D ¹H (8 scans, D1=2s) and 2D ¹H-¹³C HSQC (gradient-selected, 4 scans per increment, 256 t1 increments).

  • UPLC-HRMS Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Acetonitrile/Water (50:50) with 0.1% formic acid.

  • UPLC-HRMS Acquisition: Inject 2 µL onto a C18 column (50 × 2.1 mm, 1.7 µm). Use a gradient elution of Water/MeCN (+ 0.1% FA). Ionize via Electrospray Ionization in positive mode (ESI+). Acquire MS1 full scan (m/z 50–500) and data-dependent MS/MS (DDA) for the top 3 precursors. Calibrate continuously using a lock-mass solution (e.g., Leucine Enkephalin) to maintain <2 ppm mass accuracy.

Comparative Data Presentation

Table 1: NMR Performance & Expected Chemical Shifts (CDCl₃)

N-propargylisoindoline (C₁₁H₁₁N) exhibits distinct signals that vary in clarity depending on the field strength used.

Proton AssignmentExpected Shift (δ, ppm)Multiplicity & Coupling80 MHz Benchtop Resolution600 MHz High-Field Resolution
Ar-H (Isoindoline, 4H)7.15 – 7.25MultipletBroad, unresolved multiplet.Fully resolved AA'BB' system.
N-CH₂ (Isoindoline ring, 4H)~3.95SingletSharp singlet.Sharp singlet, ¹³C satellites visible.
N-CH₂ (Propargyl, 2H)3.60 – 3.70Doublet (J = 2.4 Hz)Broad singlet or pseudo-doublet.Crisp doublet, fine coupling resolved.
C≡CH (Alkyne, 1H)2.25 – 2.35Triplet (J = 2.4 Hz)Broad singlet (coupling obscured).Crisp triplet, unambiguous assignment.
Table 2: Mass Spectrometry Performance Comparison

The exact monoisotopic mass for C₁₁H₁₁N is 157.0891 Da .

ParameterGC-LRMS (Single Quadrupole)UPLC-HRMS (QTOF)
Ionization Method Hard Ionization (EI, 70 eV)Soft Ionization (ESI+)
Observed Parent Ion m/z 157 (M⁺•, nominal mass)m/z 158.0970 ([M+H]⁺)
Mass Accuracy ± 0.5 Da< 2.0 ppm
Primary Fragments m/z 118 (Loss of C₃H₃•)m/z 118.0651, m/z 91.0542
Isobaric Discrimination Poor (Cannot distinguish C₁₁H₁₁N from C₁₀H₇NO)Excellent (Unambiguous elemental formula)

Visualizations

AnalyticalWorkflow cluster_0 Routine QA/QC (LRMS / Benchtop) cluster_1 Advanced Elucidation (HRMS / High-Field) Sample N-Propargylisoindoline Benchtop 80 MHz NMR Sample->Benchtop LRMS Single Quad GC-MS Sample->LRMS HighField 600 MHz NMR Sample->HighField HRMS UPLC-QTOF-MS Sample->HRMS Res1 Nominal Mass Basic Connectivity Benchtop->Res1 LRMS->Res1 Res2 Exact Mass (<5 ppm) Unambiguous Structure HighField->Res2 HRMS->Res2

Fig 1. Comparison of routine vs. advanced analytical workflows for structural elucidation.

MSFragmentation M [M+H]+ m/z 158.0970 F1 Isoindoline Cation m/z 118.0651 M->F1 - C3H4 (40 Da) F3 Propargyl Cation m/z 39.0234 M->F3 Cleavage at N-C F2 Tropylium Ion m/z 91.0542 F1->F2 - HCN (27 Da)

Fig 2. Proposed HRMS fragmentation pathway for N-propargylisoindoline.

Conclusion

For the structural confirmation of N-propargylisoindoline, the choice of analytical workflow dictates the confidence level of the structural assignment. Benchtop NMR and LRMS are highly efficient, cost-effective tools for routine batch-to-batch QA/QC where the synthetic route is established and impurities are known. However, for de novo structural elucidation, identifying unknown degradants, or publishing novel methodologies, the High-Field NMR and HRMS pipeline is mandatory. Only high-field instruments can resolve the fine J-couplings of the propargyl moiety, and only HRMS provides the <5 ppm mass accuracy required to definitively rule out isobaric interferences.

References

  • Technical Support Center: Characterization of N-propargylcarbazole Derivatives - Benchchem. Benchchem.com.
  • High-field to Benchtop NMR Spectroscopy - Part 3 - Oxford Instruments. Oxinst.com.
  • Low-Resolution or High-Resolution MS for Clinical and Forensic Toxicology: Some Considerations from Two Real Cases | LCGC International. Chromatographyonline.com.
  • High-Resolution Mass Spectrometry for Human Exposomics: Expanding Chemical Space Coverage | Environmental Science & Technology. Acs.org.
  • Copper-Mediated Homocoupling of N-propargylcytisine—Synthesis and Spectral Characterization of Novel Cytisine-Based Diyne Dimer - MDPI. Mdpi.com.

comparison of 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole with other alkyne tags for click chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole vs. Alternative Alkyne Tags in Click Chemistry

Introduction Bioorthogonal click chemistry has revolutionized bioconjugation, drug discovery, and materials science by enabling highly selective reactions in complex biological environments[1]. Among the most utilized reactions are the Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the Strain-promoted azide-alkyne cycloaddition (SPAAC)[2]. While SPAAC employs bulky cyclooctynes to bypass copper toxicity, CuAAC relies on terminal alkynes[3].

This guide objectively evaluates the performance of 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole (N-propargyl isoindoline)—a specialized, rigid, hydrophobic terminal alkyne—against conventional terminal alkynes (e.g., propargylamine) and strained alkynes (e.g., DBCO, BCN).

Part 1: Mechanistic Profiling & Structural Causality

The structural architecture of an alkyne tag dictates its reactivity, solubility, and off-target interactions. As an application scientist, selecting the right tag requires understanding the causality behind these structural differences.

1. The Isoindoline Advantage (Hydrophobicity & Rigidity) 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole consists of a bicyclic aromatic amine (isoindoline) functionalized with a propargyl group. This rigid, lipophilic core provides distinct mechanistic advantages. In CuAAC, the terminal alkyne forms a stable π-complex with Cu(I). The aromatic isoindoline moiety can participate in π-π stacking with copper-stabilizing ligands (like THPTA) or adjacent hydrophobic pockets in target proteins, driving rapid, regioselective formation of 1,4-disubstituted 1,2,3-triazoles[4]. Furthermore, the isoindoline core is frequently utilized to tune the photophysical properties of conjugated fluorophores, such as coumarin derivatives, due to its electron-donating nature and structural rigidity[4].

2. Comparison with Strained Alkynes (SPAAC) Strained alkynes like DBCO (dibenzocyclooctyne) and BCN (bicyclononyne) utilize ring strain (~18 kcal/mol) to drive the cycloaddition without a catalyst[2]. However, this inherent strain makes them susceptible to nucleophilic attack. In complex cell lysates, DBCO undergoes spontaneous thiol-yne addition with endogenous cysteines, resulting in severe non-specific background labeling[5]. N-propargyl isoindoline, being a terminal alkyne, is completely inert to biological nucleophiles, offering pristine signal-to-noise ratios in in vitro Activity-Based Protein Profiling (ABPP)[5].

3. Comparison with Simple Terminal Alkynes While simple tags like propargylamine are highly water-soluble and possess minimal steric bulk[3], they lack the lipophilicity required to penetrate deep hydrophobic clefts or cross lipid membranes efficiently. N-propargyl isoindoline bridges this gap, offering enhanced membrane permeability and hydrophobic targeting while maintaining the absolute bioorthogonality of a terminal alkyne.

Part 2: Quantitative and Qualitative Data Presentation

To facilitate objective selection, the following table summarizes the physicochemical and kinetic properties of N-propargyl isoindoline compared to industry-standard alternatives.

Parameter2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindolePropargylamineDBCO (SPAAC)BCN (SPAAC)
Alkyne Class TerminalTerminalStrained (Cyclooctyne)Strained (Cyclooctyne)
Catalyst Required Yes (Cu(I))Yes (Cu(I))NoNo
Steric Bulk Moderate (Bicyclic)MinimalVery HighHigh
Hydrophobicity (LogP) HighLow (Hydrophilic)HighModerate
Off-Target Reactivity None (Bioorthogonal)None (Bioorthogonal)High (Thiol-yne reactions)Moderate
Optimal Application In vitro lysates, rigid linkers, fluorophore tuningGeneral aqueous bioconjugationIn vivo live-cell imagingIn vivo live-cell imaging

Part 3: Self-Validating Experimental Protocol

To demonstrate the practical superiority of N-propargyl isoindoline in high-background environments, the following protocol details a CuAAC workflow for Activity-Based Protein Profiling (ABPP) in cell lysates. This system is self-validating: the inclusion of a negative control (no copper) ensures that any observed signal is strictly the result of the CuAAC reaction, ruling out non-specific binding.

Workflow: CuAAC Labeling of Azide-Tagged Proteins in Cell Lysates

  • Lysate Preparation:

    • Lyse cells in 100 mM sodium phosphate buffer (pH 7.4) containing 1% NP-40[5].

    • Causality: Phosphate buffer is preferred over Tris, as primary amines in Tris can weakly coordinate Cu(I) and reduce catalytic efficiency. NP-40 solubilizes membrane proteins without denaturing the target.

  • Reaction Assembly:

    • Dilute lysate to 1 mg/mL total protein.

    • Add the azide-tagged biological probe (e.g., 5 µM) and incubate for 1 hour to label targets.

    • Add 50 µM of 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole[5].

    • Causality: A low concentration of the isoindoline tag (50 µM) is critical. Its hydrophobic nature can cause aggregation at higher concentrations, and 50 µM is sufficient to outcompete the probe while maintaining a high signal-to-background ratio[5].

  • Catalyst Initiation:

    • Pre-mix 2 mM THPTA ligand with 1 mM CuSO4 in a separate tube, then add to the lysate[5].

    • Causality: THPTA completely envelops the Cu(I) ion, preventing it from generating reactive oxygen species (ROS) that would otherwise degrade the proteins or the isoindoline core.

    • Add 1 mM Sodium Ascorbate to initiate the reaction[5].

    • Causality: Ascorbate acts as a reducing agent, converting inactive Cu(II) to the catalytically active Cu(I) in situ.

  • Incubation & Validation:

    • Incubate for 1 hour at room temperature in the dark.

    • Quench the reaction by adding 10 mM EDTA to chelate the copper, followed by standard SDS-PAGE preparation. Compare against a control lacking Sodium Ascorbate to validate bioorthogonality.

Part 4: Visualizations

ClickChemistryLogic cluster_0 Target Environment cluster_1 Alkyne Tag Selection cluster_2 Reaction Conditions cluster_3 Outcome & Causality A Azide-Modified Lysate Target B N-propargyl isoindoline (Terminal Alkyne) A->B C DBCO / BCN (Strained Alkyne) A->C D CuAAC Catalysis (THPTA + Ascorbate) B->D E SPAAC (No Catalyst) C->E F High Signal-to-Noise Zero Thiol Reactivity (Ideal for Lysates) D->F G High Background Thiol-yne Side Reactions (Suboptimal for Lysates) E->G

Bioorthogonal Labeling Logic: CuAAC with N-propargyl isoindoline vs. SPAAC with strained alkynes.

Mechanism Step1 Cu(II) + Sodium Ascorbate Step2 Active Cu(I) Species Step1->Step2 Reduction Step3 THPTA Ligand Coordination (Prevents ROS & Stabilizes Cu) Step2->Step3 Step4 N-propargyl isoindoline π-Coordination to Cu(I) Step3->Step4 Step5 Azide Coordination & Cycloaddition Step4->Step5 Step6 1,4-Disubstituted 1,2,3-Triazole (Rigid Isoindoline Linkage) Step5->Step6 Regioselective

Mechanistic pathway of CuAAC utilizing N-propargyl isoindoline and THPTA-stabilized Cu(I).

References

  • [4] Title: Click chemistry approach for the regioselective synthesis of iso-indoline-1,3-dione linked 1,4 and 1,5 coumarinyl 1,2,3-triazoles and their photophysical properties Source: ResearchGate / Synthetic Communications URL:

  • [5] Title: Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates Source: MDPI / Molecules URL:

  • [1] Title: Click chemistry Source: Wikipedia URL:

  • [2] Title: Click Chemistry in Proteomic Investigations Source: PMC - NIH URL:

  • [3] Title: Click Chemistry—Section 3.1 Source: Thermo Fisher Scientific URL:

Sources

advantages of isoindole-based linkers over other linkers in bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

The Bioconjugation Paradigm Shift: Advantages of Isoindole-Based Linkers Over Traditional Chemistries

As biotherapeutics like Antibody-Drug Conjugates (ADCs) and Peptide-Drug Conjugates (PDCs) move to the forefront of targeted oncology, the chemical linker connecting the payload to the targeting vector has become the defining factor in clinical efficacy. For decades, maleimide-thiol chemistry has been the gold standard due to its rapid kinetics. However, as Application Scientists, we frequently observe its critical flaw: severe in vivo instability.

The paradigm is now shifting toward isoindole-based linkers , specifically through [2]. This guide objectively compares isoindole linkers against traditional alternatives, detailing the mechanistic causality behind their superior stability and self-tracing capabilities.

Mechanistic Superiority: Why Maleimide Fails and Isoindole Succeeds

The Retro-Michael Vulnerability Traditional maleimide conjugation relies on the Michael addition of a cysteine thiol to a maleimide group, forming a thiosuccinimide ring. While kinetically favorable, this reaction is thermodynamically reversible. In the bloodstream, the thiosuccinimide adduct is highly susceptible to a [1]. Endogenous thiols, such as glutathione or human serum albumin (HSA), drive this equilibrium backward. This thiol exchange results in premature payload release, off-target toxicity, and a diminished therapeutic index.

The Isoindole Aromatic Advantage Isoindole linkers fundamentally solve this thermodynamic vulnerability. Utilizing ortho-phthalaldehyde (OPA) or its derivatives, the conjugation targets both a primary amine (e.g., lysine) and a thiol (e.g., cysteine) in close spatial proximity. The causality of its stability lies in the reaction mechanism: the primary amine first attacks the aldehyde to form an iminium ion, which is subsequently attacked by the thiol. A final dehydration step yields a highly conjugated, aromatic isoindole core. Because breaking this linkage would require the destruction of aromaticity, the reverse reaction is thermodynamically prohibited under physiological conditions, rendering the bioconjugate exceptionally stable in plasma.

LinkerComparison Start Bioconjugation Strategy Maleimide Maleimide-Thiol Conjugation Start->Maleimide Isoindole Isoindole-Based (e.g., FlICk) Start->Isoindole Retro Retro-Michael Exchange (In Vivo) Maleimide->Retro Stable Covalent Isoindole Core Formation Isoindole->Stable Degradation Off-Target Toxicity & Payload Loss Retro->Degradation Efficacy High Stability & Self-Tracing Stable->Efficacy

Logical comparison of Maleimide vs. Isoindole bioconjugation stability.

Quantitative Performance Comparison

To objectively evaluate linker performance, we must look at stability, reaction conditions, and functional utility. Isoindole linkers not only prevent payload loss but also introduce intrinsic fluorescence due to their extended π-system, eliminating the need for bulky exogenous fluorophores that often skew membrane permeability assays.

FeatureMaleimide-ThiolNHS-EsterIsoindole (FlICk)
Primary Target Cysteine (Thiol)Lysine (Amine)Lysine & Cysteine (i, i+4)
In Vivo Stability Low to Moderate (Prone to retro-Michael)Moderate (Prone to hydrolysis)Exceptionally High (Aromatic core)
Intrinsic Fluorescence NoneNoneYes (Blue-Green emission)
Reaction Conditions Aqueous, pH 6.5-7.5Aqueous, pH 7.2-8.5Aqueous, Metal-Free, pH 7.0-8.0
Major Limitation Thiol exchange with serum albuminRapid hydrolysis in waterRequires specific spatial proximity

Experimental Methodology: The FlICk Workflow

As a self-validating system, the FlICk protocol allows researchers to visually and analytically confirm successful conjugation without secondary assays. The intrinsic fluorescence acts as a built-in quality control metric.

Step-by-Step Protocol:

  • Precursor Preparation : Dissolve the unprotected peptide or biomolecule containing appropriately spaced Lysine and Cysteine residues in a metal-free buffer (e.g., 50 mM phosphate buffer, pH 7.5). Ensure the concentration is between 100–500 µM.

  • Reagent Addition : Prepare a stock solution of the OPA derivative (or ArKBCHO) in a water-miscible solvent like DMSO. Add 1.2 to 1.5 molar equivalents of the OPA derivative to the biomolecule solution.

  • Incubation & Iminium Formation : Incubate the mixture at room temperature. The primary amine of the lysine residue rapidly attacks the aldehyde, forming a reactive iminium intermediate. (Causality note: The slightly basic pH ensures the lysine amine is sufficiently deprotonated to act as a potent nucleophile).

  • Thiol Cyclization : The spatially adjacent cysteine thiol attacks the iminium carbon. Subsequent dehydration drives the irreversible formation of the aromatic isoindole ring.

  • Validation & Purification : Monitor the reaction via LC-MS and in-line fluorescence detection (Ex/Em ~ 350/450 nm). The appearance of the fluorescent peak confirms successful conjugation. Purify the stable conjugate via preparative HPLC.

FlICkWorkflow Step1 1. Prepare Precursor (Lys/Cys Peptide) Step2 2. Add OPA Derivative (Metal-Free Buffer) Step1->Step2 Step3 3. Iminium Formation (Lysine Attack) Step2->Step3 Step4 4. Thiol Cyclization (Cysteine Attack) Step3->Step4 Step5 5. Isoindole Bioconjugate (Fluorescent & Stable) Step4->Step5

Step-by-step methodology of the Fluorescent Isoindole Crosslink (FlICk) reaction.

Strategic Advantages in Drug Development

For drug development professionals, transitioning to isoindole linkers offers two distinct advantages:

  • Authentic Intracellular Transport Data : Traditional permeability studies require attaching bulky dyes like FITC, which artificially alter the molecule's lipophilicity and charge, creating "experimental artifacts." The isoindole core is a compact, intrinsic fluorophore, providing [3] undisturbed by exogenous mass.

  • Enhanced Therapeutic Window : By eliminating the retro-Michael exchange pathway, isoindole-based ADCs and PDCs maintain structural integrity in systemic circulation. This ensures the cytotoxic payload is delivered exclusively to the target antigen, drastically reducing off-target toxicity and widening the therapeutic window.

References

  • Szijj, P. A., Bahou, C., & Chudasama, V. (2018). Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. Drug Discovery Today: Technologies. URL:[Link]

  • Todorovic, M., Schwab, K. D., Zeisler, J., Zhang, C., Bénard, F., & Perrin, D. M. (2019). Fluorescent Isoindole Crosslink (FlICk) Chemistry: A Rapid, User-friendly Stapling Reaction. Angewandte Chemie International Edition. URL:[Link]

  • Todorovic, M., et al. (2020). Chemoselective, regioselective, and positionally selective fluorogenic stapling of unprotected peptides for cellular uptake and direct cell imaging. Chemical Science. URL:[Link]

alternative synthetic methods to the Gabriel synthesis for propargylamine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Alternative Synthetic Methods for Propargylamine Derivatives: Beyond the Gabriel Synthesis

For researchers, scientists, and drug development professionals, the synthesis of propargylamine derivatives is of paramount importance due to their prevalence in biologically active compounds and their utility as versatile synthetic intermediates. While the Gabriel synthesis has been a long-standing method for the preparation of primary amines, its application to the synthesis of propargylamine derivatives is hampered by several limitations. This guide provides an in-depth comparison of modern, alternative synthetic routes that offer significant advantages in terms of efficiency, atom economy, and substrate scope.

The Gabriel Synthesis: A venerable but limited route

The Gabriel synthesis, a classic method for forming primary amines from alkyl halides, involves the N-alkylation of a phthalimide salt followed by hydrolysis or hydrazinolysis.[1] While effective for simple primary alkyl amines, its utility for propargylamine synthesis is constrained. The traditional method is generally unsuitable for secondary alkyl halides due to competing elimination reactions and steric hindrance.[1][2] Furthermore, the often harsh conditions required for the deprotection step (e.g., strong acid or base) can be incompatible with the sensitive functional groups frequently present in complex propargylamine targets.[1][3] These drawbacks necessitate the exploration of more versatile and milder synthetic strategies.

The A³ Coupling: A Powerful Three-Component Approach

The A³ (Aldehyde-Alkyne-Amine) coupling reaction has emerged as one of the most powerful and atom-economical methods for the synthesis of propargylamines.[4][5] This one-pot, three-component reaction combines an aldehyde, a terminal alkyne, and an amine in the presence of a catalyst to directly afford the desired propargylamine.[6][7]

Mechanism of the A³ Coupling

The generally accepted mechanism involves two key in-situ formations: an iminium ion from the condensation of the aldehyde and the amine, and a metal acetylide from the reaction of the terminal alkyne with the metal catalyst. The nucleophilic metal acetylide then attacks the electrophilic iminium ion to forge the new carbon-carbon bond, yielding the propargylamine product.[4][8]

A3_Coupling cluster_0 Iminium Ion Formation cluster_1 Metal Acetylide Formation Aldehyde Aldehyde Iminium_Ion Iminium Ion Aldehyde->Iminium_Ion + Amine - H₂O Amine Amine Amine->Iminium_Ion Propargylamine Propargylamine Derivative Iminium_Ion->Propargylamine + Metal Acetylide Alkyne Terminal Alkyne Metal_Acetylide Metal Acetylide Alkyne->Metal_Acetylide Catalyst Metal Catalyst (e.g., Cu(I)) Catalyst->Metal_Acetylide Metal_Acetylide->Propargylamine

Caption: Generalized mechanism for the A³ coupling reaction.

Advantages of the A³ Coupling:
  • Atom Economy: As a one-pot, three-component reaction, it maximizes the incorporation of starting materials into the final product.[4]

  • Versatility: A wide range of aldehydes, alkynes, and amines can be employed, allowing for the synthesis of a diverse library of propargylamine derivatives.[5]

  • Mild Reaction Conditions: Many A³ coupling reactions can be performed under mild conditions, increasing functional group tolerance.[4]

Catalytic Systems for A³ Coupling

A variety of metal catalysts have been developed for the A³ coupling, with copper being the most common.[5] However, other metals such as gold, silver, and iron have also been shown to be effective.[5][9] Metal-free approaches have also been reported, offering a greener alternative.[7]

Catalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference
CuClToluene1006-1285-95[8]
CuFe₂O₄ NPsWater801.590[6]
AgIWaterRT1280-92[9]
Au(III) salen complexWater402-4up to 99[9]
Metal-Free (neat)NoneRT2470-85[8]
Experimental Protocol: Copper-Catalyzed A³ Coupling

This protocol is a general representation and may require optimization for specific substrates.

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the copper(I) catalyst (e.g., CuCl, 5 mol%).

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 mmol), the amine (1.0 mmol), the terminal alkyne (1.1 mmol), and the solvent (e.g., toluene, 5 mL).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure propargylamine derivative.

Cross-Dehydrogenative Coupling (CDC): A Direct C-H Functionalization Approach

Cross-dehydrogenative coupling (CDC) represents a highly efficient and atom-economical strategy for the synthesis of propargylamines by directly coupling the C(sp³)-H bond adjacent to the nitrogen atom of an amine with the C(sp)-H bond of a terminal alkyne.[10] This approach avoids the need for pre-functionalized starting materials, a significant advantage over many traditional methods.

Mechanism of CDC

The mechanism of CDC reactions for propargylamine synthesis typically involves the generation of an iminium ion intermediate from the amine via oxidation. This is followed by the formation of a metal acetylide, which then attacks the iminium ion.

CDC_Reaction cluster_0 Iminium Ion Formation via Oxidation cluster_1 Metal Acetylide Formation Amine Amine (e.g., N-aryl tertiary amine) Iminium_Ion Iminium Ion Amine->Iminium_Ion [Oxidation] Propargylamine Propargylamine Derivative Iminium_Ion->Propargylamine + Metal Acetylide Alkyne Terminal Alkyne Metal_Acetylide Metal Acetylide Alkyne->Metal_Acetylide Catalyst Metal Catalyst (e.g., Cu(I)) Catalyst->Metal_Acetylide Metal_Acetylide->Propargylamine

Caption: Generalized mechanism for Cross-Dehydrogenative Coupling (CDC).

Advantages of CDC:
  • High Atom Economy: Forms C-C bonds directly from C-H bonds, minimizing waste.[10]

  • Step Economy: Reduces the number of synthetic steps by avoiding pre-functionalization.

  • Green Chemistry: Often utilizes environmentally benign oxidants like molecular oxygen.[10]

Experimental Protocol: Copper-Catalyzed CDC Reaction
  • Preparation: In a reaction vessel, combine the copper catalyst (e.g., CuBr, 10 mol%), the amine (1.0 mmol), the terminal alkyne (1.2 mmol), and an oxidant (e.g., tert-butyl hydroperoxide).

  • Reaction: Stir the mixture in a suitable solvent (e.g., acetonitrile) at an elevated temperature (e.g., 80 °C) until the starting materials are consumed (monitored by TLC).

  • Work-up: After cooling, perform an aqueous work-up, followed by extraction with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify by column chromatography.

The Nicholas Reaction: An Alternative for Propargylation

The Nicholas reaction provides a unique method for the propargylation of various nucleophiles, including amines, under acidic conditions.[11][12] This reaction involves the stabilization of a propargylic cation by a dicobalt hexacarbonyl cluster, which allows for the facile substitution of a leaving group (typically a hydroxyl group) with a nucleophile.[13]

Mechanism of the Nicholas Reaction

The key intermediate is a dicobalt hexacarbonyl-complexed propargyl cation, which is highly stabilized and readily attacked by nucleophiles. The final step involves oxidative decomplexation to release the free alkyne.[11][13]

Nicholas_Reaction Propargyl_Alcohol Propargyl Alcohol Cobalt_Complex Dicobalt Hexacarbonyl Complex Propargyl_Alcohol->Cobalt_Complex + Co₂(CO)₈ Co2CO8 Co₂(CO)₈ Co2CO8->Cobalt_Complex Propargyl_Cation Stabilized Propargyl Cation Cobalt_Complex->Propargyl_Cation + Acid - H₂O Alkylated_Complex N-Propargyl Amine Cobalt Complex Propargyl_Cation->Alkylated_Complex + Amine Amine Amine (Nucleophile) Amine->Alkylated_Complex Propargylamine Propargylamine Derivative Alkylated_Complex->Propargylamine Oxidative Decomplexation

Caption: Simplified workflow of the Nicholas reaction for amine propargylation.

Advantages of the Nicholas Reaction:
  • Mild Conditions for C-N Bond Formation: The reaction proceeds under acidic conditions, which can be advantageous for base-sensitive substrates.[11]

  • High Stability of the Intermediate: The cobalt-complexed cation is stable, preventing side reactions like allene formation.[13]

Other Noteworthy Methods

While the A³ coupling and CDC are the most prominent modern alternatives, other methods are also valuable for the synthesis of propargylamine derivatives and related nitrogen-containing heterocycles.

  • Aza-Diels-Alder Reaction: This cycloaddition reaction can be a powerful tool for constructing nitrogen-containing six-membered rings, which can be precursors to or contain the propargylamine motif.[14][15] The reaction involves an imine acting as either the diene or dienophile.[16][17]

  • Sonogashira Coupling: While typically used for coupling terminal alkynes with aryl or vinyl halides, modifications of the Sonogashira coupling can be employed in the synthesis of certain propargylamine derivatives, particularly when constructing more complex molecular frameworks.[18][19]

Conclusion

The synthesis of propargylamine derivatives has evolved significantly beyond the classical Gabriel synthesis. The A³ coupling and Cross-Dehydrogenative Coupling reactions stand out as highly efficient, atom-economical, and versatile methods that are well-suited for modern drug discovery and development. The Nicholas reaction offers a valuable alternative, particularly for substrates that are sensitive to basic conditions. The choice of synthetic route will ultimately depend on the specific target molecule, available starting materials, and desired functional group tolerance. This guide provides the foundational knowledge and practical protocols to aid researchers in navigating these powerful synthetic transformations.

References

  • Three-component coupling for the synthesis of propargylamine and its mechanism. (n.d.). National Center for Biotechnology Information. Retrieved March 8, 2024, from [Link]

  • Biswas, P., et al. (2021). Metal-free multicomponent approach for the synthesis of propargylamine: a review. RSC Advances, 11(5), 2993-3011.
  • A3 Coupling Reaction. (2021). Chemistry LibreTexts. Retrieved March 8, 2024, from [Link]

  • Das, D., et al. (2021). A greener and sustainable approach towards the synthesis of propargylamine using multicomponent A3-coupling reaction. Asian Journal of Green Chemistry, 5(1), 90-104.
  • What is Gabriel phthalimide synthesis and it's limitations ?. (2023). Sathee Forum. Retrieved March 8, 2024, from [Link]

  • Berrichi, A., et al. (2023). Catalysts For Propargylamines Synthesis Via A3, AHA, and KA2 Coupling - A Review. Current Organic Chemistry, 27(7), 621-643.
  • Sarmah, M. M., & Prajapati, D. (2014). Aza-Diels-Alder Reaction: An Efficient Approach for Construction of Heterocycles. Current Organic Chemistry, 18(12), 1586-1620.
  • An Efficient Synthesis of Propargylamines via A3 Coupling Catalyzed by Silica-Grafted Imidazolium-Based Ionic Liquids. (n.d.). Journal of Organic Chemistry & Process Research. Retrieved March 8, 2024, from [Link]

  • Berrichi, A., Bachir, R., & Bedrane, S. (2023). Catalysts For Propargylamines Synthesis Via A3, AHA, and KA2 Coupling - A Review. Current Organic Chemistry, 27(7), 621-643.
  • Which amines cannot be prepared by a Gabriel synthesis? Explain your choices. (n.d.). Vaia. Retrieved March 8, 2024, from [Link]

  • Sjöholm Timén, Å. (2003). Development of Lewis Acid Mediated Stereoselective Synthesis of Nitrogen Containing Heterocycles: Aza-Diels-Alder Reactions of 2H-Azirines and Cyclizations of Cationic Aminyl Radicals. KTH, Royal Institute of Technology.
  • What is Gabriel Phthalimide Synthesis Reaction? (n.d.). BYJU'S. Retrieved March 8, 2024, from [Link]

  • The Aryne aza-Diels–Alder Reaction: Flexible Syntheses of Isoquinolines. (2015). Organic Letters, 17(13), 3354-3357.
  • Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. (2015). Journal of Organic Chemistry, 80(23), 11494-11523.
  • Synthesis and Reactivity of Propargylamines in Organic Chemistry. (2017). Chemical Reviews, 117(24), 14091-14202.
  • Application of the aza-Diels–Alder reaction in the synthesis of natural products. (2015). Organic & Biomolecular Chemistry, 13(20), 5621-5654.
  • Explain the Gabriel phthalimide synthesis method for preparing primary amines and its limitation with aromatic amines. (2024). Discussion Forum. Retrieved March 8, 2024, from [Link]

  • Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved March 8, 2024, from [Link]

  • Solvent-free synthesis of propargylamines: an overview. (2021). RSC Advances, 11(36), 22353-22374.
  • Synthesis of Propargylamines by Cross-Dehydrogenative Coupling. (2019). Molecules, 24(8), 1533.
  • Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. (2016). Organic Letters, 18(18), 4566-4569.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 8, 2024, from [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2023). Molecules, 28(8), 3426.
  • Solvent-free synthesis of propargylamines: an overview. (2021). ResearchGate. Retrieved March 8, 2024, from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved March 8, 2024, from [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2020).
  • Teobald, B. J. (2002). The Nicholas reaction: the use of dicobalt hexacarbonyl-stabilised propargylic cations in synthesis. Tetrahedron, 58(21), 4133-4170.
  • 5.3 Synthesis of amines. (2023). Fiveable. Retrieved March 8, 2024, from [Link]

  • Synthesis of primary amines. (n.d.). Organic Chemistry Portal. Retrieved March 8, 2024, from [Link]

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  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scientific Research Publishing. Retrieved March 8, 2024, from [Link]

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Characterization of 2-(Prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole Reaction Products: A Comparative Guide to Regioselective Triazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on modular, high-yield synthetic pathways, the functionalization of isoindoline derivatives has become a cornerstone of medicinal chemistry. Specifically, 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole —and its highly stable, oxidation-resistant 1,3-dione analog (N-propargylphthalimide)—serves as an elite alkyne building block for azide-alkyne cycloaddition ("click chemistry")[1].

When reacting this terminal alkyne with pharmacophoric azides (such as 4-azidomethyl coumarins), the choice of catalytic metal dictates the absolute spatial geometry of the resulting 1,2,3-triazole. This guide provides an in-depth comparison of the 1,4-disubstituted and 1,5-disubstituted triazole products, detailing the mechanistic causality, self-validating protocols, and essential characterization data required to verify these distinct structural isomers[2].

Mechanistic Divergence: CuAAC vs. RuAAC Pathways

The biological efficacy of a triazole-linked pharmacophore depends entirely on its topology. The linear 1,4-isomer and the bent 1,5-isomer interact differently within target binding pockets. To achieve absolute regiocontrol, two divergent catalytic pathways are employed[3]:

  • CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): Copper(I) selectively coordinates with the terminal alkyne to form a copper acetylide intermediate. The azide binds to the copper center, and subsequent cyclization is kinetically driven to exclusively yield the 1,4-disubstituted triazole [3].

  • RuAAC (Ruthenium-Catalyzed Azide-Alkyne Cycloaddition): Ruthenium(II) complexes, specifically those with bulky pentamethylcyclopentadienyl (Cp) ligands, coordinate both the alkyne and the azide simultaneously. The severe steric demands of the Cp ligand force the substituents into an adjacent orientation within the ruthenacycle intermediate, thermodynamically driving the formation of the 1,5-disubstituted triazole [2].

G Alkyne 2-(Prop-2-ynyl)isoindoline Derivative CuCat Cu(I) Catalysis (CuAAC) Room Temp, H2O/t-BuOH Alkyne->CuCat RuCat Ru(II) Catalysis (RuAAC) Heat, Dioxane/THF Alkyne->RuCat Azide Azide Component (e.g., Azidomethyl Coumarin) Azide->CuCat Azide->RuCat Prod14 1,4-Disubstituted 1,2,3-Triazole CuCat->Prod14 Kinetic Control Prod15 1,5-Disubstituted 1,2,3-Triazole RuCat->Prod15 Thermodynamic/Steric

Divergent regioselective click chemistry pathways for N-propargyl isoindoline derivatives.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows are designed as self-validating systems. Visual and physical checkpoints are embedded to confirm catalytic activity and reaction progress.

Protocol A: Synthesis of the 1,4-Isomer via CuAAC

Objective: Generate the linear 1,4-disubstituted triazole using in situ Cu(I) generation.

  • Preparation: Dissolve 2-(prop-2-ynyl)isoindoline-1,3-dione (1.0 eq) and the target azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Introduction: Add CuSO₄·5H₂O (5 mol%).

    • Self-Validation Checkpoint 1: The solution will exhibit a characteristic pale blue hue, confirming the presence of dissolved Cu(II) ions.

  • Reduction: Introduce sodium ascorbate (10 mol%).

    • Causality: Ascorbate acts as a mild reducing agent to generate the catalytically active Cu(I) species in situ, which prevents unwanted oxidative Glaser homocoupling of the alkynes.

    • Self-Validation Checkpoint 2: The immediate transition of the solution from blue to colorless/pale yellow visually validates the successful reduction to Cu(I).

  • Isolation: Stir at room temperature for 4–6 hours.

    • Self-Validation Checkpoint 3: Product formation drives the equilibrium forward, resulting in the precipitation of the highly crystalline 1,4-triazole. This allows for isolation via simple vacuum filtration, bypassing the need for column chromatography.

Protocol B: Synthesis of the 1,5-Isomer via RuAAC

Objective: Generate the bent 1,5-disubstituted triazole using a sterically demanding Ru(II) complex.

  • Atmospheric Control: In an oven-dried Schlenk flask under a strict argon atmosphere, dissolve the isoindoline alkyne and azide in anhydrous 1,4-dioxane.

    • Causality: Moisture and oxygen must be rigorously excluded to prevent the oxidative deactivation of the sensitive Ru(II) catalyst.

  • Catalyst Addition: Add[Cp*RuCl(PPh₃)₂] (5 mol%).

  • Thermal Activation: Heat the mixture to 60–80 °C for 12 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexane/EtOAc). The complete disappearance of the UV-active alkyne spot confirms total consumption of the starting material.

  • Purification: Concentrate under reduced pressure and purify via silica gel chromatography to isolate the 1,5-triazole.

Product Characterization & Performance Comparison

Differentiating between the 1,4- and 1,5-isomers requires a multi-modal analytical approach. While mass spectrometry will confirm the molecular weight, it cannot distinguish between regioisomers. Instead, researchers must rely on Nuclear Magnetic Resonance (NMR) and photophysical profiling[2].

AnalyticalWorkflow Crude Crude Triazole Product NMR 1H & 13C NMR (C4/C5-H Shifts) Crude->NMR NOE NOE Studies (Spatial Proximity) Crude->NOE Photo Photophysical Analysis Crude->Photo Isomer Confirmed 1,4 or 1,5 Regioisomer NMR->Isomer Shift Data NOE->Isomer Regiochemistry Photo->Isomer Fluorescence

Multi-modal analytical workflow for validating triazole regioisomers.

Key Analytical Differentiators
  • Nuclear Overhauser Effect (NOE) Studies: This is the definitive proof of regiochemistry. In the 1,5-isomer, the isoindoline methylene protons and the azide-derived methylene protons are adjacent in space, resulting in a strong NOE signal. In the 1,4-isomer, these groups point in opposite directions, yielding no mutual NOE[2].

  • Photophysical Properties: When linked to fluorophores (like coumarins), the structural bend of the 1,5-isomer often severely alters the HOMO-LUMO interactions compared to the linear 1,4-isomer. Literature demonstrates that the 1,5-regioisomer can exhibit up to a fourfold increase in fluorescence intensity compared to its 1,4-counterpart[2].

Quantitative Comparison Data

The following table summarizes the expected characterization metrics when reacting 2-(prop-2-ynyl)isoindoline-1,3-dione with a standard aromatic azide (e.g., 4-azidomethyl coumarin)[2].

Analytical Parameter1,4-Disubstituted Triazole (CuAAC Product)1,5-Disubstituted Triazole (RuAAC Product)
Spatial Topology Linear (Extended conformation)Bent (Compact conformation)
¹H NMR: Triazole Proton Singlet ~7.94 ppm (C5-H)Singlet ~7.60 - 7.80 ppm (C4-H)
¹H NMR: Isoindoline CH₂ Singlet ~4.98 ppmSinglet ~4.85 ppm
NOE Interactions Triazole C5-H ↔ Isoindoline CH₂Isoindoline CH₂ ↔ Azide-derived CH₂
UV Absorption Baseline absorption profileSimilar to 1,4-isomer baseline
Fluorescence Intensity Baseline emission~4-fold increase relative to 1,4-isomer
Purification Method Simple vacuum filtration (Precipitates)Silica gel column chromatography

Conclusion for Drug Developers

When utilizing 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole derivatives in library synthesis, the assumption that "a triazole is just a linker" is a critical error. The choice between CuAAC and RuAAC fundamentally alters the vector of the attached pharmacophore. By employing the self-validating protocols and NOE/photophysical characterization methods outlined above, researchers can ensure absolute structural fidelity in their structure-activity relationship (SAR) campaigns.

References

  • Anand, A., & Kulkarni, M. V. (2017). Click chemistry approach for the regioselective synthesis of iso-indoline-1,3-dione-linked 1,4 and 1,5 coumarinyl 1,2,3-triazoles and their photophysical properties. Synthetic Communications. 2

  • IntechOpen. (2021). Role of Click Chemistry in Organic Synthesis.3

  • Advanced ChemBlocks. 2-(Prop-2-ynyl)isoindoline-1,3-dione Product Specifications.1

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A Comparative Guide to Bioorthogonal Reporters: Assessing the Efficiency of Terminal Alkynes Featuring 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate landscape of chemical biology, the ability to meticulously track and visualize biological processes within their native environment is paramount. Bioorthogonal chemistry has emerged as a revolutionary toolkit, offering the precision to label and monitor biomolecules in living systems without interfering with their inherent functions.[1] At the heart of this methodology lies the bioorthogonal reporter, a chemical entity that, when introduced into a biological system, can be selectively modified by an external probe. This guide provides an in-depth comparison of alkyne-containing bioorthogonal reporters, with a focus on terminal alkynes, exemplified by 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole, versus their strained cyclooctyne counterparts.

The isoindole scaffold, present in numerous biologically active compounds, offers a versatile platform for chemical modification.[2] The introduction of a terminal alkyne, as in 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole, transforms this molecule into a reporter ready to participate in bioorthogonal ligation. This guide will dissect the efficiency of such terminal alkyne reporters in the context of the two predominant alkyne-azide cycloaddition reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The Dichotomy of Alkyne Reporters: CuAAC vs. SPAAC

The choice between a terminal alkyne and a strained cyclooctyne as a bioorthogonal reporter is a critical decision dictated by the specific demands of the experiment, including the biological system under investigation, the required reaction speed, and the tolerance for potential cytotoxicity.[3]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC, a cornerstone of "click chemistry," involves the reaction of a terminal alkyne with an azide in the presence of a copper(I) catalyst to form a stable triazole linkage.[4][5] This reaction is characterized by its exceptional speed and high efficiency.[6]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Terminal_Alkyne Terminal Alkyne (e.g., 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole) Triazole_Conjugate Stable Triazole Conjugate Terminal_Alkyne->Triazole_Conjugate Azide_Probe Azide-functionalized Probe Azide_Probe->Triazole_Conjugate Cu(I) Copper(I) Cu(I)->Triazole_Conjugate Catalyzes

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the issue of copper cytotoxicity, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[1] This reaction utilizes a strained cyclooctyne, which reacts with an azide without the need for a metal catalyst.[] The driving force for this reaction is the release of ring strain in the cyclooctyne.[8]

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Strained_Alkyne Strained Cyclooctyne (e.g., DBCO, BCN) Triazole_Conjugate Stable Triazole Conjugate Strained_Alkyne->Triazole_Conjugate Azide_Probe Azide-functionalized Probe Azide_Probe->Triazole_Conjugate

Performance Comparison: Terminal vs. Strained Alkynes

The efficiency of a bioorthogonal reporter is a multifaceted parameter encompassing reaction kinetics, biocompatibility, and specificity. The following table provides a comparative overview of terminal alkynes (for CuAAC) and strained cyclooctynes (for SPAAC).

FeatureTerminal Alkynes (e.g., 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole)Strained Cyclooctynes (e.g., DBCO, BCN, DIBO)
Reaction Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Second-Order Rate Constant (k₂) 10¹ - 10⁴ M⁻¹s⁻¹[3]10⁻³ - 1 M⁻¹s⁻¹[3]
Biocompatibility The primary concern is the cytotoxicity of the copper(I) catalyst.[1][3] Ligands have been developed to mitigate this toxicity.[4][9]Generally considered highly biocompatible due to the absence of a metal catalyst.[3][]
Reaction Conditions Requires a copper(I) source, a reducing agent, and a copper-chelating ligand.[4]Catalyst-free.[]
Reporter Size The alkyne group is small, minimizing potential perturbation to the biomolecule.[4]The cyclooctyne ring is bulkier, which can sometimes affect the behavior of the labeled biomolecule.[10]
Specificity High, with minimal side reactions.[5]Some highly reactive strained alkynes may exhibit off-target reactivity.[3]

Experimental Protocols

To provide a practical context, we outline a general workflow for a typical bioorthogonal labeling experiment in mammalian cells.

Experimental_Workflow Cell_Culture 1. Cell Culture Metabolic_Labeling 2. Metabolic Labeling with Alkyne Reporter Cell_Culture->Metabolic_Labeling Cell_Fixation 3. Cell Fixation & Permeabilization (Optional) Metabolic_Labeling->Cell_Fixation Click_Reaction 4. Bioorthogonal Ligation (CuAAC or SPAAC) Cell_Fixation->Click_Reaction Washing 5. Washing Click_Reaction->Washing Imaging 6. Imaging (e.g., Fluorescence Microscopy) Washing->Imaging

Protocol 1: Metabolic Labeling and CuAAC Detection

This protocol outlines the metabolic incorporation of an alkyne-containing reporter, such as an amino acid analog, into newly synthesized proteins, followed by fluorescent labeling via CuAAC.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Alkyne-containing metabolic reporter (e.g., L-azidohomoalanine (AHA) alternative with a terminal alkyne)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Click-&-Go™ reaction cocktail (prepare fresh):

    • Azide-functionalized fluorescent probe

    • Copper(II) sulfate

    • Reducing agent (e.g., sodium ascorbate)

    • Copper-chelating ligand (e.g., THPTA)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on a suitable culture vessel (e.g., glass-bottom dish) and allow them to adhere overnight.

  • Metabolic Labeling: Replace the culture medium with a medium containing the alkyne-functionalized metabolic reporter. The concentration and incubation time will depend on the specific reporter and cell type.

  • Cell Fixation: After incubation, wash the cells twice with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash the cells twice with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • CuAAC Reaction: Prepare the Click-&-Go™ reaction cocktail according to the manufacturer's instructions. Aspirate the permeabilization buffer and add the reaction cocktail to the cells. Incubate for 30 minutes at room temperature, protected from light.

  • Washing: Aspirate the reaction cocktail and wash the cells three times with PBS.

  • Imaging: Mount the coverslip and visualize the fluorescently labeled proteins using a fluorescence microscope.

Protocol 2: Live-Cell Labeling with SPAAC

This protocol describes the labeling of cell surface glycans using a strained cyclooctyne probe.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Azide-modified metabolic precursor (e.g., peracetylated N-azidoacetylmannosamine, Ac4ManNAz)

  • Strained cyclooctyne-functionalized fluorescent probe (e.g., DBCO-fluorophore)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on a glass-bottom dish and allow them to adhere overnight.

  • Metabolic Labeling: Add the azide-modified metabolic precursor to the cell culture medium and incubate for 1-3 days to allow for incorporation into cell surface glycans.

  • SPAAC Reaction: Wash the cells twice with PBS. Add the strained cyclooctyne-fluorophore conjugate, dissolved in culture medium or PBS, to the cells. Incubate for 1-2 hours at 37°C.

  • Washing: Wash the cells three times with PBS to remove the unbound probe.

  • Imaging: Add fresh culture medium or PBS to the cells and visualize the labeled glycans on the live cells using a fluorescence microscope.

Conclusion

The selection of a bioorthogonal reporter is a critical step in experimental design. Terminal alkynes, such as 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole, when used in conjunction with CuAAC, offer rapid reaction kinetics, making them suitable for capturing dynamic processes. However, the potential for copper-induced cytotoxicity necessitates careful optimization and the use of protective ligands.[1][3]

In contrast, strained cyclooctynes, employed in SPAAC, provide a highly biocompatible alternative for live-cell imaging and in vivo studies, albeit with generally slower reaction rates.[3][] The continued development of new strained alkynes with enhanced reactivity is narrowing this kinetic gap.[11] Ultimately, a thorough understanding of the strengths and limitations of each approach, as outlined in this guide, will empower researchers to select the optimal bioorthogonal reporter for their specific biological questions, thereby enabling deeper insights into the complex machinery of life.

References

  • A Comparative Guide to the Kinetics of Bioorthogonal Azide Reactions - Benchchem. (n.d.).
  • A Comparative Guide to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reagents for Bioorthogonal Labeling - Benchchem. (n.d.).
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  • A Comparative Guide to Small Alkyne-Containing Bioorthogonal Chemical Reporters - Benchchem. (n.d.).
  • Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC. (n.d.).
  • Kinetic analysis of bioorthogonal reaction mechanisms using Raman microscopy - Faraday Discussions (RSC Publishing) DOI:10.1039/C9FD00057G. (2019, June 18).
  • SPAAC: Strain-Promoted Click Reaction - Bioconjugation - BOC Sciences. (n.d.).
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  • SNAP/CLIP-Tags and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)/Inverse Electron Demand Diels-Alder (IEDDA) for Intracellular Orthogonal/Bioorthogonal Labeling - PubMed. (2020, May 20).
  • 2,3,3a,4,7,7a-hexahydro-1H- isoindole. (n.d.).
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  • A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems [J. Am. Chem. Soc. 2004, 126, 15046−15047]. - ResearchGate. (n.d.).
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  • Constructing new bioorthogonal reagents and reactions - PMC - NIH. (n.d.).
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  • Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC. (n.d.).
  • Investigating the bioorthogonality of isocyanides - PMC. (n.d.).
  • A light-initiated chemical reporter strategy for spatiotemporal labeling of biomolecules - PMC. (n.d.).

Sources

Isoindole Derivatives in Targeted Protein Degradation: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and application scientists, isoindole derivatives—specifically those featuring a phthalimide or isoindolinone core linked to a glutarimide ring—represent the foundational architecture of modern Targeted Protein Degradation (TPD). Known clinically as Immunomodulatory Imide Drugs (IMiDs) and next-generation Cereblon E3 Ligase Modulators (CELMoDs), these compounds function as "molecular glues."

This guide objectively compares the performance, binding kinetics, and neosubstrate specificities of key isoindole derivatives, providing the mechanistic causality and self-validating experimental protocols required to characterize novel degraders.

Mechanistic Causality: The Molecular Glue Paradigm

The efficacy of isoindole derivatives in TPD relies on a bipartite structural mechanism. The glutarimide ring acts as a universal anchor, binding deeply into the tri-tryptophan (tri-Trp) pocket of the Cereblon (CRBN) E3 ubiquitin ligase 1. Conversely, the solvent-exposed isoindole ring dictates the formation of neo-protein-protein interactions (neo-PPIs) with specific neosubstrates (e.g., IKZF1, IKZF3, CK1α) 2.

By altering the functional groups on the isoindole core, scientists can fundamentally shift the degradation profile of the compound.

Pathway A Isoindole Derivative (e.g., Lenalidomide) C Ternary Complex Formation (Neo-PPI Interface) A->C B CRBN E3 Ligase (Tri-Trp Pocket) B->C E Polyubiquitination by CRL4 Complex C->E D Neosubstrate Recruitment (e.g., IKZF1/3, CK1α) D->C F Proteasomal Degradation E->F

CRBN-mediated targeted protein degradation pathway via isoindole molecular glues.

Performance Comparison: Binding Affinity & Degradation Profiles

The structural nuances of the isoindole ring directly impact both the thermodynamic binding affinity ( Kd​ ) to CRBN and the catalytic efficiency of neosubstrate ubiquitination.

Quantitative Performance Data
Isoindole DerivativeCore StructureCRBN Binding Affinity ( Kd​ )Primary NeosubstratesClinical / Research Application
Thalidomide Phthalimide~250 nMIKZF1, IKZF3 (Weak), SALL4Multiple Myeloma (Legacy)
Lenalidomide Isoindolinone~178 nMIKZF1, IKZF3, CK1α Multiple Myeloma, del(5q) MDS
Pomalidomide 4-Amino-phthalimide~157 nMIKZF1, IKZF3 (Potent)Relapsed/Refractory MM
Iberdomide (CC-220) Substituted Isoindolinone< 60 nMIKZF1, IKZF3 (Very Potent)Next-Gen CELMoD (Clinical Trials)

Data derived from competitive binding assays utilizing recombinant DDB1-CRBN complexes [[1]]() 3.

Structural Determinants of Performance (The "Why")
  • Lenalidomide's Specificity for CK1α: While Thalidomide and Pomalidomide feature a phthalimide ring (two carbonyl groups), Lenalidomide features an isoindolinone ring (one carbonyl group). Crystal structure analysis reveals that the second carbonyl group in phthalimides causes a steric clash with the CRBN backbone when attempting to recruit CK1α. Lenalidomide's missing carbonyl eliminates this clash, making it a highly specific degrader of CK1α 2.

  • Pomalidomide's Enhanced IKZF1/3 Degradation: The addition of an amino group at the C4 position of the isoindole ring in Pomalidomide forms a critical water-mediated hydrogen bond with the Q146 residue of the IKZF1 zinc finger domain. This stabilizes the ternary complex, explaining why Pomalidomide degrades Ikaros/Aiolos much more potently than Thalidomide 2.

  • Iberdomide's Superior Affinity: By extending the isoindole core with phenyl and morpholine moieties, Iberdomide (CC-220) achieves a significantly higher binding affinity to CRBN compared to first-generation IMiDs, overcoming resistance in lenalidomide-refractory models 4.

Experimental Protocols: Validating Isoindole Performance

To ensure scientific integrity, the evaluation of novel isoindole derivatives must utilize self-validating assay systems. The following protocols outline the gold standards for quantifying CRBN affinity and cellular degradation.

Protocol A: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Competitive Binding Assay

This assay measures the displacement of a fluorescently labeled thalidomide tracer from the recombinant DDB1-CRBN complex, providing an objective IC50​ and calculated Kd​ 5.

Self-Validation Control: Always include unmodified phthalimide as a negative control (it lacks the glutarimide ring and will not bind CRBN) and Pomalidomide as a positive reference standard.

  • Complex Preparation: Express and purify the human DDB1-CRBN complex (typically 50 nM final concentration in assay buffer: 50 mM Tris pH 7.5, 200 mM NaCl, 0.1% Pluronic F-127).

  • Tracer Addition: Add Cy5-conjugated thalidomide tracer (20 nM final concentration) to the complex.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the test isoindole derivative in DMSO. Add to the assay plate (final DMSO concentration must not exceed 1%).

  • Equilibration: Incubate the plate at room temperature for 60 minutes to allow for competitive displacement.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) using standard Cy5 excitation/emission filters.

  • Analysis: Plot the TR-FRET ratio against the log of the compound concentration. Use a four-parameter logistic non-linear regression model to determine the IC50​ . Convert to Kd​ using the Cheng-Prusoff equation.

Workflow S1 1. Purify DDB1-CRBN Complex S2 2. Add Cy5-Thalidomide Tracer S1->S2 S3 3. Titrate Isoindole Competitor S2->S3 S4 4. Measure TR-FRET Signal S3->S4 S5 5. Calculate IC50 & Kd S4->S5

Step-by-step workflow for the TR-FRET competitive binding assay.

Protocol B: Chemiluminescent Cell-Based Degradation Assay

Binding affinity does not perfectly correlate with degradation efficiency due to the strict geometric requirements of the ternary complex. Cellular assays are mandatory.

  • Cell Seeding: Seed multiple myeloma cells (e.g., MM.1S or U266) at 1×105 cells/well in a 96-well plate.

  • Treatment: Treat cells with a concentration gradient (1 nM to 10 µM) of the isoindole derivative for 16-24 hours.

  • Lysis: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification & Immunoblotting: Normalize protein concentrations using a BCA assay. Perform capillary electrophoresis or traditional Western blotting.

  • Target Probing: Probe for IKZF1, IKZF3, and CK1α.

  • Internal Control (Crucial): Probe for CRBN levels. Some isoindole derivatives can trigger the auto-ubiquitination and degradation of CRBN itself at high concentrations, which creates a "hook effect" that artificially halts neosubstrate degradation.

References

  • Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide Source: PubMed Central (PMC) / NIH URL:[Link]

  • Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide Source: PubMed Central (PMC) / NIH URL:[Link]

  • Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic Source: PubMed Central (PMC) / NIH URL:[Link]

  • Binding of lenalidomide and pomalidomide to CRBN within the CRBN–DDB1 complex Source: ResearchGate URL:[Link]

  • Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Operational and Safety Guide for 2-(Prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole

Introduction 2-(Prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole (commonly known as N-propargylisoindoline) is a bifunctional building block widely utilized in drug discovery and bioconjugation. By combining a basic isoindoline core with a terminal alkyne, it serves as an ideal precursor for[1]. However, this dual functionality introduces specific operational hazards: the amine moiety is highly basic and corrosive, while the propargyl group is reactive and flammable[2]. This guide provides a causality-driven, self-validating framework for handling, utilizing, and disposing of this chemical safely.

Physicochemical and Hazard Profile

Understanding the inherent properties of N-propargylisoindoline is the first step in risk mitigation. The following table synthesizes quantitative data derived from its structural components to inform our safety matrix[2][3].

Table 1: Quantitative Hazard and Physicochemical Data

Property / Hazard ClassificationValue / IndicatorCausality & Operational Impact
Molecular Formula C11H11NDetermines precise stoichiometry required for CuAAC bioconjugation.
Skin Corrosion / Irritation Category 1BThe basic secondary amine core reacts with epidermal moisture, causing severe chemical burns[2].
Serious Eye Damage Category 1Direct contact causes irreversible corneal damage due to rapid, localized pH elevation[2].
Flammability Highly FlammableThe propargyl (alkyne) moiety significantly lowers the flash point. Requires elimination of static discharge[2].
Storage Temperature 2–8 °CPrevents thermal degradation and spontaneous alkyne polymerization[3].

Causality-Driven Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling reactive propargylamines. Your protective matrix must account for permeation kinetics and flammability[2].

  • Hand Protection: Use heavy-duty nitrile gloves (minimum 0.11 mm thickness). Causality: Nitrile provides superior chemical resistance against aliphatic and aromatic amines compared to latex, which degrades and becomes porous upon contact with basic amines[2].

  • Eye Protection: Tight-fitting chemical splash goggles combined with a face shield. Causality: Due to the Category 1 eye damage risk, standard safety glasses lack the necessary orbital seal to prevent vapor intrusion or micro-splashes[2].

  • Body Protection: Flame-retardant (FR) lab coat . Causality: The terminal alkyne introduces flammability risks. An FR coat prevents ignition during catalytic steps or accidental exposure to ignition sources[2].

  • Respiratory Protection: Handle exclusively inside a Class II Type A2 Biological Safety Cabinet or chemical fume hood . Causality: Prevents inhalation of corrosive amine vapors, which cause severe respiratory tract irritation[4].

Operational Plan: CuAAC Bioconjugation Workflow

The primary application for N-propargylisoindoline is covalent attachment to azide-tagged biomolecules. The following step-by-step methodology ensures high coupling efficiency while protecting sensitive proteins from reactive oxygen species (ROS)[1].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve N-propargylisoindoline in anhydrous DMSO to create a 100 mM stock. Self-Validation: Inspect visually; the solution must be optically clear, indicating complete solubilization without polymerization.

  • Catalyst Complexation (Critical Step): In a separate tube, mix CuSO4 (0.25 mM final) with the accelerating ligand at a 1:5 molar ratio (1.25 mM final).

    • Causality: THPTA coordinates and stabilizes Cu(I), accelerating the reaction while acting as a sacrificial reductant. This prevents free copper from catalyzing the oxidation of biological side chains (e.g., histidine, arginine)[1][5].

  • Reduction Step: Add sodium ascorbate (5 mM final) to the catalyst mixture.

    • Self-Validation: Monitor the color shift. The solution must transition from pale blue (Cu2+) to colorless/pale yellow (Cu+). If the solution remains blue or turns green, the ascorbate has been oxidized, and the catalyst is dead[1].

  • Reaction Assembly: Combine the azide-tagged biomolecule and N-propargylisoindoline in a pH 7.4 buffer. Introduce the pre-formed Cu(I)-THPTA catalyst last.

  • Anaerobic Capping: Flush the reaction vessel with Argon or Nitrogen gas and seal tightly.

    • Causality: Ambient oxygen depletes the ascorbate reducing agent and promotes unwanted Cu(II)-mediated alkyne-alkyne (Glaser) homocoupling of the N-propargylisoindoline, ruining the yield[1][6].

  • Incubation: React at room temperature for 1–2 hours.

CuAAC_Workflow N1 N-Propargylisoindoline (Alkyne Precursor) N5 CuAAC Reaction Mixture Anaerobic/Capped Environment N1->N5 Add alkyne N2 Azide-Tagged Biomolecule (Protein/Peptide) N2->N5 Add azide N3 Catalyst Complex Formation CuSO4 + THPTA Ligand N4 Reduction Step Sodium Ascorbate (Cu(II) -> Cu(I)) N3->N4 Generates active Cu(I) N4->N5 Catalyst ready (Colorless) N6 1,4-Disubstituted 1,2,3-Triazole (Stable Bioconjugate) N5->N6 Cycloaddition (RT, 1-2 hours)

CuAAC bioconjugation workflow using N-propargylisoindoline, highlighting catalyst preparation.

Spill Response and Decontamination Plan

If a localized spill of N-propargylisoindoline occurs, immediate and chemically sound action is required.

  • Evacuate and Ventilate: Alert nearby personnel and maximize fume hood exhaust to clear flammable vapors[2].

  • Targeted Neutralization: Do not use water, which will spread the corrosive amine hazard. Instead, cover the spill with a weak solid acid, such as , to neutralize the basic isoindoline core[7].

    • Causality: Solid weak acids neutralize the amine without triggering the violent exothermic reactions associated with concentrated liquid acids[7].

  • Absorption: Once neutralized, apply an inert absorbent material like vermiculite or dry sand. Do not use sawdust, as the propargyl group's flammability combined with organic material creates a severe fire hazard.

  • Self-Validation: Swab the decontaminated surface with a wet pH test strip. The decontamination is successful and complete only when the pH reads consistently between 6.5 and 7.5.

Chemical Waste Disposal

Proper disposal prevents environmental toxicity and dangerous cross-reactions in waste carboys[8].

  • Unreacted Alkyne/Amine Waste: Segregate into a dedicated "Non-Halogenated Organic Base" waste container. Causality: Mixing basic amines with acidic waste streams can cause sudden pressurization and exothermic rupture of the waste carboy[8].

  • CuAAC Reaction Waste: The post-reaction mixture contains heavy metals (Copper). It must be collected in an "Aqueous Heavy Metal Waste" container. Never pour copper-containing solutions down the sanitary sewer, as they are highly toxic to aquatic life and disrupt municipal water treatment biofilms[8][9].

References

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology.[Link]

  • Iris Biotech GmbH. (2025). "Propargyl amine Safety Data Sheet."[Link]

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). "Guidelines for the Safe Handling and Disposal of Chemicals."[Link]

  • Wikipedia Contributors. (n.d.). "Click chemistry." Wikipedia, The Free Encyclopedia.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.